Hydrochloride dihydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
13465-05-9 |
|---|---|
Molecular Formula |
ClH5O2 |
Molecular Weight |
72.49 g/mol |
IUPAC Name |
dihydrate;hydrochloride |
InChI |
InChI=1S/ClH.2H2O/h1H;2*1H2 |
InChI Key |
NSNHWTBQMQIDCF-UHFFFAOYSA-N |
Canonical SMILES |
O.O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Ondansetron Hydrochloride Dihydrate
For Immediate Release
This technical guide provides a comprehensive analysis of the crystal structure of ondansetron (B39145) hydrochloride dihydrate, a critical aspect for researchers, scientists, and professionals in drug development. A thorough understanding of the solid-state properties of an active pharmaceutical ingredient (API) is paramount for ensuring drug product quality, stability, and bioavailability. This document summarizes the key crystallographic parameters, details the experimental methodologies for its determination, and presents visual representations of its structural components and the analytical workflow.
Core Crystallographic Data
The crystal structure of ondansetron this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific parameters of the unit cell, the smallest repeating unit of a crystal lattice, are detailed in the table below. This information is crucial for polymorphism screening, quality control, and computational modeling.
Ondansetron this compound is known to be isomorphous with the corresponding hydrobromide salt, meaning they share the same crystal structure despite the difference in the halide anion.[1][2][3] The Cambridge Structural Database (CSD) reference code for the ondansetron this compound crystal structure is YILGAB.[1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.109(3) |
| b (Å) | 8.963(2) |
| c (Å) | 16.525(3) |
| α (°) | 90 |
| β (°) | 109.13(3) |
| γ (°) | 90 |
| Volume (ų) | 1836.2(7) |
| Z | 4 |
Experimental Determination of the Crystal Structure
The crystallographic data presented were obtained through meticulous single-crystal X-ray diffraction analysis. The following section outlines the typical experimental protocol employed for such a determination.
Single-Crystal X-ray Diffraction Protocol
A suitable single crystal of ondansetron this compound is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas to minimize thermal motion and potential degradation.
-
Data Collection : X-ray diffraction data are collected at room temperature using a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.
-
Data Processing : The collected images are processed to integrate the diffraction spots and obtain a set of structure factors. The unit cell parameters are determined and refined from the positions of the reflections.
-
Structure Solution and Refinement : The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final R-factor provides a measure of the agreement between the calculated and observed structure factors.
Visualizing the Molecular Architecture and Analytical Workflow
To further elucidate the structural relationships and the process of its determination, the following diagrams are provided.
References
An In-depth Technical Guide to the Physicochemical Properties of Spectinomycin Dihydrochloride Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of spectinomycin (B156147) dihydrochloride (B599025) pentahydrate. The information herein is curated to support research, development, and quality control activities involving this important aminocyclitol antibiotic.
General Information
Spectinomycin, produced by the bacterium Streptomyces spectabilis, is a bacteriostatic antibiotic that inhibits protein synthesis in a range of Gram-positive and Gram-negative bacteria.[1][2] It is structurally distinct from other aminoglycosides, containing a central aminocyclitol ring.[1] Its primary clinical application is in the treatment of gonorrhea, particularly in patients with allergies to penicillin.[3] Spectinomycin dihydrochloride pentahydrate is the hydrated hydrochloride salt of spectinomycin.
Physicochemical Properties
A summary of the key physicochemical properties of spectinomycin dihydrochloride pentahydrate is presented below. These properties are critical for formulation development, analytical method development, and understanding the drug's behavior under various conditions.
Table 1: General Physicochemical Properties
| Property | Value | References |
| Chemical Formula | C₁₄H₂₄N₂O₇ · 2HCl · 5H₂O | [3] |
| Molecular Weight | 495.35 g/mol | [4] |
| CAS Number | 22189-32-8 | [3] |
| Appearance | White to off-white or pale buff crystalline powder | [1][4] |
| Melting Point | 207 - 210 °C (with decomposition) | [5][6] |
| pH (10 mg/mL in water) | 3.8 - 5.6 | [7] |
| Water Content (Karl Fischer) | 16.0% - 20.0% | [7] |
| Specific Rotation | +15° to +21° (c=1, H₂O) | [6] |
Table 2: Solubility Profile
| Solvent | Solubility | Temperature (°C) | References |
| Water | Freely soluble (100 mg/mL) | 25 | [1][4] |
| Phosphate Buffered Saline (pH 7.2) | ~10 mg/mL | Not Specified | [8] |
| Methanol (B129727) + Ethanol | Increases with temperature and methanol content | 5 - 45 | [9] |
| Methanol + n-Propanol | Increases with temperature and methanol content | 5 - 45 | [9] |
| Methanol + i-Propanol | Increases with temperature and methanol content | 5 - 45 | [9] |
| Ethanol | Insoluble / ~0.3 - 3 mg/mL | Not Specified | [6][8] |
| Dimethyl Sulfoxide (DMSO) | ~11 - 100 mg/mL | Not Specified | [8][10] |
| Dimethylformamide (DMF) | ~2 mg/mL | Not Specified | [8] |
Table 3: pKa Values
| Method | pKa Values | Reference |
| NMR Spectroscopy (for related aminoglycosides) | Two primary amino groups are present, but specific pKa values for spectinomycin were not found in the reviewed literature. A general method is provided below. | [11] |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of spectinomycin dihydrochloride pentahydrate.
Solubility Determination (Gravimetric Method)
This protocol is adapted from a study on the solubility of spectinomycin dihydrochloride pentahydrate in binary solvent mixtures.[9]
Objective: To determine the equilibrium solubility of spectinomycin dihydrochloride pentahydrate in a given solvent system at a specific temperature.
Materials:
-
Spectinomycin dihydrochloride pentahydrate
-
Selected solvent(s)
-
Thermostatic shaker bath
-
Analytical balance
-
Centrifuge
-
Drying oven
Procedure:
-
Prepare a series of vials containing a fixed amount of the chosen solvent.
-
Add an excess amount of spectinomycin dihydrochloride pentahydrate to each vial to create a saturated solution.
-
Place the vials in a thermostatic shaker bath set to the desired temperature and agitate for a predetermined time to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Transfer the supernatant to a pre-weighed container.
-
Evaporate the solvent in a drying oven at a suitable temperature until a constant weight of the dissolved solid is obtained.
-
Calculate the solubility based on the mass of the dissolved solid and the volume of the supernatant.
Stability-Indicating HPLC Method
This protocol is based on a validated method for a combination drug product and a method for analyzing spectinomycin and its impurities.[12][13]
Objective: To develop and validate a stability-indicating HPLC method for the quantification of spectinomycin dihydrochloride pentahydrate and its degradation products.
Chromatographic Conditions:
-
Column: TSKgel ODS-100V or equivalent RP-C18 (e.g., 250 mm x 4.6 mm, 5 µm)[13]
-
Mobile Phase: A gradient or isocratic mobile phase can be developed. An example is a mixture of acetonitrile (B52724) and an aqueous solution of 15 mM ammonium (B1175870) acetate (B1210297) adjusted to pH 3.0 with trifluoroacetic acid (TFA).[13]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm or Evaporative Light Scattering Detector (ELSD)[12][13]
-
Column Temperature: 35°C[14]
-
Injection Volume: 20 µL[14]
Forced Degradation Study:
-
Acid Hydrolysis: Treat the drug solution with 0.1N HCl at 65°C.
-
Base Hydrolysis: Treat the drug solution with 0.1N NaOH at 65°C. Spectinomycin is known to degrade under basic conditions.[15]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug or drug solution to elevated temperatures (e.g., 120°C). Thermal degradation is expected.[16][17]
-
Photolytic Degradation: Expose the drug solution to UV light.
Procedure:
-
Prepare solutions of spectinomycin dihydrochloride pentahydrate of known concentrations.
-
Subject the solutions to the forced degradation conditions for various time points.
-
Analyze the stressed samples by HPLC.
-
Evaluate the chromatograms for the appearance of degradation peaks and the decrease in the main peak area. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.
pKa Determination by NMR Spectroscopy
This protocol is based on a method used for other aminoglycoside antibiotics.[11]
Objective: To determine the pKa values of the ionizable groups of spectinomycin.
Materials:
-
Spectinomycin dihydrochloride pentahydrate
-
D₂O (Deuterium Oxide)
-
DCl (Deuterium Chloride)
-
NaOD (Sodium Deuteroxide)
-
NMR Spectrometer with ¹H and ¹⁵N capabilities
Procedure:
-
Dissolve a sample of spectinomycin dihydrochloride pentahydrate in D₂O.
-
Perform a pH titration by adding aliquots of DCl or NaOD to the NMR tube.
-
Acquire ¹H and ¹⁵N-¹H Heteronuclear Multiple-Bond Correlation (HMBC) NMR spectra at each pH point.
-
Monitor the chemical shift changes of the protons and nitrogens adjacent to the ionizable amino groups as a function of pH.
-
Plot the chemical shifts versus pH. The data will form a sigmoidal curve.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.
Spectroscopic Data
Infrared (IR) Spectroscopy
An IR spectrum of spectinomycin hydrochloride can be obtained by preparing a dispersion of 1.4 mg of the substance in 300 mg of potassium bromide.[18] The spectrum is used for identification purposes as per the International Pharmacopoeia.[18]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectinomycin dihydrochloride pentahydrate exhibits UV absorption. For analytical purposes, a wavelength of 220 nm has been used for HPLC detection.[12] The USP monograph also describes a test at 238 nm in methanol.[19]
Mechanism of Action and Resistance
Spectinomycin exerts its bacteriostatic effect by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[4][20] Specifically, it interferes with the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome.[20]
Bacterial resistance to spectinomycin can develop through several mechanisms. One common mechanism is the enzymatic modification of the antibiotic by adenylyltransferases. Another significant mechanism involves mutations in the ribosomal protein S5 or the 16S rRNA, which alter the binding site of spectinomycin, thereby reducing its efficacy.[2]
Stability Profile
Spectinomycin dihydrochloride pentahydrate is sensitive to both thermal and pH-dependent degradation. It is known to be unstable under basic conditions, undergoing hydrolysis.[15][21] Studies have shown that thermal treatment can lead to the degradation of spectinomycin.[16][17] Proper storage in tight containers, protected from light, at 2-8°C is recommended to maintain its stability.[1][18]
Conclusion
This technical guide has summarized the essential physicochemical properties of spectinomycin dihydrochloride pentahydrate, providing quantitative data and detailed experimental protocols. The information presented is intended to be a valuable resource for scientists and researchers engaged in the development and analysis of pharmaceutical products containing this antibiotic. A thorough understanding of these properties is fundamental to ensuring the quality, safety, and efficacy of spectinomycin-based medicines.
References
- 1. himedialabs.com [himedialabs.com]
- 2. goldbio.com [goldbio.com]
- 3. CAS 22189-32-8: Spectinomycin dihydrochloride pentahydrate [cymitquimica.com]
- 4. toku-e.com [toku-e.com]
- 5. fishersci.com [fishersci.com]
- 6. Spectinomycin Dihydrochloride | 22189-32-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC-ELSD analysis of spectinomycin dihydrochloride and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. crs.edqm.eu [crs.edqm.eu]
- 19. drugfuture.com [drugfuture.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Base-catalyzed hydrolysis of spectinomycin in aqueous solutions: Kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Clindamycin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clindamycin (B1669177), a lincosamide antibiotic, is a potent inhibitor of bacterial protein synthesis. Its therapeutic efficacy is rooted in its specific interaction with the 50S ribosomal subunit, leading to the disruption of peptide chain elongation. This technical guide provides a comprehensive examination of the molecular mechanisms governing clindamycin's activity, its spectrum of action, and the pathways of bacterial resistance. Quantitative data from various studies are summarized in structured tables, and detailed methodologies for key experimental procedures are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of the complex molecular interactions.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Clindamycin exerts its bacteriostatic effect by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis. Specifically, it binds to the 23S rRNA component of the large 50S ribosomal subunit.[1] This binding event occurs at the peptidyl transferase center (PTC), the catalytic core responsible for peptide bond formation.[1][2] By occupying this critical site, clindamycin sterically hinders the correct positioning of aminoacyl-tRNA at the acceptor (A) site and interferes with the peptidyl-tRNA at the donor (P) site, thereby inhibiting the elongation of the nascent polypeptide chain.[2]
The interaction of clindamycin with the ribosome is a dynamic, two-step process.[3][4] Initially, clindamycin binds to the A-site of the translating ribosome, forming an initial, less stable encounter complex (CI).[3][4] This is followed by a slower isomerization to a more stable, tighter complex (CI), where the drug is positioned near the P-site.[3][4] While the initial binding significantly slows down protein synthesis, the formation of the CI complex does not completely abolish peptidyl transferase activity but allows for the formation of peptide bonds at a greatly reduced velocity.[3][4]
Chemical footprinting studies have identified specific nucleotides within the 23S rRNA that are protected by clindamycin binding. These include A2058, A2059, A2451, and G2505, which are located within the peptidyl transferase center.[3][5][6]
Visualization of the Mechanism of Action
Quantitative Data
Binding Affinity
The dissociation constant (Kdiss) is a measure of the binding affinity of a ligand to its target. A lower Kdiss value indicates a higher binding affinity.
| Ligand | Target | Organism | Kdiss (µM) | Reference |
| Clindamycin | 50S Ribosomal Subunit | Escherichia coli | 8 | [7] |
In Vitro Susceptibility
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
Table 2.1: MIC50 and MIC90 Values of Clindamycin against Gram-Positive Bacteria (µg/mL)
| Organism | MIC50 | MIC90 | Reference(s) |
| Staphylococcus aureus (Methicillin-Susceptible) | 0.12 | >2 | [8] |
| Staphylococcus aureus (Methicillin-Resistant) | - | >32 | [8] |
| Streptococcus pneumoniae | 0.06 | >=32 | [3] |
| Streptococcus pyogenes | - | - | [9][10] |
| Enterococcus faecalis | - | >256 | [11][12] |
| Propionibacterium acnes | 0.032 | 8.5 | [13] |
Table 2.2: MIC50 and MIC90 Values of Clindamycin against Anaerobic Bacteria (µg/mL)
| Organism | MIC50 | MIC90 | Reference(s) |
| Bacteroides fragilis group | - | 4.0 | [14] |
| Clostridium perfringens | - | - | [15][16] |
Table 2.3: MIC50 and MIC90 Values of Clindamycin against Other Bacteria (µg/mL)
| Organism | MIC50 | MIC90 | Reference(s) |
| Chlamydia trachomatis | - | - | [2][17] |
Suppression of Toxin Production
A significant aspect of clindamycin's mechanism of action is its ability to suppress the production of bacterial toxins and other virulence factors at sub-inhibitory concentrations (sub-MICs).[18] This is a direct consequence of its primary action on protein synthesis. By inhibiting the ribosomal machinery, clindamycin effectively halts the production of exotoxins, such as those produced by Staphylococcus aureus and Streptococcus pyogenes, which are responsible for the severe manifestations of infections like toxic shock syndrome and necrotizing fasciitis.[18]
Mechanisms of Resistance
Bacterial resistance to clindamycin can arise through several mechanisms:
-
Target Site Modification: The most common mechanism is the methylation of the 23S rRNA at the clindamycin binding site, which is mediated by erm (erythromycin ribosome methylase) genes. This modification reduces the drug's affinity for the ribosome and confers cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype). This resistance can be constitutive (cMLSB) or inducible (iMLSB).[19]
-
Active Efflux: Bacteria can acquire genes, such as msrA, that encode for efflux pumps. These pumps actively transport clindamycin out of the bacterial cell, preventing it from reaching its ribosomal target.
-
Enzymatic Inactivation: A less common mechanism involves the enzymatic modification and inactivation of clindamycin by lincosamide nucleotidyltransferases.
Visualization of Resistance Mechanisms
Experimental Protocols
Ribosome Binding Assay (Chemical Footprinting)
Objective: To identify the specific nucleotides in the 23S rRNA that are protected by clindamycin upon binding.
Methodology:
-
Ribosome Preparation: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli) by differential centrifugation followed by sucrose (B13894) gradient ultracentrifugation.
-
Complex Formation: Incubate the purified 70S ribosomes with a specific mRNA template and deacylated tRNA to form a stable ribosomal complex.
-
Clindamycin Incubation:
-
Chemical Modification: Treat the complexes with a chemical probe, such as dimethyl sulfate (B86663) (DMS) which modifies accessible adenine (B156593) and cytosine residues, or kethoxal (B1673598) which modifies accessible guanine (B1146940) residues.
-
RNA Extraction and Primer Extension: Extract the 23S rRNA and perform primer extension analysis using a radiolabeled primer that anneals downstream of the expected binding site.
-
Analysis: Separate the primer extension products on a sequencing gel. The positions where reverse transcriptase terminates correspond to the modified nucleotides. A decrease in modification in the presence of clindamycin indicates protection of that nucleotide.[9]
In Vitro Protein Synthesis Inhibition Assay
Objective: To quantify the inhibitory effect of clindamycin on bacterial protein synthesis.
Methodology:
-
Reaction Setup: Prepare a cell-free in vitro transcription-translation system (e.g., E. coli S30 extract).
-
Reporter Gene: Use a DNA template encoding a reporter protein, such as luciferase or β-galactosidase.
-
Clindamycin Addition: Add a range of concentrations of clindamycin to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C to allow for protein synthesis.
-
Detection: Measure the amount of reporter protein synthesized, typically through enzymatic activity (e.g., luminescence for luciferase) or by quantifying the incorporation of a radiolabeled amino acid (e.g., ³⁵S-methionine).
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the clindamycin concentration to determine the IC50 value (the concentration that inhibits 50% of protein synthesis).[1]
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
Objective: To determine the minimum concentration of clindamycin that inhibits the visible growth of a specific bacterium.
Methodology (based on CLSI/EUCAST guidelines):
-
Prepare Clindamycin Dilutions: Perform serial two-fold dilutions of clindamycin in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).[8][20]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.[8]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[8]
-
Reading Results: The MIC is the lowest concentration of clindamycin that completely inhibits visible bacterial growth.[8]
Visualization of Experimental Workflow: MIC Determination
Conclusion
Clindamycin hydrochloride remains a clinically significant antibiotic due to its well-characterized mechanism of action targeting a fundamental process in bacterial physiology. Its ability to bind with high affinity to a critical functional center of the bacterial ribosome underscores the power of targeting protein synthesis for antimicrobial therapy. A thorough understanding of its molecular interactions, quantitative effects on bacterial growth, and the mechanisms of resistance is crucial for its effective clinical use and for the development of novel antimicrobial agents to combat the growing challenge of antibiotic resistance. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals in this endeavor.
References
- 1. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of clindamycin against Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Susceptibility Patterns of Enterococcus faecalis and Enterococcus faecium Isolated from Poultry Flocks in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Clindamycin binding to ribosomes revisited: foot printing and computational detection of two binding sites within the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of the antibiotics clindamycin and lincomycin with Escherichia coli 23S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Hydroxyl radical footprinting in vivo: mapping macromolecular structures with synchrotron radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Antibiotic Resistance-Susceptibility Profiles of Enterococcus faecalis and Streptococcus spp. From the Human Vagina, and Genome Analysis of the Genetic Basis of Intrinsic and Acquired Resistances [frontiersin.org]
- 13. Antimicrobial Susceptibility of Propionibacterium acnes Isolates from Shoulder Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Probing the Structure of Ribosome Assembly Intermediates In vivo using DMS and Hydroxyl Radical Footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medigraphic.com [medigraphic.com]
- 17. [PDF] In Vitro Susceptibility Testing of Clinical Isolates of Chlamydia trachomatis | Semantic Scholar [semanticscholar.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics | MDPI [mdpi.com]
- 20. goums.ac.ir [goums.ac.ir]
Solubility Profile of Doxycycline Hyclate in Water and Methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of doxycycline (B596269) hyclate in two common laboratory solvents: water and methanol (B129727). The information presented herein is intended to support research, development, and formulation activities involving this widely used broad-spectrum antibiotic. This document summarizes quantitative solubility data, details experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of doxycycline hyclate has been reported in various sources. Doxycycline hyclate is generally described as soluble to freely soluble in both water and methanol.[1][2] The quantitative data from multiple sources are summarized in the tables below for easy comparison. It is important to note that variations in reported solubility can arise from differences in experimental conditions such as temperature, pH, and the specific solid-state form of the doxycycline hyclate used.[3]
Table 1: Solubility of Doxycycline Hyclate in Water
| Solubility Value | Temperature (°C) | pH | Source |
| 50 mg/mL | 20 | 2.0 - 3.0 | Sigma-Aldrich Product Information[4] |
| 50 mg/mL | 25 | 2.16 | Journal of Pharmaceutical Sciences[5] |
| 100 mg/mL | Not Specified | Not Specified | Selleck Chemicals Product Information |
| "Soluble" | Not Specified | Not Specified | DailyMed[1] |
| "Freely Soluble" | Not Specified | Not Specified | European Pharmacopoeia[2] |
| 14,000 mg/L (14 mg/mL) | 25 | Not Specified | Handbook of Aqueous Solubility Data[3] |
Table 2: Solubility of Doxycycline Hyclate in Methanol
| Solubility Value | Temperature (°C) | Source |
| "Freely Soluble" | Not Specified | European Pharmacopoeia[2] |
| "Soluble" | Not Specified | Sigma-Aldrich Product Information[4] |
| Methanol > Water | 25 | Journal of Chemical & Engineering Data[6] |
A study published in the Journal of Chemical & Engineering Data investigated the mole fraction solubility of doxycycline hyclate in pure solvents, reporting that the solubility in methanol is greater than in water at 298.15 K (25 °C).[6]
Experimental Protocols for Solubility Determination
The determination of aqueous and non-aqueous solubility is a critical step in drug development. The following protocols outline the methodologies for determining the solubility of doxycycline hyclate.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of doxycycline hyclate in a solvent at a specific temperature.
Materials and Equipment:
-
Doxycycline Hyclate powder
-
Solvent (e.g., deionized water, methanol)
-
Volumetric flasks
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Centrifuge (optional)
-
HPLC-UV or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Solvent: Prepare the desired solvent (water or methanol). For aqueous solutions, the pH should be controlled and recorded.
-
Addition of Excess Solute: Add an excess amount of doxycycline hyclate powder to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.
-
Equilibration: Place the sealed containers in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be established through preliminary experiments.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature to allow the undissolved solid to settle. Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.
-
Dilution: Accurately dilute the clear filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of dissolved doxycycline hyclate.
Analytical Quantification Methods
The concentration of doxycycline hyclate in the filtered solution can be determined using High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry.
2.2.1 High-Performance Liquid Chromatography (HPLC) Method
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile, methanol, and 0.01 M aqueous oxalic acid (e.g., in a 2:3:5 v/v/v ratio).
-
Column: A reversed-phase column, such as a Lichrosorb RP-8 (250 mm x 4.6 mm, 10 µm particle size), is suitable.
-
Flow Rate: A typical flow rate is 1.25 mL/min.
-
Detection: UV detection at a wavelength of 350 nm.
-
Standard Preparation: Prepare a series of standard solutions of known doxycycline hyclate concentrations in the same solvent used for the solubility experiment.
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Sample Analysis: Inject the diluted filtrate and determine its concentration from the calibration curve.
2.2.2 UV-Vis Spectrophotometry Method
-
Solvent: Use the same solvent for the blank and for dilutions as was used in the solubility experiment.
-
Wavelength of Maximum Absorbance (λmax): The λmax for doxycycline hyclate is typically around 270 nm in methanol and 276 nm in water.
-
Standard Preparation: Prepare a series of standard solutions of known doxycycline hyclate concentrations.
-
Calibration Curve: Measure the absorbance of the standard solutions at the λmax and construct a calibration curve of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the diluted filtrate and determine its concentration using the calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the equilibrium solubility determination process.
References
Navigating the Nuances of Water Uptake: A Technical Guide to the Hygroscopicity of Hydrochloride Dihydrate Salts
For Immediate Release
In the landscape of pharmaceutical development, the behavior of active pharmaceutical ingredients (APIs) in the presence of atmospheric moisture is a critical parameter influencing stability, formulation, and packaging. This in-depth technical guide delves into the core principles governing the hygroscopicity of hydrochloride dihydrate salts, a common form for many drug substances. Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the differences in water sorption behavior, the underlying physicochemical drivers, and the methodologies for their characterization.
The Critical Role of Water in Solid-State Pharmaceuticals
The interaction of a solid API with water vapor can lead to a cascade of physical and chemical changes. For this compound salts, the presence of two moles of water within the crystal lattice represents a stable state under specific environmental conditions. However, fluctuations in relative humidity (RH) can induce dehydration to an anhydrate or a lower hydrate (B1144303) form, or further water uptake leading to deliquescence.[1] These transformations can significantly impact critical quality attributes such as crystal form, particle size, flowability, and chemical stability.[2] Understanding the hygroscopic nature of a this compound salt is therefore paramount for ensuring product quality and shelf-life.
Comparative Hygroscopicity of this compound Salts
The propensity of a this compound salt to interact with atmospheric moisture varies significantly between different drug substances. This variability is dictated by a combination of factors including the molecular structure of the API, the crystal lattice energy, and the nature of hydrogen bonding within the crystal structure.[2] The following table summarizes quantitative hygroscopicity data for several this compound salts, offering a comparative perspective on their behavior under varying humidity conditions.
| Drug Substance | Critical Relative Humidity (CRH) for Dihydrate Stability | Observations at 80% RH / 25°C | Key Physicochemical Properties |
| Ondansetron HCl Dihydrate | Unstable at low RH, dehydrates.[3] | Exhibits significant water uptake. | Isomorphic with the hydrobromide salt, but shows different dehydration behavior.[3] |
| Naloxone HCl Dihydrate | Hysteresis observed in sorption isotherm, typical of a stoichiometric hydrate.[4][5] | Sorbs approximately 9.6% of its dry weight in water.[4][5] | Forms a stable dihydrate. |
| Ethambutol HCl | Gains maximum moisture at higher RH.[6] | Classified as a hygroscopic drug.[6] | Requires special protection during dispensing and processing.[6] |
| Ranitidine HCl | Gains maximum moisture at higher RH.[6] | Classified as a hygroscopic drug.[6] | Known to be hygroscopic in industrial applications.[6] |
| L-lysine HCl | Forms a stable hydrate state that is maintained even during drying to 0% RH.[7] | Shows a step-like increase in weight above a certain RH, indicative of hydrate formation.[7] | The sorption isotherm can be used to calculate the hydrate form.[7] |
| Ciprofloxacin HCl | Does not exhibit significant water uptake after an absorption-desorption cycle.[8] | A spray-dried formulation showed a ~1.5% increase in water uptake above 80% RH.[8] | The manufacturing process can influence water uptake properties.[8] |
Understanding the Molecular Drivers of Hygroscopicity
The hygroscopicity of a this compound salt is not merely a surface phenomenon but is deeply rooted in its crystal structure and molecular properties. The arrangement of molecules and the geometry within the crystal lattice significantly influence the physicochemical properties of the solid form.[2]
Key factors include:
-
Crystal Lattice Energy: A more stable crystal lattice with strong intermolecular interactions will generally exhibit lower hygroscopicity as it is less favorable for water molecules to penetrate and disrupt the structure.
-
Hydrogen Bonding Network: The presence and accessibility of hydrogen bond donors and acceptors within the crystal structure play a crucial role. Water molecules can interact with these sites, leading to adsorption or absorption.[2]
-
Surface Chemistry: The types of functional groups exposed on the crystal faces can significantly alter the surface's affinity for water. Hydrophilic groups will promote water uptake.[2]
Experimental Protocols for Hygroscopicity Assessment
A thorough understanding of the hygroscopic properties of a this compound salt requires robust experimental characterization. The following are detailed methodologies for key experiments.
Dynamic Vapor Sorption (DVS) Analysis
Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled relative humidity at a constant temperature.[9]
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of the this compound salt into the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at the experimental temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry mass of the sample.
-
Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is allowed to equilibrate.
-
Desorption Phase: Decrease the relative humidity in a stepwise manner from the maximum RH back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: The change in mass at each RH step is recorded, and a moisture sorption-desorption isotherm is generated by plotting the percentage change in mass against the relative humidity.[10]
Karl Fischer Titration
Karl Fischer titration is a standard method for the quantitative determination of water content in a sample.[11]
Methodology:
-
Titrator Preparation: Add a suitable solvent (e.g., methanol) to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to eliminate any residual water.
-
Sample Introduction: Accurately weigh a suitable amount of the this compound salt and introduce it into the conditioned titration vessel.
-
Titration: Titrate the sample with the Karl Fischer reagent. The reagent reacts with water in a stoichiometric manner. The endpoint is detected potentiometrically.
-
Calculation: The water content is calculated based on the volume of titrant consumed and the predetermined titer of the Karl Fischer reagent.[12]
Phase Transitions in Response to Relative Humidity
The moisture sorption isotherm generated from DVS analysis can reveal critical information about moisture-induced phase transitions. For a this compound, the relationship between relative humidity and the stable solid form can be visualized as follows:
This diagram illustrates that at low relative humidity, below a certain critical relative humidity (CRH1), the dihydrate may lose water to form a monohydrate or an anhydrous form. Within a specific range of moderate RH, the dihydrate is the stable form. At high relative humidity, above a second critical relative humidity (CRH2), the salt may take up excess water and deliquesce, forming a saturated solution.[13][14]
Conclusion
The hygroscopicity of this compound salts is a multifaceted property that requires careful characterization throughout the drug development process. A thorough understanding of the comparative water sorption behavior, the underlying molecular and structural factors, and the potential for phase transitions is essential for the rational design of stable formulations and appropriate storage and packaging strategies. The experimental protocols outlined in this guide provide a robust framework for assessing the hygroscopic nature of these important pharmaceutical compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. metrohm.com [metrohm.com]
- 6. tandfonline.com [tandfonline.com]
- 7. proumid.com [proumid.com]
- 8. scispace.com [scispace.com]
- 9. skpharmteco.com [skpharmteco.com]
- 10. public.jenck.com [public.jenck.com]
- 11. researchgate.net [researchgate.net]
- 12. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 13. Determining the critical relative humidity for moisture-induced phase transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relationship between critical relative humidity and solubility of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectinomycin Dihydrochloride Pentahydrate: A Technical Guide
CAS Number: 22189-32-8[1][2][3][4][5]
This technical guide provides an in-depth overview of spectinomycin (B156147) dihydrochloride (B599025) pentahydrate, an aminocyclitol antibiotic.[1][2][5] It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.
Chemical and Physical Properties
Spectinomycin dihydrochloride pentahydrate is a white to off-white crystalline powder that is soluble in water.[1] It is an antibiotic isolated from Streptomyces spectabilis.[2][5][6] The pentahydrate form contains five water molecules per formula unit, which influences its physical properties and stability.[1]
| Property | Value |
| Molecular Formula | C₁₄H₂₄N₂O₇·2HCl·5H₂O[1][2][5] |
| Molecular Weight | 495.35 g/mol [2][3][4] |
| Appearance | White to pale buff crystals or powder[5] |
| Solubility | 100 mg/mL in water[5] |
| Purity | ≥95%[2] to ≥98.0%[7] |
| Storage (Powder) | 2 - 8°C[5] |
| Shelf Life (Powder) | 36 months[5] |
Mechanism of Action
Spectinomycin is a bacteriostatic antibiotic that inhibits protein synthesis in bacteria.[8][9] Its primary mode of action involves binding to the 30S subunit of the bacterial ribosome.[8][9][10][11][12] This interaction interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, a critical step in the elongation phase of protein synthesis.[9][11][13] By halting protein production, spectinomycin effectively stops bacterial growth and replication.[8][9] Notably, its binding site on the ribosome is different from that of other aminoglycosides, which can reduce cross-resistance.[8]
Experimental Protocols
Preparation of Spectinomycin Stock Solution (50 mg/mL)
Materials:
-
Spectinomycin dihydrochloride pentahydrate powder
-
Sterile, distilled or deionized water (ddH₂O)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes and microcentrifuge tubes
-
Analytical balance and weighing paper/boat
-
Sterile syringes
Procedure:
-
Accurately weigh 0.5 g of spectinomycin dihydrochloride pentahydrate.[14]
-
Add the weighed powder to a sterile conical tube.
-
Add sterile ddH₂O to a final volume of 10 mL.
-
Vortex or mix until the powder is completely dissolved.
-
Aseptically draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, working volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Label the aliquots with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
References
- 1. CAS 22189-32-8: Spectinomycin dihydrochloride pentahydrate [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 壮观霉素 二盐酸盐 五水合物 potency: ≥603 μg per mg | Sigma-Aldrich [sigmaaldrich.com]
- 4. 壮观霉素 二盐酸盐 五水合物 - [sigmaaldrich.com]
- 5. himedialabs.com [himedialabs.com]
- 6. Spectinomycin | C14H24N2O7 | CID 15541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Your Comprehensive Guide To Spectinomycin | OCTAGONCHEM [octagonchem.com]
- 9. What is the mechanism of Spectinomycin Hydrochloride? [synapse.patsnap.com]
- 10. Spectinomycin - Wikipedia [en.wikipedia.org]
- 11. What is Spectinomycin Hydrochloride used for? [synapse.patsnap.com]
- 12. mims.com [mims.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Unseen Architect: An In-depth Technical Guide to the Role of Water Molecules in the Stability of Hydrochloride Dihydrates
For Researchers, Scientists, and Drug Development Professionals
Water, often considered a simple solvent, plays a critical and complex role in the solid-state stability of active pharmaceutical ingredients (APIs), particularly in the context of hydrochloride salts. The formation of hydrates, crystalline solids containing water molecules within their lattice, can significantly alter the physicochemical properties of a drug substance, including its stability, solubility, and bioavailability.[1][2][3] This technical guide provides a comprehensive overview of the fundamental role of water molecules in the stability of hydrochloride dihydrates, detailing the structural implications, thermodynamic and kinetic considerations, and the experimental methodologies crucial for their characterization.
The Structural Role of Water: A Molecular Linchpin
In hydrochloride dihydrates, water molecules are not passive occupants of the crystal lattice; they are integral structural components that dictate the overall stability of the crystalline form.[4][5][6] The primary mechanism through which water imparts stability is through the formation of extensive hydrogen-bonding networks.
Often, in the anhydrous form of a hydrochloride salt, the primary interactions are between the protonated API cation and the chloride anion (X–H⁺···Cl⁻).[7] Upon hydration, water molecules strategically insert themselves into the crystal lattice, mediating and often replacing these direct cation-anion interactions.[7] This results in a new, and frequently more stable, hydrogen-bonding arrangement involving water–cation and water–anion interactions.[7] These water molecules can act as both hydrogen bond donors and acceptors, effectively bridging different components of the crystal structure and satisfying the hydrogen bonding potential of the API and the chloride ion, which can lead to a more energetically favorable packing arrangement.[8]
The structural role of water can be broadly categorized:
-
Isolated-Site Hydrates: Water molecules occupy specific, isolated sites within the crystal lattice, forming direct hydrogen bonds with the API and/or the chloride ion.[7]
-
Channel Hydrates: Water molecules are arranged in channels or layers within the crystal structure. These are often non-stoichiometric, meaning the water content can vary with relative humidity (RH).[2][9]
The specific arrangement and bonding of water molecules directly impact the stability of the hydrate (B1144303). Tightly bound water molecules, with strong hydrogen bonds, generally lead to more stable hydrates with higher dehydration temperatures.[7]
Thermodynamic and Kinetic Stability: A Delicate Balance
The stability of a hydrochloride dihydrate relative to its anhydrous form or other hydrate states is governed by both thermodynamic and kinetic factors.[2]
-
Thermodynamic Stability: This refers to the most stable form under a given set of conditions (temperature and water activity/relative humidity), which corresponds to the form with the lowest Gibbs free energy. For a dihydrate to be the most stable form, the process of its formation from the anhydrous form and water vapor must be thermodynamically favorable.[7] The relative stability of a hydrate-anhydrate pair is dependent on the critical water activity (a_wc), above which the hydrate is more stable.[10]
-
Kinetic Stability: This relates to the energy barrier for the transition between different solid forms. A form may be thermodynamically metastable but persist for extended periods due to a high activation energy for conversion to a more stable form.[2] The kinetics of hydration and dehydration are crucial during manufacturing and storage, as they determine how quickly a form might change in response to environmental fluctuations.[7]
The interplay between temperature and relative humidity is paramount in determining which solid form is stable. This relationship can be visualized through phase diagrams, which map the stability regions of the anhydrate and various hydrate forms.
Factors Influencing this compound Stability
The stability of a this compound is not an intrinsic, immutable property but is highly dependent on external environmental factors.
Relative Humidity (Water Activity)
Relative humidity is a critical factor influencing the stability of hydrates.[7][10]
-
Low RH: At low RH, the water vapor pressure in the environment is lower than that in equilibrium with the hydrate, creating a driving force for dehydration. This can lead to the conversion of the dihydrate to a lower hydrate (e.g., a hemihydrate), an anhydrous form, or even an amorphous phase.[1][11]
-
High RH: At high RH, the anhydrous form can readily absorb water from the atmosphere and convert to the more stable hydrated form.[7] Extremely high RH can lead to deliquescence, where the solid dissolves in the absorbed water.[7]
-
Hysteresis: The RH at which dehydration occurs may be different from the RH at which rehydration happens, a phenomenon known as hysteresis. This is often observed in stoichiometric hydrates and indicates a structural change between the hydrated and anhydrous forms.[2]
Temperature
Temperature significantly affects both the thermodynamic and kinetic stability of hydrates.
-
Increased Temperature: Heating a dihydrate provides the thermal energy required to overcome the lattice energy and break the bonds holding the water molecules, leading to dehydration.[1][12] The temperature at which this occurs is a key characteristic of the hydrate's thermal stability.
-
Dehydration Pathways: Dehydration can occur in a single step to the anhydrous form or in multiple steps, often forming intermediate hydrates (e.g., a hemihydrate).[1] For instance, ondansetron (B39145) this compound dehydrates to an anhydrate via a hemihydrate intermediate.[1]
The following diagram illustrates the logical relationship between environmental factors and the stability of different solid forms of a hydrochloride salt.
Caption: Relationship between environmental conditions and hydrate/anhydrate transformations.
Experimental Characterization of Hydrochloride Dihydrates
A multi-technique approach is essential for the comprehensive characterization of hydrochloride dihydrates and their stability.
Key Experimental Techniques
A summary of commonly employed analytical methods is presented below.[2][13]
| Technique | Information Obtained |
| Powder X-ray Diffraction (PXRD) | Crystal structure, phase identification, differentiation between hydrate and anhydrate forms.[2] |
| Single Crystal X-ray Diffraction (SCXRD) | Definitive crystal structure, including the precise location and bonding of water molecules.[2] |
| Thermogravimetric Analysis (TGA) | Stoichiometry of water, dehydration temperatures, thermal stability.[2] |
| Differential Scanning Calorimetry (DSC) | Dehydration endotherms, melting points, phase transition temperatures and enthalpies.[2][10] |
| Dynamic Vapor Sorption (DVS) | Moisture sorption/desorption isotherms, hygroscopicity, hydrate formation kinetics, critical RH for phase transitions.[2] |
| Fourier-Transform Infrared (FTIR) & Raman Spectroscopy | Changes in hydrogen bonding environments of water and the API upon hydration/dehydration.[2] |
| Solid-State Nuclear Magnetic Resonance (ssNMR) | Differentiation between hydrated and anhydrous forms, information on the local environment of atoms.[2] |
The following diagram illustrates a typical experimental workflow for the characterization of a this compound.
Caption: A typical workflow for the experimental characterization of hydrochloride hydrates.
Detailed Experimental Protocols
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Sample Preparation: Accurately weigh 3-10 mg of the this compound sample into a clean TGA pan (typically aluminum or platinum).
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete dehydration (e.g., 200-300 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Plot the mass loss (%) as a function of temperature.
-
Determine the onset temperature of dehydration and the percentage mass loss for each dehydration step.
-
Calculate the number of water molecules per molecule of the hydrochloride salt based on the stoichiometric mass loss.
-
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan. For dehydration studies, a pinhole lid is often used to allow the escape of water vapor.
-
Experimental Conditions:
-
Place the sample pan and a reference pan (usually empty) in the DSC cell.
-
Heat the sample under a nitrogen purge at a controlled rate (e.g., 10 °C/min) over a desired temperature range.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify and integrate the endothermic peaks corresponding to dehydration and melting to determine the peak temperatures and enthalpies of transition.
-
-
Instrument Setup: Calibrate the microbalance and the relative humidity sensor of the DVS instrument.
-
Sample Preparation: Place 10-20 mg of the sample in the DVS sample pan.
-
Experimental Protocol:
-
Drying: Initially dry the sample in the DVS chamber at 0% RH until a stable mass is achieved.
-
Sorption Isotherm: Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, hold the RH constant until the sample mass equilibrates ( dm/dt ≤ 0.002 %/min).
-
Desorption Isotherm: Decrease the RH in a similar stepwise manner back to 0% RH, again allowing for mass equilibration at each step.
-
-
Data Analysis:
-
Plot the change in mass (%) as a function of RH for both the sorption and desorption cycles.
-
Analyze the resulting isotherm to determine the hygroscopicity of the sample, identify critical RH values for hydrate formation or dehydration, and observe any hysteresis.
-
Conclusion: Implications for Drug Development
The formation of a this compound is a critical consideration in pharmaceutical development. The presence of water molecules can confer greater thermodynamic stability under ambient storage conditions, which is often desirable.[2][7] However, the potential for dehydration or conversion to other forms upon changes in temperature and humidity poses a significant risk to product quality and performance.[1][14] A thorough understanding of the role of water in the crystal lattice, backed by robust experimental characterization, is essential for selecting the optimal solid form of an API, developing stable formulations, and defining appropriate manufacturing processes and storage conditions.[7][15] This ensures the delivery of a safe, effective, and consistent drug product to the patient.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of water in the formation of crystal structures: a case study of valnemulin hydrochloride - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The role of water in the formation of crystal structures: a case study of valnemulin hydrochloride [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. Suppressed hydration in metoclopramide hydrochloride by salt cocrystallisation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Thermodynamic stability considerations for isostructural dehydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient determination of critical water activity and classification of hydrate-anhydrate stability relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Determination of quinacrine dithis compound stability and characterization of its degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
- 15. proUmid Hydrate Formation | DVS hydrate analysis [proumid.com]
The Cornerstone of Drug Development: A Technical Guide to Hydrochloride Salt Forms
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can profoundly influence a drug's ultimate success. Among the myriad of salt form options, hydrochloride (HCl) salts stand out as the most frequently utilized, offering a robust strategy to enhance the physicochemical and biopharmaceutical properties of drug candidates. This technical guide provides an in-depth exploration of the foundational research surrounding hydrochloride salt forms, offering a comprehensive overview of their selection, characterization, and impact on drug development.
The Rationale for Hydrochloride Salts
The conversion of a free base API to its hydrochloride salt is a widely adopted strategy to overcome undesirable properties of the parent molecule. The primary motivations for selecting the HCl salt form include:
-
Enhanced Aqueous Solubility: Many APIs, particularly weakly basic compounds, exhibit poor solubility in water, which can limit their absorption and bioavailability. The formation of a hydrochloride salt increases the polarity of the molecule, often leading to a significant improvement in its ability to dissolve in aqueous media.[1][2]
-
Improved Dissolution Rate: Directly linked to solubility, a faster dissolution rate is a key attribute for achieving rapid onset of action and consistent drug absorption. The enhanced solubility of HCl salts generally translates to a faster rate at which the solid drug dissolves in physiological fluids.[1]
-
Increased Stability: Hydrochloride salts can exhibit greater chemical and physical stability compared to their free base counterparts. The protonation of a basic functional group, such as an amine, to form the ammonium (B1175870) salt can protect it from oxidative degradation.[2] Furthermore, the crystalline lattice of a salt is often more stable than the amorphous form of the free base.
-
Enhanced Bioavailability: The culmination of improved solubility and dissolution rate often leads to enhanced bioavailability.[1][2] By ensuring more of the drug is in solution at the site of absorption, the hydrochloride salt form can lead to more efficient and reliable systemic uptake.
-
Favorable Manufacturing and Handling Properties: HCl salts are typically crystalline solids with higher melting points compared to their free base forms, which may be oils or low-melting solids.[1] This crystalline nature facilitates easier processing, handling, and formulation into solid dosage forms like tablets and capsules.
Physicochemical Properties: A Comparative Analysis
The transformation from a free base to a hydrochloride salt brings about predictable and significant changes in the physicochemical properties of a drug substance. Understanding these shifts is paramount for rational salt selection.
| Property | Free Base | Hydrochloride Salt | Rationale for Difference |
| Molecular Weight | x g/mol | x + 36.46 g/mol | Addition of hydrogen chloride.[1] |
| Melting Point | Lower | Higher | The ionic nature of the salt leads to a more stable and ordered crystal lattice, requiring more energy to break the intermolecular forces.[1] |
| Aqueous Solubility | Low | High | Salt formation increases the polarity and the ability of the molecule to ionize and interact favorably with water molecules.[1] |
| Log P (Octanol/Water Partition Coefficient) | Higher | Lower | The increased hydrophilicity of the salt form reduces its tendency to partition into a nonpolar solvent like octanol.[1] |
| Hygroscopicity | Low | Moderate to High | Salts, particularly hydrochlorides, have a greater affinity for water molecules and a higher tendency to absorb moisture from the atmosphere.[1] |
| Dissolution Rate | Slow | Fast | The enhanced aqueous solubility of the salt form is a primary driver for a faster dissolution rate.[1] |
| Chemical Stability | May be susceptible to degradation | Generally more stable | Protonation of functional groups can protect them from certain degradation pathways, such as oxidation.[2] |
The Salt Selection and Characterization Workflow
The process of selecting and characterizing a hydrochloride salt is a systematic endeavor that involves a series of experimental evaluations. The following workflow outlines the key stages:
Key Experimental Protocols
Accurate and reproducible experimental data are the bedrock of informed salt selection. The following sections detail the methodologies for crucial characterization experiments.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the hydrochloride salt in aqueous media at a specific temperature.
Methodology:
-
An excess amount of the hydrochloride salt is added to a known volume of the desired aqueous medium (e.g., purified water, buffered solutions at various pH values) in a sealed container.
-
The container is agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After the equilibration period, the suspension is allowed to settle, and the supernatant is carefully removed and filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to separate the undissolved solid.
-
The concentration of the dissolved drug in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[1][3]
-
The experiment should be performed in triplicate to ensure the reliability of the results.
Intrinsic Dissolution Rate (IDR) Measurement (Rotating Disk Method)
Objective: To measure the dissolution rate of the pure hydrochloride salt from a constant surface area, independent of particle size and other formulation variables.
Methodology:
-
A specific amount of the pure hydrochloride salt powder is compressed into a non-disintegrating disk of a known surface area using a hydraulic press and a specialized die.[4]
-
The die containing the compressed disk is mounted onto a rotating shaft of a dissolution apparatus (USP Apparatus 2).
-
The dissolution vessel is filled with a specified volume of degassed dissolution medium (e.g., 0.1 N HCl, phosphate (B84403) buffer) and maintained at a constant temperature (typically 37 ± 0.5°C).[1][5]
-
The rotating disk assembly is lowered into the dissolution medium, and rotation is initiated at a constant speed (e.g., 50 or 100 RPM).[1][5]
-
Aliquots of the dissolution medium are withdrawn at predetermined time intervals and replaced with fresh, pre-warmed medium to maintain a constant volume.
-
The concentration of the dissolved drug in each sample is determined by a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
The cumulative amount of drug dissolved per unit area is plotted against time. The slope of the linear portion of the curve represents the intrinsic dissolution rate, typically expressed in mg/min/cm².[4][6]
Hygroscopicity Assessment (Gravimetric Sorption Analysis)
Objective: To evaluate the tendency of the hydrochloride salt to absorb moisture from the atmosphere at various relative humidity (RH) levels.
Methodology:
-
A known weight of the hydrochloride salt is placed in a tared sample pan within a dynamic vapor sorption (DVS) instrument or in a controlled humidity chamber.[1][7]
-
The sample is exposed to a series of controlled relative humidity levels (e.g., stepping from 0% to 90% RH and then back down) at a constant temperature (e.g., 25°C).[8]
-
The weight of the sample is continuously monitored at each RH step until equilibrium is reached (i.e., no significant weight change is observed over time).
-
The percentage of weight gain at each RH level is calculated to generate a sorption-desorption isotherm.[1][8]
-
The hygroscopicity of the salt can then be classified based on the extent of moisture uptake at a specific RH (e.g., 80% RH).[7]
Solid-State Characterization
Objective: To characterize the crystalline form and thermal properties of the hydrochloride salt.
Methodologies:
-
X-Ray Powder Diffraction (XRPD): This technique is used to identify the crystalline or amorphous nature of the salt and to detect the presence of different polymorphic forms. The sample is irradiated with X-rays, and the resulting diffraction pattern provides a unique "fingerprint" of the crystal structure.[9]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, glass transition temperature, and to detect polymorphic transitions or the presence of solvates.[10]
Logical Decision-Making in Salt Selection
The selection of the optimal salt form is a multi-parameter optimization process. The following diagram illustrates a logical decision tree for guiding this process, prioritizing key developability criteria.
Conclusion
The formation of hydrochloride salts represents a cornerstone of modern drug development, providing a powerful and versatile tool to enhance the properties of active pharmaceutical ingredients. A thorough understanding of the physicochemical principles governing salt formation, coupled with a systematic and rigorous experimental evaluation, is essential for the successful selection of an optimal hydrochloride salt form. This, in turn, paves the way for the development of safe, effective, and manufacturable medicines. By leveraging the knowledge and methodologies outlined in this guide, researchers and scientists can make more informed decisions, ultimately accelerating the journey from drug candidate to life-changing therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. agilent.com [agilent.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. jocpr.com [jocpr.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. brjac.com.br [brjac.com.br]
An In-depth Technical Guide to Identifying Polymorphic Forms of Hydrochloride Dihydrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices involved in the identification and characterization of polymorphic forms of hydrochloride dihydrates. Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in drug development, as different polymorphs can exhibit significant variations in their physicochemical properties, including solubility, stability, and bioavailability.[1] This guide will delve into the experimental protocols for key analytical techniques, present quantitative data for several case studies, and illustrate the logical workflows involved in a comprehensive polymorph screen.
The Importance of Polymorph Screening in Hydrochloride Dihydrates
Hydrochloride salts are one of the most common salt forms used for active pharmaceutical ingredients (APIs). The formation of hydrates, where water molecules are incorporated into the crystal lattice, is a frequent occurrence for these salts. Dihydrates, specifically, can exhibit polymorphism, leading to different crystal structures with the same chemical composition. Identifying and characterizing these polymorphic forms early in the drug development process is crucial for selecting the optimal solid form for further development and ensuring the quality, safety, and efficacy of the final drug product.[2][3]
Key Analytical Techniques for Polymorph Characterization
A multi-technique approach is essential for the unambiguous identification and characterization of polymorphic forms of hydrochloride dihydrates. The primary techniques employed are X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
X-ray Powder Diffraction (XRPD)
XRPD is a powerful, non-destructive technique that provides a unique "fingerprint" of a crystalline solid.[4] Each polymorphic form has a distinct crystal lattice, resulting in a unique diffraction pattern.
Experimental Protocol:
-
Sample Preparation: A representative sample (typically 1-2 grams) of the hydrochloride dihydrate is gently ground to a fine powder using a mortar and pestle to ensure random orientation of the crystals and improve the accuracy of the results.[5] The powder is then carefully packed into a sample holder, ensuring a flat, even surface.[5]
-
Instrument Calibration: The XRPD instrument is calibrated using a standard reference material with a known diffraction pattern to ensure accuracy.[5]
-
Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). Typical experimental parameters are as follows:
-
Data Analysis: The resulting diffractogram is analyzed by identifying the positions (2θ values) and relative intensities of the diffraction peaks. These are then compared to reference patterns or patterns of other known polymorphs to identify the form present in the sample.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect solid-state phase transitions between polymorphs.
Experimental Protocol:
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.
-
Instrument Calibration: The instrument is calibrated for temperature and enthalpy using certified reference standards, such as indium.
-
Data Acquisition: The sample and a reference (an empty sealed pan) are heated at a constant rate, and the heat flow is recorded. Typical experimental parameters are:
-
Heating Rate: 5 to 20 °C/min. A common rate is 10 °C/min.[6]
-
Temperature Range: Typically from ambient temperature to a temperature above the melting point of the substance.
-
Purge Gas: An inert gas, such as nitrogen, is used to purge the sample chamber at a flow rate of 20-50 mL/min to prevent oxidation.[6]
-
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization). The onset temperature of the melting peak is typically reported as the melting point.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for characterizing hydrates by quantifying the amount of water present in the crystal lattice.
Experimental Protocol:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.
-
Instrument Calibration: The instrument's balance is calibrated using standard weights, and the temperature is calibrated using materials with known Curie points.
-
Data Acquisition: The sample is heated at a constant rate in a controlled atmosphere, and the mass loss is recorded. Typical experimental parameters are:
-
Data Analysis: The TGA thermogram is analyzed to determine the percentage of mass loss at different temperatures. For a dihydrate, a mass loss corresponding to two moles of water per mole of the compound is expected.
Case Studies: Polymorphic Forms of Hydrochloride Dihydrates
The following sections provide quantitative data for polymorphic forms of several well-known hydrochloride dihydrates.
Ondansetron this compound
Ondansetron hydrochloride is an antiemetic drug that is known to exist as a dihydrate.[8] Upon heating, the dihydrate can dehydrate to a hemihydrate and then to an anhydrous form.[9]
| Form | XRPD Characteristic Peaks (2θ) | DSC Thermal Events | TGA Weight Loss |
| Dihydrate | 11.0, 11.2, 14.9, 15.5, 15.9, 16.5, 20.6, 21.4, 23.1, 23.5, 24.2, 24.7, 24.8, 25.8, 26.9, 28.1[10] | Melting point: ~178.5-179.5 °C[8] | Stepwise dehydration |
| Hemihydrate | - | Intermediate in dehydration | - |
| Anhydrate | - | Melting point: ~213 °C[8] | - |
Ranitidine (B14927) Hydrochloride
Ranitidine hydrochloride, a histamine (B1213489) H2-receptor antagonist, is known to exist in at least two polymorphic forms, Form I and Form II.[11][12]
| Form | XRPD Characteristic Peaks (2θ) | DSC Thermal Events | TGA Weight Loss |
| Form I | 17.0, 21.8, 24.9[13] | Melting point: 134-140 °C[12] | No significant weight loss before decomposition |
| Form II | 20.2, 23.5[13] | Melting point: 140-144 °C[12] | No significant weight loss before decomposition |
Fexofenadine Hydrochloride
Fexofenadine hydrochloride, an antihistamine, has several reported polymorphic forms, including anhydrous and hydrated forms.[1][14]
| Form | XRPD Characteristic Peaks (2θ) | DSC Thermal Events | TGA Weight Loss |
| Form I (Anhydrous) | 12.25, 11.28, 8.78, 8.17, 7.73, 6.77, 6.32, 6.11[15] | Melting point: ~198.3 °C[14] | No significant weight loss before decomposition |
| Form II (Hydrate) | - | Dehydration peak at ~100 °C, endotherm at ~128 °C[14] | ~3.5% (corresponding to a monohydrate)[14] |
| Polymorph φ | 4.9, 9.9, 13.6, 15.8, 16.7, 18.1, 18.6, 19.9[16] | - | Water content: 3.2-3.4%[16] |
Chlorhexidine Dihydrochloride (B599025)
Chlorhexidine dihydrochloride is an antiseptic agent that can exist in different crystalline forms.[]
| Form | XRPD Characteristic Peaks (2θ) | DSC Thermal Events | TGA Weight Loss |
| Crystalline Salt | 8.5, 13.4, 15.9, 20.9, 23.7, 26.6[18] | - | ~8.5%[18] |
Pitolisant (B1243001) Hydrochloride
Pitolisant hydrochloride, used to treat narcolepsy, exists as a crystalline solid, with at least one partially hydrated form reported.[13][19]
| Form | XRPD Characteristic Peaks (2θ) | DSC Thermal Events | TGA Weight Loss |
| Form I (Partially Hydrated) | 15.8, 16.8, 18.2, 18.5, 18.8, 19.3, 20.1, 21.1, 25.1[9] | - | - |
| Form II | 16.8, 18.2, 18.5, 21.0, 25.1[9] | - | - |
Logical Workflows for Polymorph Identification
The process of identifying and characterizing polymorphic forms of a this compound follows a structured workflow. The following diagrams, created using the DOT language, illustrate these processes.
Caption: A comprehensive workflow for the screening and identification of polymorphic forms of a this compound.
Caption: A detailed characterization cascade for a newly discovered solid form of a this compound.
Conclusion
The identification and characterization of polymorphic forms of hydrochloride dihydrates is a critical and complex undertaking in pharmaceutical development. A thorough understanding of the principles of polymorphism and the application of a suite of analytical techniques are essential for ensuring the development of a stable, safe, and effective drug product. The systematic workflows and detailed experimental protocols outlined in this guide provide a robust framework for researchers and scientists in this field. By diligently applying these methodologies, the risks associated with polymorphism can be mitigated, leading to more efficient and successful drug development programs.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. SOP for Screening Polymorphs of APIs – SOP Guide for Pharma [pharmasop.in]
- 4. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tablets: SOP for X-Ray Powder Diffraction for API Analysis in Tablets – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 6. resolvemass.ca [resolvemass.ca]
- 7. usp.org [usp.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2024201139A1 - Polymorph form of pitolisant hydrochloride - Google Patents [patents.google.com]
- 10. EP1709033A1 - New polymorphic forms of ondansetron, processes for preparing them, pharmaceutical compositions containing them and their use as antiemetics - Google Patents [patents.google.com]
- 11. Characterisation of two polymorphic forms of ranitidine-HCl | The Infrared and Raman Discussion Group [irdg.org]
- 12. Stability of polymorphic forms of ranitidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Solid Form and Phase Transformation Properties of Fexofenadine Hydrochloride during Wet Granulation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2003011295A1 - Fexofenadine polymorph - Google Patents [patents.google.com]
- 16. worldagroforestry.org [worldagroforestry.org]
- 18. ijcpa.in [ijcpa.in]
- 19. researchgate.net [researchgate.net]
Structural Characterization of Hydrochloride Dihydrate vs. Anhydrous Forms: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, influencing everything from stability and manufacturability to bioavailability and therapeutic efficacy.[1][2] Among the most common solid-state variations are hydrates and their corresponding anhydrous forms. Hydrates are crystalline solids that incorporate water molecules into their crystal lattice, whereas anhydrous forms are devoid of this lattice water.[2] This technical guide provides an in-depth exploration of the structural characterization and comparison of hydrochloride dihydrate and anhydrous forms of APIs. Hydrochloride salts are frequently utilized to enhance the solubility and stability of drug substances.[3] Understanding the differences between the hydrated and anhydrous versions of these salts is paramount for selecting the appropriate solid form for development, ensuring consistent product quality, and meeting regulatory requirements.[4][5] This document details the key analytical techniques used for differentiation, provides comprehensive experimental protocols, and summarizes critical data for effective comparison.
Physicochemical Properties: Dihydrate vs. Anhydrous Forms
The presence of water molecules within the crystal lattice of a dihydrate profoundly alters its physical and chemical properties compared to its anhydrous counterpart.[1][2] These differences are foundational to the challenges and opportunities encountered during drug development. Generally, hydrates are thermodynamically more stable under ambient humidity conditions than their anhydrous forms.[1] However, this can lead to lower solubility and dissolution rates, which may negatively impact bioavailability.[1][5] The choice between developing a hydrated or an anhydrous form is a critical decision that impacts the stability and mechanical behavior of solid dosage forms.[1]
Table 1: Comparative Summary of Physicochemical Properties
| Property | This compound Form | Anhydrous Form | Rationale for Difference |
| Crystal Structure | Contains water molecules integrated into the crystal lattice via hydrogen bonding.[1][2] | Lacks integrated water molecules in the crystal lattice. | The presence of water creates a distinct, often more complex, hydrogen-bonding network, altering unit cell parameters.[1][2] |
| Solubility | Generally lower in aqueous media.[4] | Generally higher in aqueous media.[6] | The higher lattice energy of the stable hydrate (B1144303) form, due to strong water-API bonds, requires more energy to break the crystal structure.[5] |
| Dissolution Rate | Typically slower.[1][5] | Typically faster. | Directly related to solubility; less soluble forms dissolve more slowly. |
| Melting Point | Exhibits a dehydration event (endotherm) prior to or concurrently with melting/decomposition. | Shows a direct melting/decomposition endotherm at a typically higher temperature than the hydrate's dehydration. | The initial energy input is used to drive off the water of hydration before the crystal lattice itself melts. |
| Stability | More stable at ambient or high relative humidity (RH).[1][6] | More stable under dry or low RH conditions; can be hygroscopic and convert to a hydrate form upon exposure to moisture.[4][7] | The dihydrate is the thermodynamically favored form in the presence of sufficient water activity. The anhydrous form is prone to hydration. |
| Hygroscopicity | Generally non-hygroscopic unless it can form a higher hydrate. | Can be highly hygroscopic, readily absorbing atmospheric moisture.[7] | The anhydrous form has a thermodynamic driving force to absorb water to reach a more stable hydrated state. |
| Bioavailability | Potentially lower due to slower dissolution.[1][5] | Potentially higher due to faster dissolution.[3] | Faster dissolution generally leads to quicker absorption in the gastrointestinal tract. |
Core Analytical Techniques for Structural Characterization
A multi-technique approach is essential for the unambiguous characterization and differentiation of dihydrate and anhydrous forms.[8][9] Data from several orthogonal methods provides a comprehensive understanding of the solid state.[10]
X-Ray Powder Diffraction (XRPD)
XRPD is the definitive technique for identifying and differentiating crystalline forms.[11] Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" based on its crystal lattice structure. The patterns for a dihydrate and an anhydrous form will be distinctly different due to their different unit cell parameters and atomic arrangements.[12][13]
Table 2: XRPD Observations
| Form | Expected Observation |
| Dihydrate | A unique diffraction pattern with characteristic peaks at specific 2θ angles. |
| Anhydrous | A different, unique diffraction pattern with its own set of characteristic peaks.[12] |
Experimental Protocol: XRPD Analysis
-
Sample Preparation: Gently grind approximately 10-20 mg of the sample using a mortar and pestle to ensure a random crystal orientation and a fine, uniform particle size.
-
Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat, smooth surface that is level with the holder's rim.
-
Instrument Setup:
-
Radiation Source: Typically Cu Kα (λ = 1.5406 Å).
-
Goniometer Scan: Scan over a 2θ range appropriate for pharmaceutical compounds, commonly from 2° to 40°.
-
Scan Speed/Step Size: Use a continuous scan rate of ~1-2°/min or a step scan with a step size of 0.02° and a count time of 1-2 seconds per step.
-
Optics: Use standard divergence and receiving slits. A monochromator is used to filter out Kβ radiation.
-
-
Data Acquisition: Initiate the scan and collect the diffraction pattern.
-
Data Analysis: Process the raw data by subtracting the background and identifying the peak positions (2θ) and their relative intensities. Compare the resulting diffractogram to reference patterns of the known dihydrate and anhydrous forms for identification.
Thermal Analysis
Thermal analysis techniques measure changes in the physical properties of a material as a function of temperature.[14] They are crucial for observing dehydration events and determining thermal stability.[15][16]
TGA measures the change in mass of a sample as it is heated.[14] It is used to quantify the amount of volatile content, such as water in a hydrate.[15][16] A dihydrate will show a distinct mass loss corresponding to the stoichiometric amount of water, while the anhydrous form will ideally show no significant mass loss until decomposition.[14]
Table 3: TGA Observations
| Form | Expected Observation |
| Dihydrate | A stoichiometric weight loss corresponding to two moles of water. The loss occurs in one or more steps over a specific temperature range.[14] |
| Anhydrous | No significant weight loss until the onset of decomposition. A small weight loss (<1%) may indicate the presence of surface-adsorbed water. |
Experimental Protocol: TGA Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (typically aluminum or platinum).
-
Instrument Setup:
-
Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature (~25 °C) to a temperature beyond its decomposition point (e.g., 300 °C) at a constant heating rate, typically 10 °C/min.
-
-
Data Acquisition: Run the temperature program and record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve. Calculate the percentage weight loss for any observed thermal events. For the dihydrate, verify that the weight loss corresponds to the theoretical water content.
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[16] It detects thermal events like melting, crystallization, and solid-state transitions. For hydrates, DSC reveals the endotherm associated with dehydration.[15][16]
Table 4: DSC Observations
| Form | Expected Observation |
| Dihydrate | A broad endotherm corresponding to the energy required for dehydration, followed by the melting endotherm of the resulting anhydrous form, or decomposition. |
| Anhydrous | A sharp endotherm at its characteristic melting point.[9] An exothermic event prior to melting may indicate crystallization of an amorphous portion. |
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan (e.g., aluminum).
-
Pan Sealing:
-
For melting point determination of the anhydrous form, crimp the lid onto the pan.
-
To observe dehydration of the dihydrate, use a pinhole lid to allow the evolved water vapor to escape. For observing potential phase transitions in a closed system, use a hermetically sealed pan.
-
-
Instrument Setup:
-
Purge Gas: Use an inert nitrogen purge at 20-50 mL/min.
-
Temperature Program: Heat the sample at a standard rate of 10 °C/min from ambient temperature to a point past its final thermal event.
-
-
Data Acquisition: Place the sample and an empty reference pan in the DSC cell and begin the analysis.
-
Data Analysis: Analyze the thermogram to identify the onset temperature and peak maximum of all endothermic and exothermic events. Correlate the dehydration endotherm with the weight loss seen in TGA.
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy probes the molecular vibrations within a crystal. The presence of water and its involvement in hydrogen bonding in the dihydrate form gives rise to distinct spectral features compared to the anhydrous form.[17]
-
FT-IR Spectroscopy: Water molecules have characteristic bending (~1640 cm⁻¹) and O-H stretching (~3400 cm⁻¹) modes that will be present in the spectrum of the dihydrate but absent in the anhydrous form.[17]
-
Raman Spectroscopy: This technique is also sensitive to water vibrations and changes in the crystal lattice.[18] It can be particularly useful for observing low-frequency lattice modes, which are highly sensitive to the crystal packing and hydrogen bonding network, providing a clear distinction between the two forms.[18][19]
Table 5: Vibrational Spectroscopy Observations
| Form | Expected Observation |
| Dihydrate | FT-IR: Broad O-H stretching bands (3000-3600 cm⁻¹) and H-O-H bending bands (~1600-1650 cm⁻¹).[17] Raman: Corresponding water-related vibrational modes and distinct lattice mode vibrations. |
| Anhydrous | FT-IR & Raman: Absence of the characteristic water bands. Shifts in other bands (e.g., N-H, C=O stretches) may be observed due to the different hydrogen bonding environment compared to the dihydrate. |
Experimental Protocol: FT-IR (ATR) Analysis
-
Sample Preparation: Place a small amount of the powder sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.
-
Data Acquisition: Apply pressure to the sample using the anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Analyze the spectrum for the presence or absence of water-related absorption bands and for shifts in API-specific functional group peaks.
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: Place a small amount of the sample into a glass vial or onto a microscope slide.
-
Instrument Setup:
-
Laser: Use a non-destructive laser source (e.g., 785 nm).
-
Power: Adjust laser power to a low level (e.g., 1-10 mW) to avoid sample degradation or thermally induced phase transitions.
-
-
Data Acquisition: Focus the laser on the sample and acquire the spectrum. Collect data over a range that includes both high-frequency (e.g., 2800-3800 cm⁻¹) and low-frequency/lattice modes (e.g., 10-400 cm⁻¹).
-
Data Analysis: Compare the spectra of the two forms, focusing on the O-H stretching region and the low-frequency lattice region for clear differentiation.
Visualization of Workflows and Relationships
Diagrams are essential for visualizing the logical flow of experiments and the physical relationship between solid forms.
Caption: Experimental workflow for differentiating anhydrous and dihydrate forms.
Caption: Interconversion relationship between anhydrous and dihydrate forms.
Conclusion
The structural characterization of this compound and anhydrous forms is a critical activity in pharmaceutical development. A thorough understanding, derived from a combination of analytical techniques including XRPD, thermal analysis, and vibrational spectroscopy, is essential for ensuring the selection of a stable and effective solid form. The distinct physicochemical properties of each form necessitate careful control over manufacturing processes and storage conditions to prevent unwanted phase transitions.[8][11] The detailed protocols and comparative data presented in this guide serve as a comprehensive resource for scientists and researchers tasked with navigating the complexities of pharmaceutical solid-state chemistry.
References
- 1. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pharmaoffer.com [pharmaoffer.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. sparkl.me [sparkl.me]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. omicsonline.org [omicsonline.org]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of anhydrous and hydrated pharmaceutical materials with THz time-domain spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. improvedpharma.com [improvedpharma.com]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. news-medical.net [news-medical.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.aip.org [pubs.aip.org]
- 19. pubs.aip.org [pubs.aip.org]
Methodological & Application
Application Notes and Protocols: Synthesis of High-Purity Ondansetron Hydrochloride Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of high-purity ondansetron (B39145) hydrochloride dihydrate, a selective 5-HT3 receptor antagonist widely used as an antiemetic. The synthesis involves a multi-step process beginning with the formation of ondansetron base, followed by its conversion to the hydrochloride salt and subsequent purification. Key to achieving high purity (>99.5%) is a carefully controlled crystallization process from an aqueous solution in the presence of activated carbon, which effectively removes critical impurities.[1][2] This protocol consolidates information from established synthetic methodologies to provide a comprehensive guide for laboratory and process chemistry applications.
Synthesis Pathway
The primary synthetic route to ondansetron involves a Mannich-type reaction followed by a substitution/addition reaction. The process begins with 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one, which reacts with a source of formaldehyde (B43269) and dimethylamine (B145610) to form a Mannich base intermediate. This intermediate then reacts with 2-methylimidazole (B133640), either through direct substitution or an elimination-addition mechanism, to yield ondansetron base. The base is subsequently converted to the highly pure this compound salt.
Caption: Chemical synthesis pathway for ondansetron this compound.
Experimental Protocols
Synthesis of Crude Ondansetron Base
This procedure outlines the "one-pot" synthesis of ondansetron base from 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one.
Methodology:
-
Combine 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one, paraformaldehyde, and dimethylamine hydrochloride in a suitable non-aqueous polar solvent (e.g., N-methylpyrrolidone or DMF).
-
Add 2-methylimidazole to the mixture. A typical molar ratio is approximately 4 to 6 equivalents of 2-methylimidazole to one equivalent of the carbazolone starting material.[1]
-
Heat the reaction mixture to a temperature between 90-110°C.[3]
-
Maintain the temperature and stir for 4 to 8 hours until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Cool the reaction mixture to approximately 100°C and add water (e.g., ~30 volumes) to precipitate the crude product.[4]
-
Continue cooling to room temperature, collect the solid by filtration, and wash thoroughly with water.
-
Dry the solid to obtain crude ondansetron base. Yields for this step are typically high, often in the range of 90-92%.[3]
Purification of Ondansetron this compound
This protocol details the conversion of crude ondansetron base into the high-purity this compound salt. The critical step is the recrystallization from water with activated carbon, which significantly reduces impurities, including the exo-methylene by-product.[1][2]
Methodology:
-
Suspend the crude ondansetron base in water (e.g., 20 g of base in 100 mL of water).[1][5]
-
To the stirred suspension, add approximately 1.1 equivalents of ~32% hydrochloric acid. A slight exotherm may be observed as the base dissolves and the hydrochloride salt begins to precipitate.[1][5]
-
Add activated carbon (e.g., 10% w/w of the starting base) to the mixture.[1]
-
Heat the mixture to approximately 95°C and maintain for 30 minutes with stirring.[1]
-
Perform a hot filtration to remove the activated carbon and other insoluble materials. Wash the filter cake with a small volume of hot water.
-
Cool the filtrate to about 3-5°C and hold at this temperature for at least 1 hour to ensure complete crystallization.[1][5]
-
Collect the crystals by filtration and wash the cake with a small amount of cold isopropanol (B130326) (~10 mL).[1][5]
-
Dry the purified crystals in an oven at approximately 50-60°C until a constant weight is achieved.
-
For achieving the highest purity (e.g., >99.9%), this crystallization process can be repeated 1-2 times.[1][2]
Data Summary
Table 1: Reaction and Purification Parameters
| Parameter | Synthesis of Ondansetron Base | Purification of Ondansetron HCl Dihydrate |
| Primary Solvent | N-Methylpyrrolidone (NMP) or DMF | Water[1] |
| Key Reagents | 2-Methylimidazole, Paraformaldehyde | ~32% Hydrochloric Acid, Activated Carbon[1] |
| Temperature | 90 - 110°C[3] | ~95°C (Heating), 3-5°C (Crystallization)[1] |
| Typical Duration | 4 - 8 hours[3] | 1 - 2 hours |
| Washing Solvent | Water[4] | Cold Isopropanol[1][5] |
| Typical Yield | ~90-92% (Crude)[3] | ~91% (Purified Salt)[6] |
| Achievable Purity | - | >99.0%, up to >99.9% (by HPLC)[1][2] |
Table 2: Analytical Method for Purity Assessment (RP-HPLC)
| HPLC Parameter | Typical Conditions |
| Column | Waters Spherisorb S5 CN RP (150 x 4.6 mm, 5µm) or equivalent[7][8] |
| Mobile Phase | Acetonitrile : 0.02M Phosphate Buffer pH 5.4 (50:50 v/v)[7][8] |
| Flow Rate | 1.0 - 1.5 mL/min[7][9] |
| Detection | UV at 216 nm or 310 nm[7][10] |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
| Injection Volume | 10 - 20 µL |
| Purity Standard | USP Reference Standard |
| Impurity Limit | Single impurity <0.1-0.2%[7] |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from synthesis to final analysis for producing high-purity ondansetron this compound.
Caption: Workflow for synthesis, purification, and analysis of ondansetron HCl.
References
- 1. US20020115707A1 - Process for preparing pure ondansetron this compound - Google Patents [patents.google.com]
- 2. WO2002055492A2 - An improved process for preparing pure ondansetron this compound - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Multi-platform synthesis of ondansetron featuring process intensification in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00249G [pubs.rsc.org]
- 5. scribd.com [scribd.com]
- 6. US7288660B2 - Process for preparing ondansetron this compound having a defined particle size - Google Patents [patents.google.com]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. ijariit.com [ijariit.com]
- 9. nano-ntp.com [nano-ntp.com]
- 10. jchps.com [jchps.com]
Preparing Doxycycline Hyclate Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxycycline (B596269), a synthetic tetracycline (B611298) analog, is a crucial tool in molecular biology, primarily for its role as an inducer in tetracycline-inducible (Tet-On/Tet-Off) gene expression systems.[1][2][3] This system allows for precise temporal and dose-dependent control over the expression of a gene of interest, which is invaluable for studying gene function and in drug discovery.[1] Doxycycline hyclate is the hydrochloride salt of doxycycline, a form that is freely soluble in water.[4][5] Accurate and consistent preparation of doxycycline stock solutions is paramount for reproducible experimental outcomes. These application notes provide detailed protocols for the preparation, storage, and use of doxycycline hyclate solutions in cell culture.
Data Summary
Quantitative data regarding the solubility, recommended concentrations, and storage of doxycycline hyclate are summarized in the table below for easy reference.
| Parameter | Value | Solvent/Conditions | Source(s) |
| Solubility | 50 mg/mL | Water | [6][7] |
| 1 mg/mL | DMSO, Dimethyl formamide | [8][9] | |
| 10 mg/mL | DMSO | [6] | |
| 3 mg/mL | PBS (pH 7.2) | [8][9] | |
| Sparingly soluble | Ethanol | [6][7] | |
| Typical Working Concentration | 0.1 - 10 µg/mL | Cell Culture Media | [6] |
| 100 ng/mL - 2 µg/mL | For Tet-inducible systems | [5][10][11][12] | |
| Storage of Powder | 2-8°C or -20°C | Protect from light | [5][13] |
| Storage of Stock Solutions | |||
| Aqueous (Water/PBS) | 2-8°C for up to 48 hours, protected from light. Not recommended for long-term storage. | [6][7][13] | |
| DMSO | -20°C for up to one year. | [13] | |
| Frozen Aqueous (-20°C) | Stable for up to 8 weeks. | [14] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Doxycycline Hyclate Stock Solution in Water
This is the recommended solvent for most cell culture applications due to its biocompatibility.
Materials:
-
Doxycycline hyclate powder
-
Sterile, nuclease-free water (cell culture grade)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of doxycycline hyclate powder. For a 1 mg/mL solution, you will need 10 mg for 10 mL of solvent.
-
Dissolving: Add the powder to a sterile conical tube. Add the appropriate volume of sterile water. For example, add 10 mL of water to 10 mg of powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear and yellow-green.[7] Mild warming may be necessary to fully dissolve the compound.[6][7]
-
Sterilization: To ensure sterility, filter the solution through a 0.22 µm syringe filter into a new sterile conical tube.[15]
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for long-term use (stable for at least 8 weeks).[14] For short-term use, solutions can be stored at 2-8°C for up to 48 hours, protected from light.[6][7][13]
Protocol 2: Preparation of a 10 mg/mL Doxycycline Hyclate Stock Solution in DMSO
DMSO can be used as a solvent for higher concentration stock solutions. However, it is important to note the potential for cytotoxicity of DMSO at higher final concentrations in cell culture media.
Materials:
-
Doxycycline hyclate powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weighing: In a sterile environment, weigh the desired amount of doxycycline hyclate powder. For a 10 mg/mL solution, you will need 100 mg for 10 mL of solvent.
-
Dissolving: Add the powder to a sterile conical tube. Add the appropriate volume of sterile DMSO. For example, add 10 mL of DMSO to 100 mg of powder.
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C. DMSO solutions are reported to be stable for up to one year at this temperature.[13]
Note on DMSO Usage: When using a DMSO stock solution, ensure the final concentration of DMSO in the cell culture medium is not cytotoxic. Typically, this is kept below 0.1%.[2]
Signaling Pathways and Experimental Workflows
Doxycycline-Inducible Gene Expression (Tet-On System)
The Tet-On system is a widely used method for inducible gene expression. In this system, the reverse tetracycline transactivator (rtTA) protein is constitutively expressed. In the presence of doxycycline, rtTA binds to the tetracycline response element (TRE) in the promoter region of the gene of interest, activating its transcription.[1][16]
Caption: Mechanism of the Tet-On inducible gene expression system.
Experimental Workflow: Preparing and Using Doxycycline Stock Solution
The following diagram outlines the general workflow from preparing the stock solution to its application in cell culture for inducing gene expression.
Caption: Workflow for preparing and using doxycycline stock solutions.
Important Considerations
-
Optimization: The optimal concentration of doxycycline can vary between cell lines and the specific inducible system used. It is recommended to perform a dose-response experiment (e.g., 0.1, 0.5, 1, 2, 5 µg/mL) to determine the ideal concentration for maximal induction with minimal cytotoxicity.[1][10]
-
Cytotoxicity: At higher concentrations (typically above 5-10 µg/mL), doxycycline can affect cell proliferation and mitochondrial function in mammalian cells.[11] Always include appropriate controls in your experiments, such as a vehicle control (the solvent used for the stock solution) and a non-induced control cell line.
-
Light Sensitivity: Doxycycline solutions are light-sensitive and should be protected from light to prevent degradation.[13] Use amber tubes or wrap tubes in aluminum foil.
-
Half-life in Culture: The half-life of doxycycline in cell culture medium is approximately 24 hours.[16] For long-term induction experiments, the medium should be replenished with fresh doxycycline every 48 hours.[16]
-
Quality of Doxycycline: Use high-quality, cell culture-grade doxycycline hyclate for preparing stock solutions to ensure consistency and avoid introducing contaminants into your cultures.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. takarabio.com [takarabio.com]
- 4. uspbpep.com [uspbpep.com]
- 5. goldbio.com [goldbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Doxycycline inducible overexpression systems: how to induce your gene of interest without inducing misinterpretations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. takarabio.com [takarabio.com]
Application Note and Protocol: Quantification of Clindamycin in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clindamycin (B1669177) is a lincosamide antibiotic used to treat a variety of serious bacterial infections. Monitoring its concentration in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to ensure efficacy and safety. This document provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of clindamycin in human plasma. The described method is sensitive, specific, and has been compiled from robust, validated procedures.
Principle
This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation of clindamycin and an internal standard (IS) on a reversed-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Materials and Reagents
-
Clindamycin hydrochloride (Reference Standard)
-
Diphenhydramine (B27) or another suitable internal standard (e.g., d1-N-ethylclindamycin, Verapamil)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Solutions
-
Stock Solution of Clindamycin (1 mg/mL): Accurately weigh 10 mg of clindamycin hydrochloride and dissolve it in 10 mL of methanol.
-
Stock Solution of Internal Standard (e.g., Diphenhydramine, 1 mg/mL): Accurately weigh 10 mg of diphenhydramine and dissolve it in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the clindamycin stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown plasma samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
For calibration standards and QCs, spike with the corresponding clindamycin working solutions. For unknown samples, add an equivalent volume of the 50:50 acetonitrile/water mixture.
-
Add 300 µL of acetonitrile containing the internal standard to each tube.
-
Vortex mix for 1 minute to precipitate plasma proteins.
-
Centrifuge at 13,000 g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 column (e.g., Shim-pack VP-ODS, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium acetate with 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 - 45°C |
| Gradient Elution | A typical gradient could be: 0-0.5 min, 10% B; 0.5-3.0 min, 10-90% B; 3.0-4.0 min, 90% B; 4.1-5.0 min, 10% B (equilibration) |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Clindamycin: m/z 425.2 → 126.3[1] Diphenhydramine (IS): m/z 256.2 → 167.3[1] |
| Dwell Time | 100 - 200 ms |
| Collision Energy | Optimized for specific instrument |
| Source Temperature | 400 - 550°C |
| Capillary Voltage | 3.0 - 3.8 kV |
Data Presentation: Summary of Quantitative Performance
The following table summarizes typical validation parameters for LC-MS/MS methods for clindamycin quantification in plasma, compiled from various sources.
| Parameter | Reported Range/Value |
| Linearity Range | 0.030 - 10.0 µg/mL[1], 0.05 - 3.2 µg/mL[2], 0.05 - 20.0 µg/mL[3], 0.5 - 50 mg/L[4][5] |
| Correlation Coefficient (r²) | > 0.99[4][5], ≥ 0.998[3] |
| Lower Limit of Quantification (LLOQ) | 0.030 µg/mL[1], 0.05 µg/mL[2][3] |
| Intra-day Precision (%RSD) | < 6%[1], 0.90% - 3.25%[2], 5.13% - 13.7%[3] |
| Inter-day Precision (%RSD) | < 6%[1], 1.33% - 2.60%[2], 4.35% - 8.32%[3] |
| Intra-day Accuracy (%RE) | Within ±6%[1], -4.34% to 4.58%[3] |
| Inter-day Accuracy (%RE) | Within ±6%[1], 0.4% to -4.8%[2], -10.8% to -4.17%[3] |
| Extraction Recovery | 101.1 ± 2.6%[1], 88.3% - 109.2%[6] |
| Matrix Effect | 93.1% - 105.5%[6] |
| Stability | Stable under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).[1] |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS quantification of clindamycin in plasma.
Method Development and Validation Logic
Caption: Key stages in LC-MS method development and validation.
References
- 1. Determination of Clindamycin in Human Plasma by LC-MS/MS [zpxb.xml-journal.net]
- 2. Quantitative analysis of clindamycin in human plasma by liquid chromatography/electrospray ionisation tandem mass spectrometry using d1-N-ethylclindamycin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of clindamycin in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to the bioequivalence study of clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.eur.nl [pure.eur.nl]
- 5. Quantification of vancomycin and clindamycin in human plasma and synovial fluid applying ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
Application Notes and Protocols for Spectinomycin Dihydrochloride as a Selective Agent in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of spectinomycin (B156147) dihydrochloride (B599025) as a selective agent in various molecular biology applications. This document includes detailed protocols for the preparation of stock solutions, determination of optimal working concentrations, and its use in the selection of transformed bacteria and plant tissues.
Mechanism of Action
Spectinomycin is an aminocyclitol antibiotic that acts as a bacteriostatic agent by inhibiting protein synthesis.[1][2][3] Its primary mode of action is binding to the 30S subunit of the bacterial ribosome.[1][4][5][6] This interaction interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, a critical step in the elongation phase of protein synthesis, thereby halting bacterial growth.[2][5][6][7] In plants, spectinomycin specifically targets the 70S ribosomes within plastids (chloroplasts), leading to a characteristic bleaching phenotype in susceptible, non-transformed tissues.[8][9]
Resistance to spectinomycin is most commonly conferred by the aadA gene (aminoglycoside-3'-adenyltransferase), which inactivates the antibiotic through adenylylation.[3][8][10][11] This gene is a widely used selectable marker in molecular biology for both bacterial and plant transformation.[3][9][12]
Caption: Mechanism of action of spectinomycin.
Data Presentation: Quantitative Summary
The effective concentration of spectinomycin can vary depending on the organism, plasmid copy number, and specific experimental conditions. The following table summarizes common concentrations for its use as a selective agent.
| Parameter | Concentration/Value | Application | Solvent | Storage |
| Stock Solution | 10 - 100 mg/mL | General laboratory preparation | Sterile deionized water | -20°C for up to 1 year |
| Working Concentration (Bacteria) | 50 - 100 µg/mL | General selection in E. coli | LB Medium or other bacterial culture media | 4°C for up to 1 month (in plates) |
| Working Concentration (Plant Tissue Culture) | 25 - 500 µg/mL | Selection of transformed plant cells | MS-agar media | Varies with media |
Note: It is highly recommended to perform a kill curve experiment to determine the minimum inhibitory concentration (MIC) for your specific bacterial strain or plant species.
Experimental Protocols
Protocol 1: Preparation of Spectinomycin Stock Solution (50 mg/mL)
This protocol describes the preparation of a 10 mL stock solution of 50 mg/mL spectinomycin.
Materials:
-
Spectinomycin dihydrochloride pentahydrate
-
Sterile, distilled or deionized water (ddH₂O)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes or vials
-
Analytical balance and weighing paper/boat
-
Sterile syringes
Procedure:
-
In a sterile container, accurately weigh 0.5 g of spectinomycin dihydrochloride pentahydrate.[13]
-
Add sterile ddH₂O to a final volume of 10 mL to achieve a concentration of 50 mg/mL.[2][14]
-
Dissolve the powder completely by vortexing or gentle agitation.
-
Aseptically draw the solution into a sterile syringe.
-
Pre-wet a 0.22 µm syringe filter by passing 5-10 mL of sterile ddH₂O through it; discard the water.[14]
-
Sterilize the spectinomycin solution by passing it through the pre-wetted 0.22 µm syringe filter into a sterile conical tube.[2][14]
-
Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[15]
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage (stable for up to one year).[14][15][16][17]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) - "Kill Curve"
This protocol is essential for determining the lowest effective concentration of spectinomycin for your specific bacterial strain or plant explant.
For Bacteria:
-
Prepare Bacterial Inoculum: Inoculate a single colony of your bacterial strain (without the resistance plasmid) into 5 mL of liquid culture medium (e.g., LB broth) and grow overnight at 37°C with shaking. The next day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1.[2]
-
Prepare Spectinomycin Dilutions: In a 96-well plate, add 100 µL of liquid medium to wells 2-12. In well 1, add 200 µL of a starting concentration of spectinomycin (e.g., 200 µg/mL). Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 11.[2] Well 12 will serve as a no-antibiotic control.
-
Inoculate: Add 100 µL of the diluted bacterial culture to each well.
-
Incubate: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of spectinomycin that completely inhibits visible bacterial growth.
For Plants:
-
Prepare Explants: Excise explants (e.g., leaf discs, cotyledonary nodes) from non-transformed (wild-type) plants under sterile conditions.[8]
-
Prepare Selection Media: Prepare a series of petri dishes with the appropriate plant regeneration medium containing a range of spectinomycin concentrations (e.g., 0, 25, 50, 100, 200, 500 µg/mL).
-
Culture Explants: Place a set number of explants on each concentration of spectinomycin-containing medium.
-
Incubate: Culture the explants under appropriate light and temperature conditions for your plant species.
-
Determine MIC: Observe the explants over several weeks. The MIC is the lowest concentration of spectinomycin that effectively prevents the regeneration of green, healthy tissue and leads to bleaching and death of the explants.[8]
Protocol 3: Selection of Transformed E. coli
This protocol outlines the use of spectinomycin for selecting transformed E. coli cells following a transformation procedure.
Materials:
-
Chemically competent or electrocompetent E. coli cells
-
Plasmid DNA containing a spectinomycin resistance gene (e.g., aadA)
-
SOC medium
-
LB agar (B569324) plates
-
Spectinomycin stock solution (50 mg/mL)
-
Incubator (37°C)
Procedure:
-
Transformation: Perform the transformation of E. coli cells with the spectinomycin-resistant plasmid using either a heat shock or electroporation protocol.[2]
-
Recovery: Immediately after transformation, add 950 µL of pre-warmed (37°C) SOC medium to the cells. Incubate at 37°C for 1 hour with shaking (250 rpm).[2]
-
Plating:
-
Prepare LB agar plates containing the desired final concentration of spectinomycin (e.g., 50-100 µg/mL). To do this, cool autoclaved LB agar to 50-55°C before adding the appropriate volume of spectinomycin stock solution.[2][15][16] For example, to prepare 1 L of LB agar with 100 µg/mL spectinomycin, add 2 mL of a 50 mg/mL stock solution.[2]
-
Plate different volumes of the recovered cell culture (e.g., 50 µL and 200 µL) onto the selective plates.
-
-
Incubation: Incubate the plates overnight at 37°C.
-
Analysis: Only E. coli cells that have successfully taken up the plasmid containing the spectinomycin resistance gene will be able to grow and form colonies.
Protocol 4: Selection of Transgenic Plants (General Workflow)
This protocol provides a general workflow for generating transgenic plants using spectinomycin selection, often in conjunction with Agrobacterium tumefaciens-mediated transformation.
References
- 1. Spectinomycin - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 2. benchchem.com [benchchem.com]
- 3. toku-e.com [toku-e.com]
- 4. Spectinomycin - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Spectinomycin Hydrochloride? [synapse.patsnap.com]
- 6. What is Spectinomycin Hydrochloride used for? [synapse.patsnap.com]
- 7. A Steric Block in Translation Caused by the Antibiotic Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel Spectinomycin/Streptomycin Resistance Gene, aadA14, from Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Streptomycin and Spectinomycin Resistance Gene as a Gene Cassette within a Class 1 Integron Isolated from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. static.igem.wiki [static.igem.wiki]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. goldbio.com [goldbio.com]
Application Note & Protocol: Crystallization of a Novel Hydrochloride Dihydrate Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solid-state form of an active pharmaceutical ingredient (API) profoundly influences its physicochemical properties, including solubility, stability, and bioavailability.[1][2] Hydrochloride salts are frequently utilized to enhance the solubility and stability of basic drug molecules.[3] Furthermore, the formation of hydrates, where water molecules are incorporated into the crystal lattice, can significantly impact the drug's performance and manufacturability.[2][4] This document provides a detailed protocol for the crystallization of a novel hydrochloride dihydrate compound, herein designated as Compound X-HCl·2H₂O.
The protocol outlines a systematic approach, beginning with solvent screening to identify suitable crystallization media, followed by controlled crystallization experiments, and culminating in the thorough characterization of the resulting solid form. The methodologies described are designed to be broadly applicable for the development of crystalline hydrochloride dihydrates of new chemical entities.
Materials and Equipment
Materials
-
Compound X (free base)
-
Hydrochloric acid (HCl), various concentrations (e.g., 1 M in isopropanol, concentrated aqueous HCl)
-
A broad range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, tetrahydrofuran) of analytical grade or higher
-
Deionized water
Equipment
-
Parallel crystallizer (e.g., Crystal16) or temperature-controlled vials
-
Magnetic stirrers and stir bars
-
Filtration apparatus (e.g., Büchner funnel, vacuum flask)
-
Drying oven (vacuum or nitrogen flow)
-
Analytical balance
-
Powder X-ray Diffractometer (PXRD)
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Dynamic Vapor Sorption (DVS) instrument
-
Optical microscope
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
-
Solubility Assessment:
-
Dispense a known amount of Compound X (e.g., 10 mg) into individual vials.
-
Add a selection of solvents in small, incremental volumes until the solid dissolves completely.
-
Record the volume of solvent required to determine the approximate solubility. Solvents in which the compound exhibits moderate solubility are often good candidates for crystallization.
-
-
Salt Formation and Crystallization Screening:
-
Dissolve Compound X in a suitable solvent identified in the previous step.
-
Add a stoichiometric equivalent of HCl solution (e.g., 1 M HCl in isopropanol).
-
Allow the solutions to stand at different temperatures (e.g., room temperature and 4°C) and observe for crystal formation.
-
Alternatively, employ anti-solvent addition by slowly adding a solvent in which the hydrochloride salt is insoluble.
-
Protocol 2: Controlled Cooling Crystallization
-
Solution Preparation:
-
Dissolve Compound X in a chosen solvent or solvent/water mixture at an elevated temperature (e.g., 50°C) to achieve a saturated or slightly undersaturated solution.
-
Add one molar equivalent of hydrochloric acid.
-
-
Cooling Profile:
-
Slowly cool the solution from the initial temperature to a final temperature (e.g., 5°C) over a period of several hours (e.g., 5-10°C/hour).
-
Hold the solution at the final temperature for an extended period (e.g., 12-24 hours) to allow for complete crystallization.
-
-
Crystal Harvesting and Drying:
-
Separate the crystals from the mother liquor by vacuum filtration.
-
Wash the crystals with a small amount of a cold, appropriate anti-solvent to remove residual mother liquor.
-
Dry the crystals under vacuum or a stream of nitrogen at a controlled temperature (e.g., 30-40°C) until a constant weight is achieved.
-
Protocol 3: Slurry Crystallization for Stable Form Identification
-
Slurry Preparation:
-
Suspend an excess of Compound X-HCl in a solvent or solvent/water mixture in which it is sparingly soluble.
-
Stir the slurry at a constant temperature (e.g., 25°C) for an extended period (e.g., 3-7 days).
-
-
Sampling and Analysis:
-
Periodically take small samples of the solid material.
-
Analyze the samples by PXRD to monitor for any polymorphic transformations. The experiment is complete when the PXRD pattern remains unchanged over consecutive time points, indicating that the thermodynamically stable form has been reached.
-
Characterization Methods
The resulting crystalline material should be thoroughly characterized to confirm its identity as a this compound and to assess its purity and solid-state properties.
-
Powder X-ray Diffraction (PXRD): Used to identify the crystalline form and assess its phase purity. A unique PXRD pattern serves as a fingerprint for a specific crystal structure.[1]
-
Differential Scanning Calorimetry (DSC): Provides information on melting point, phase transitions, and the heat of fusion.[1][5] For a hydrate (B1144303), DSC can show dehydration events followed by the melting of the anhydrous form.
-
Thermogravimetric Analysis (TGA): Measures the change in mass as a function of temperature. For a dihydrate, TGA will show a weight loss corresponding to two moles of water per mole of the compound.
-
Dynamic Vapor Sorption (DVS): Assesses the hygroscopicity and physical stability of the crystalline form under varying humidity conditions.[6]
-
Solid-State NMR (ssNMR): Can provide detailed information about the local environment of specific nuclei (e.g., ¹³C, ¹⁵N, ³⁵Cl) in the crystal lattice, helping to confirm the salt form and identify the number of unique molecules in the asymmetric unit.[5][7]
Data Presentation
The following tables summarize hypothetical characterization data for the successfully crystallized Compound X-HCl·2H₂O.
Table 1: Summary of Crystallization Conditions
| Parameter | Cooling Crystallization | Slurry Crystallization |
| Solvent System | Isopropanol/Water (9:1 v/v) | Acetonitrile/Water (95:5 v/v) |
| Initial Temperature | 60°C | 25°C (isothermal) |
| Final Temperature | 5°C | 25°C (isothermal) |
| Cooling/Stirring Time | 12 hours | 5 days |
| Yield | 85% | N/A |
Table 2: Solid-State Characterization Data for Compound X-HCl·2H₂O
| Analytical Technique | Observed Results | Interpretation |
| PXRD | Unique diffraction peaks at 2θ values of 8.5°, 12.3°, 15.8°, 21.0°, 25.5° | Crystalline material with a distinct crystal lattice |
| DSC | Endotherm at 105°C, followed by a sharp endotherm at 185°C | Dehydration event followed by melting of the anhydrate |
| TGA | Weight loss of 8.2% between 90°C and 115°C | Corresponds to the loss of two water molecules (theoretical 8.3%) |
| DVS | Reversible water uptake below 60% RH, stable dihydrate form | Physically stable under typical ambient humidity conditions |
| Karl Fischer Titration | Water content of 8.25% | Confirms the presence of two moles of water |
Visualizations
Caption: Experimental workflow for the crystallization and characterization of Compound X-HCl·2H₂O.
Caption: Logical relationship illustrating the rationale for forming a this compound.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form | - Solution is undersaturated.- Compound is too soluble in the chosen solvent.- Kinetically slow nucleation. | - Concentrate the solution by slow evaporation.- Use an anti-solvent to reduce solubility.- Introduce seed crystals.- Scratch the inside of the vial to induce nucleation. |
| Oil formation instead of crystals | - High degree of supersaturation.- Presence of impurities. | - Reduce the cooling rate.- Use a more dilute solution.- Add solvent to dissolve the oil and attempt recrystallization under different conditions.- Purify the starting material. |
| Amorphous solid precipitates | - Very rapid precipitation (e.g., fast anti-solvent addition). | - Slow down the rate of anti-solvent addition.- Increase the temperature to improve molecular mobility.- Perform a slurry experiment to convert the amorphous solid to a crystalline form. |
| Incorrect hydrate form obtained | - Water activity in the solvent system is not optimal. | - Adjust the water content in the solvent system.- Control the relative humidity of the environment during crystallization and drying. |
| Mixture of crystal forms | - Polymorphic conversion during the process.- Incomplete conversion in a slurry experiment. | - Extend the duration of the slurry experiment to ensure the most stable form is isolated.- Carefully control crystallization parameters (temperature, cooling rate, solvent) to target a single form. |
References
- 1. omicsonline.org [omicsonline.org]
- 2. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crystallizationsystems.com [crystallizationsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of hydrate-screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Hydrochloride Hydrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the essential analytical techniques for characterizing hydrochloride hydrates. Detailed experimental protocols and data interpretation guidelines are included to assist researchers in understanding the solid-state properties of these important pharmaceutical compounds.
Introduction to Hydrochloride Hydrates
Hydrochloride salts are frequently utilized in the pharmaceutical industry to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). These salts can exist in various solid forms, including anhydrous and hydrated states. Hydrates are crystalline solids that incorporate water molecules into their crystal lattice. The number of water molecules per molecule of the hydrochloride salt can be stoichiometric (e.g., monohydrate, dihydrate) or non-stoichiometric.
The presence and nature of water in a hydrochloride salt can significantly impact its physicochemical properties, including:
-
Stability: Hydrates can be more or less stable than their anhydrous counterparts under different temperature and humidity conditions.
-
Solubility and Dissolution Rate: The hydration state can affect how quickly a drug dissolves, which in turn influences its bioavailability.
-
Hygroscopicity: The tendency of a material to absorb moisture from the atmosphere can be altered by its hydration state.
-
Mechanical Properties: Properties such as flowability and compressibility, which are critical for manufacturing solid dosage forms, can be dependent on the hydrate (B1144303) form.
Therefore, a thorough characterization of hydrochloride hydrates is crucial during drug development to ensure product quality, stability, and performance. This document outlines the key analytical techniques and provides detailed protocols for their application.
Key Analytical Techniques
A multi-technique approach is essential for the comprehensive characterization of hydrochloride hydrates. The following techniques provide complementary information on the structure, water content, and thermal properties of these materials.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, allowing for the quantification of water content and the study of dehydration processes.[1][2][3][4]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature, providing information on phase transitions such as dehydration, melting, and glass transitions.[5][6][7][8][9]
-
X-Ray Powder Diffraction (XRPD): A powerful technique for identifying the crystalline form of a material. Each crystalline solid has a unique diffraction pattern, which can be used to distinguish between anhydrous and hydrated forms, as well as different polymorphs of hydrates.[10][11][12][13][14][15][16][17][18]
-
Karl Fischer Titration (KF): A highly specific and accurate method for determining the water content of a sample.[2][19][20][21][22]
-
Dynamic Vapor Sorption (DVS): Measures the change in mass of a sample as it is exposed to varying relative humidity at a constant temperature. This technique is used to study hygroscopicity, hydration/dehydration behavior, and the stability of different hydrate forms.[23][24][25][26][27][28][29][30][31]
-
Spectroscopic Techniques (FTIR and Raman): Provide information about the molecular vibrations and can be used to study the environment of the water molecules within the crystal lattice.
Below is a diagram illustrating the typical workflow for characterizing a hydrochloride hydrate.
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the water content and study the thermal stability of the hydrochloride hydrate.
Protocol:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's recommendations.
-
Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride hydrate sample into a clean TGA pan (e.g., aluminum or platinum).[1][2]
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Set the temperature program, typically from ambient temperature (e.g., 25 °C) to a temperature sufficient to ensure complete dehydration and initial decomposition (e.g., 300 °C).
-
Set a heating rate, commonly 10 °C/min.
-
Use an inert purge gas, such as nitrogen, with a typical flow rate of 50 mL/min to prevent oxidative degradation.[32]
-
-
Data Acquisition: Start the experiment and record the sample mass as a function of temperature.
-
Data Analysis:
-
Analyze the resulting thermogram to identify distinct weight loss steps.
-
The weight loss corresponding to the removal of water is used to calculate the percentage of water in the hydrate.
-
The temperature range over which dehydration occurs provides information on the thermal stability of the hydrate.
-
Differential Scanning Calorimetry (DSC)
Objective: To investigate the thermal transitions of the hydrochloride hydrate, such as dehydration and melting.
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the hydrochloride hydrate sample into a DSC pan (e.g., aluminum).
-
Pan Sealing: Hermetically seal the pan to ensure that the water evolved during dehydration remains in the vicinity of the sample, allowing for the observation of a distinct dehydration endotherm.
-
Instrument Setup:
-
Place the sealed sample pan and an empty sealed reference pan in the DSC cell.
-
Set the temperature program, for example, from 25 °C to a temperature above the melting point of the anhydrous form (e.g., 250 °C).[5]
-
Set a heating rate, typically 10 °C/min.[5]
-
Use an inert purge gas, such as nitrogen, at a flow rate of around 50 mL/min.
-
-
Data Acquisition: Start the experiment and record the heat flow as a function of temperature.
-
Data Analysis:
-
Analyze the DSC thermogram for endothermic (heat absorbing) and exothermic (heat releasing) events.
-
Dehydration is typically observed as a broad endotherm.
-
Melting is observed as a sharp endotherm.
-
Determine the onset temperature and the enthalpy of each transition.
-
X-Ray Powder Diffraction (XRPD)
Objective: To identify the crystalline form of the hydrochloride hydrate and distinguish it from other solid forms.
Protocol:
-
Sample Preparation:
-
Gently grind the hydrochloride hydrate sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Mount the powdered sample onto a sample holder. Ensure the sample surface is flat and level with the holder.
-
-
Instrument Setup:
-
Place the sample holder in the X-ray diffractometer.
-
Set the instrument parameters, which typically include:
-
X-ray source: Copper (Cu) Kα radiation.
-
Scan range: A common range is 2° to 40° in 2θ.
-
Step size: e.g., 0.02°.
-
Scan speed or time per step: e.g., 1°/min.
-
-
-
Data Acquisition: Start the scan and collect the diffraction pattern.
-
Data Analysis:
-
Analyze the resulting diffractogram to identify the positions (in °2θ) and relative intensities of the diffraction peaks.
-
The peak positions are characteristic of the crystal lattice and serve as a "fingerprint" for the specific hydrate form.
-
Compare the obtained pattern with reference patterns of known forms (anhydrous, other hydrates, polymorphs) to confirm the identity of the sample.
-
Karl Fischer Titration
Objective: To accurately determine the water content of the hydrochloride hydrate.
Protocol:
-
Reagent Standardization: Standardize the Karl Fischer reagent using a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate).
-
Sample Preparation: Accurately weigh a suitable amount of the hydrochloride hydrate sample. The sample size should be chosen to consume a reasonable volume of the titrant.
-
Titration:
-
Introduce the sample into the titration vessel containing a suitable solvent (e.g., methanol).[22]
-
For insoluble samples, an external extraction or a Karl Fischer oven may be necessary to transfer the water to the titration cell.[20][33]
-
Start the titration. The Karl Fischer reagent is added until all the water in the sample has reacted.
-
The endpoint is typically detected potentiometrically.[19]
-
-
Calculation: Calculate the percentage of water in the sample based on the volume of titrant consumed and the known titer of the reagent.
Dynamic Vapor Sorption (DVS)
Objective: To assess the hygroscopicity and the stability of the hydrochloride hydrate under different humidity conditions.
Protocol:
-
Sample Preparation: Accurately weigh 10-20 mg of the hydrochloride hydrate sample into a DVS sample pan.
-
Instrument Setup:
-
Place the sample pan in the DVS instrument.
-
Set the experimental parameters:
-
-
Data Acquisition: Start the experiment and record the sample mass as a function of time and RH.
-
Data Analysis:
-
Plot the percentage change in mass versus RH to generate a sorption-desorption isotherm.
-
Analyze the isotherm for:
-
The amount of water sorbed at different RH levels.
-
Hysteresis between the sorption and desorption curves, which can indicate a phase change.
-
Critical RH values at which hydration or dehydration occurs.
-
-
Spectroscopic Techniques (FTIR and Raman)
Objective: To obtain information on the vibrational modes of the water molecules and the host lattice, which can help in understanding the hydrogen bonding network.
FTIR Protocol (ATR Method):
-
Sample Preparation: Place a small amount of the hydrochloride hydrate powder directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean before sample analysis.
-
Apply pressure to ensure good contact between the sample and the crystal.[34]
-
-
Data Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Analyze the spectrum for characteristic bands, particularly in the O-H stretching region (around 3500-3200 cm⁻¹) and H-O-H bending region (around 1600 cm⁻¹), which are indicative of the presence and environment of water molecules.
Raman Protocol:
-
Sample Preparation: Place a small amount of the hydrochloride hydrate sample on a microscope slide or in a capillary tube.
-
Instrument Setup:
-
Place the sample under the microscope objective of the Raman spectrometer.
-
Select the laser excitation wavelength and power.
-
-
Data Acquisition: Collect the Raman spectrum.
-
Data Analysis: Examine the spectrum for shifts in the vibrational bands of the API upon hydration and for characteristic bands of the water molecules.
Data Presentation
The quantitative data obtained from these analytical techniques should be summarized in a clear and structured format for easy comparison and interpretation.
Table 1: Thermal Analysis and Water Content Data for Selected Hydrochloride Hydrates
| Compound | Technique | Parameter | Result | Reference |
| Naloxone HCl Dihydrate | TGA | Water Loss (%) | ~9.6% | [31][35] |
| Naltrexone HCl Dihydrate | TGA | Water Loss (%) | - | [36] |
| Diphenhydramine HCl | DSC | Melting Point (°C) | Onset: 170.58, Peak: 180 | [5] |
| Naltrexone HCl Dihydrate | DSC | Dehydration Endotherm | Single peak between 20-120 °C | [36] |
| Theophylline Monohydrate | TGA | Water Loss (%) | 9.11% | [33] |
| Ciprofloxacin (B1669076) HCl Monohydrate | TGA | Water Loss (%) | - | [10][11] |
| Ranitidine HCl | Karl Fischer | Water Content (%) | - | |
| Metformin HCl | DVS | Water Sorption at 80% RH (%) | - | [37] |
Table 2: XRPD Characteristic Peaks for Selected Hydrochloride Hydrates (in °2θ)
| Compound | Form | Characteristic Peaks (°2θ) | Reference |
| Naltrexone HCl | Dihydrate Form I | 11.8 | [36] |
| Naltrexone HCl | Dihydrate Form II | 11.8, ~13.0 | [36] |
| Ciprofloxacin HCl | Monohydrate | ~9, 13, 17, 25 | [10] |
| Theophylline | Monohydrate | - | [33] |
Table 3: Dynamic Vapor Sorption Data for Selected Hydrochloride Hydrates
| Compound | Temperature (°C) | RH Range (%) | Key Observation | Reference |
| Naloxone HCl Dihydrate | 25 | 0-90 | Hysteresis indicative of stoichiometric hydrate formation | [23][31] |
| Naltrexone HCl Anhydrate | 25 | 0-90 | - | [36] |
| Nedocromil Sodium Trihydrate | 25 | 0-95 | Forms monohydrate at low RH and a higher hydrate above 90% RH | [23] |
| Metformin HCl | - | - | - | [37] |
Conclusion
The characterization of hydrochloride hydrates is a critical step in pharmaceutical development. A combination of thermoanalytical, diffraction, titrimetric, and spectroscopic techniques provides a comprehensive understanding of the solid-state properties of these materials. The detailed protocols and data presentation guidelines provided in these application notes are intended to assist researchers in performing robust and reliable characterization studies, ultimately leading to the development of safe, stable, and effective pharmaceutical products.
References
- 1. veeprho.com [veeprho.com]
- 2. mt.com [mt.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Thermogravimetric analysis - Pharmaceutical analysis | PPTX [slideshare.net]
- 5. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. sfu.ca [sfu.ca]
- 9. EXPERIMENT PARAMETERS OF DIFFERENTIAL SCANNING CALORIMETRY (DSC) | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. Structural origin of physicochemical properties differences upon dehydration and polymorphic transformation of ciprofloxacin hydrochloride revealed by structure determination from powder X-ray diffraction data - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms): Experimental and DFT Characterization by Vibrational and Solid-State NMR Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative Determination of Hydrate Content of Theophylline Powder by Chemometric X-ray Powder Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
- 20. Top Tips | Karl Fischer Sample Preparation in Pharmaceuticals [ysi.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 23. azom.com [azom.com]
- 24. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 25. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 26. ardena.com [ardena.com]
- 27. particletechlabs.com [particletechlabs.com]
- 28. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 29. skpharmteco.com [skpharmteco.com]
- 30. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 31. public.jenck.com [public.jenck.com]
- 32. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 33. rigaku.com [rigaku.com]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. kinampark.com [kinampark.com]
- 37. azom.com [azom.com]
single crystal X-ray diffraction (SCXRD) for hydrate structure determination
An essential tool in pharmaceutical and materials science, Single Crystal X-ray Diffraction (SCXRD) offers unparalleled insight into the three-dimensional atomic arrangement of crystalline solids. For the study of hydrates—crystalline compounds incorporating water molecules within their lattice—SCXRD is the definitive method for structure determination. It provides precise information on stoichiometry, hydrogen-bonding networks, and the role of water in stabilizing the crystal structure, which are critical factors influencing the stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs).[1][2]
These application notes provide an overview and detailed protocols for researchers, scientists, and drug development professionals on the use of SCXRD for the structural characterization of hydrates.
Application Notes
The Definitive Role of SCXRD in Hydrate (B1144303) Characterization
Single Crystal X-ray Diffraction is considered the "gold standard" for solid-state structural analysis because it provides an unambiguous determination of the atomic arrangement in a crystal.[1] For hydrates, this technique yields critical information that cannot be obtained with the same level of detail by other methods:
-
Unambiguous Stoichiometry: SCXRD precisely locates both the host molecule and the water molecules in the crystal's asymmetric unit, providing the exact hydrate stoichiometry (e.g., monohydrate, dihydrate).[1]
-
Hydrogen-Bonding Networks: It reveals the intricate network of hydrogen bonds between water molecules and the host molecule, which is fundamental to understanding the stability of the hydrate.[1][3]
-
Conformation and Packing: The analysis provides detailed molecular conformation, bond lengths, and bond angles, illustrating how the molecules pack within the crystal lattice.[4]
-
Absolute Stereochemistry: For chiral molecules, SCXRD can determine the absolute configuration, which is a crucial requirement for regulatory submissions of new chemical entities.[2]
-
Distinguishing Polymorphs and Pseudo-polymorphs: The technique definitively distinguishes between different crystalline forms (polymorphs) and pseudo-polymorphs (hydrates/solvates).[1][2] A calculated powder X-ray diffraction (PXRD) pattern from a solved single-crystal structure serves as an unambiguous reference for bulk material analysis.[1]
Challenges in SCXRD Analysis of Hydrates
While powerful, the analysis of hydrates using SCXRD presents unique challenges:
-
Crystal Quality and Stability: Growing single crystals of sufficient size and quality (ideally 0.1–0.4 mm) can be difficult.[5][6] Hydrates can be unstable, losing water and converting to an amorphous phase or a different crystalline form upon changes in temperature or humidity.[7]
-
Locating Hydrogen Atoms: Hydrogen atoms have very low electron density, making them difficult to locate accurately from X-ray diffraction data alone.[8] While their positions can often be inferred from the positions of heavier atoms and hydrogen bonding geometries, neutron diffraction is a complementary technique that can provide highly accurate hydrogen atom positions.[3]
-
Disorder: Water molecules can sometimes be disordered within the crystal lattice, occupying multiple positions with partial occupancy. This complicates the refinement of the crystal structure.
Experimental Protocols
A successful SCXRD analysis of a hydrate involves a systematic workflow, from crystal growth to data refinement.
Protocol 1: Growing Single Crystals of Hydrates
Growing high-quality single crystals is the most critical and often the most challenging step. The key is to allow the crystals to form slowly and without disturbance.[5][9] Starting with a pure compound is essential for success.[10]
Method 1: Slow Solvent Evaporation
-
Dissolve the compound (typically 20-50 mg) in a suitable solvent or solvent mixture in which it has moderate solubility. Water, ethanol, or mixtures are common choices for hydrates.[10]
-
Use a clean vial and filter the solution to remove any dust or particulate matter that could act as unwanted nucleation sites.[11]
-
Cover the vial with a cap or parafilm with small perforations to allow the solvent to evaporate slowly over several days to weeks.
-
Place the vial in a location free from vibrations and temperature fluctuations.[5]
Method 2: Vapor Diffusion
-
In a small, open inner vial, dissolve the compound in a small amount of a moderately non-volatile solvent (e.g., methanol, chloroform, THF).[9]
-
Place this inner vial inside a larger, sealed outer vial (the reservoir) containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., pentane, diethyl ether).[9]
-
The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting slow crystallization.
Method 3: Slow Cooling
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Ensure all material is dissolved. If not, filter the hot solution to remove impurities.[9]
-
Allow the solution to cool slowly to room temperature, or subsequently place it in a refrigerator or freezer. The gradual decrease in temperature reduces solubility, leading to crystal growth.
Protocol 2: Crystal Selection and Mounting
-
Selection: Under a microscope, select a crystal with sharp edges, smooth faces, and no visible cracks or defects. The ideal size is between 0.1 and 0.4 mm in at least two dimensions.[5]
-
Mounting:
-
Carefully pick up the selected crystal using a cryo-loop or a fine needle with a small amount of viscous oil (e.g., paratone-N).
-
Quickly place the loop with the crystal onto the goniometer head of the diffractometer.
-
For hydrates, which can be unstable, it is crucial to perform this step quickly and often to mount the crystal directly from its mother liquor to prevent water loss.
-
Immediately cool the crystal in a stream of cold nitrogen gas (typically 100 K) to prevent solvent/water loss and preserve the crystal structure during data collection.
-
Protocol 3: SCXRD Data Collection
-
Instrument Setup: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo or Cu), a goniometer for rotating the crystal, and a detector.[12]
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice.[12]
-
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. Modern diffractometers automatically devise an optimal strategy to ensure high completeness and redundancy of the data.
-
Temperature Control: For hydrates, data collection is almost always performed at low temperatures (e.g., 100 K) to minimize thermal motion of atoms and prevent the loss of water of crystallization.
Protocol 4: Structure Solution and Refinement
-
Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (like absorption), and scaled.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms.
-
Structure Refinement:
-
An initial model of the structure is built based on the electron density map.
-
This model is refined against the experimental data using a least-squares minimization process.
-
Water molecules are typically located from peaks in the difference Fourier map.
-
Hydrogen atoms on the host molecule are often placed in calculated positions, while those on water molecules may be located from the difference map or placed based on expected hydrogen-bonding patterns.
-
The final refined structure is evaluated using metrics like the R-factor to assess the agreement between the calculated and observed diffraction data.
-
Data Presentation
Quantitative data from SCXRD analysis is typically presented in crystallographic tables.
Table 1: Example Crystallographic Data for a Hypothetical Anhydride vs. Hydrate Form.
| Parameter | Anhydride Form | Monohydrate Form |
|---|---|---|
| Chemical Formula | C₁₂H₁₀N₂O₂ | C₁₂H₁₀N₂O₂ · H₂O |
| Formula Weight ( g/mol ) | 214.22 | 232.24 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pnma |
| a (Å) | 8.543(2) | 12.876(4) |
| b (Å) | 5.761(1) | 7.234(2) |
| c (Å) | 20.115(5) | 11.987(3) |
| α (°) | 90 | 90 |
| β (°) | 98.54(1) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 978.5(3) | 1116.4(5) |
| Z (molecules/unit cell) | 4 | 4 |
| Calculated Density (g/cm³) | 1.455 | 1.381 |
| Final R-factor (R1) | 0.045 | 0.038 |
Table 2: Typical Hydrogen Bond Geometries Involving Water.
| Donor (D) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|---|---|
| O(water)-H | O(carbonyl) | ~0.85 | ~1.9 - 2.2 | ~2.7 - 3.0 | ~150 - 180 |
| O(water)-H | N(heterocycle) | ~0.85 | ~1.8 - 2.1 | ~2.6 - 2.9 | ~160 - 180 |
| N-H | O(water) | ~0.88 | ~1.9 - 2.3 | ~2.8 - 3.1 | ~150 - 180 |
| O-H | O(water) | ~0.84 | ~1.7 - 2.0 | ~2.5 - 2.8 | ~165 - 180 |
| O(water)-H | O(water) | ~0.85 | ~1.8 - 2.0 | ~2.6 - 2.8 | ~170 - 180 |
Visualizations
Diagrams are crucial for illustrating complex workflows and relationships in the structural analysis of hydrates.
Caption: Experimental workflow for hydrate structure determination using SCXRD.
References
- 1. improvedpharma.com [improvedpharma.com]
- 2. veranova.com [veranova.com]
- 3. researchgate.net [researchgate.net]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. Tips and Tricks for the Lab: Growing Crystals Part 1 - ChemistryViews [chemistryviews.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Navigating the Waters of Unconventional Crystalline Hydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 10. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 11. How To [chem.rochester.edu]
- 12. fiveable.me [fiveable.me]
Application Notes and Protocols for Lincomycin Hydrochloride in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lincomycin (B1675468) hydrochloride, a lincosamide antibiotic derived from the bacterium Streptomyces lincolnensis, is a valuable tool in mammalian cell culture for the prevention and control of Gram-positive bacterial contamination.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents peptide bond formation and translocation during protein synthesis.[1][2][3] This specificity for prokaryotic ribosomes accounts for its selective activity against bacteria and generally low cytotoxicity in mammalian cells.[1][4] While its clinical applications have been largely superseded by its derivative, clindamycin, lincomycin hydrochloride remains a cost-effective and efficient solution for routine cell culture maintenance.[1]
These application notes provide a comprehensive overview of the use of lincomycin hydrochloride in cell culture, including its mechanism of action, antimicrobial spectrum, and detailed protocols for its preparation and application.
Mechanism of Action
Lincomycin hydrochloride targets the 50S subunit of bacterial ribosomes, interfering with protein synthesis.[2][3][5] This action is primarily bacteriostatic, inhibiting bacterial growth, although bactericidal effects can be observed at higher concentrations.[1][3] The antibiotic binds to the peptidyl transferase center of the 50S ribosomal subunit, blocking the exit tunnel for newly synthesized polypeptide chains and thereby halting protein elongation.[2] This targeted action on prokaryotic ribosomes results in minimal impact on mammalian cells at recommended concentrations.[4] However, some studies suggest that prolonged exposure or high concentrations may have cumulative toxic effects.[1][6] While lincomycin has been shown to have little to no effect on mammalian mitochondrial protein synthesis, some research indicates it can cause structural anomalies in the mitochondria of lower eukaryotes like Chlamydomonas reinhardii at high concentrations.[7][8]
Data Presentation
Antimicrobial Spectrum and Potency
Lincomycin hydrochloride is primarily effective against Gram-positive bacteria.[1] It is generally not effective against Gram-negative bacteria, yeast, or fungi.[1]
| Table 1: Antimicrobial Spectrum of Lincomycin Hydrochloride Against Common Gram-Positive Cell Culture Contaminants | | :--- | :--- | | Contaminant | Typical Minimum Inhibitory Concentration (MIC) Range (µg/mL) | | Staphylococcus aureus | 0.2 - 32[1] | | Staphylococcus epidermidis | Susceptible, though specific MIC ranges are variable[1] | | Streptococcus species | 0.04 - 0.8[1] | | Bacillus species | Susceptibility can vary; some species may be resistant[1] | | Micrococcus species | Often resistant[1] |
Note: The provided MIC ranges are based on available literature and may vary depending on the specific strain and testing conditions. It is highly recommended to determine the optimal concentration for your specific application.
Cytotoxicity Data
| Table 2: Template for Experimentally Determined IC50 Values of Lincomycin Hydrochloride | | :--- | :--- | :--- | :--- | :--- | | Cell Line | Organism | Tissue of Origin | Morphology | IC50 of Lincomycin (µg/mL) | | HeLa | Human | Cervix | Epithelial | User-determined | | HEK-293 | Human | Kidney | Epithelial | User-determined | | CHO-K1 | Hamster | Ovary | Epithelial | User-determined | | Vero | Monkey | Kidney | Epithelial | User-determined | | A549 | Human | Lung | Epithelial | User-determined | | MCF-7 | Human | Breast | Epithelial | User-determined |
Mandatory Visualizations
Caption: Mechanism of action of Lincomycin in inhibiting bacterial protein synthesis.
Caption: Experimental workflow for determining the optimal non-toxic concentration of Lincomycin.
Caption: Logical workflow for the effective use of Lincomycin in mammalian cell culture.
Experimental Protocols
Protocol 1: Preparation of Lincomycin Hydrochloride Stock Solution (10 mg/mL)
Materials:
-
Lincomycin hydrochloride powder (cell culture grade)[1]
-
Sterile, deionized, and pyrogen-free water or phosphate-buffered saline (PBS)[1]
-
Sterile 0.22 µm syringe filter[4]
-
Sterile conical tubes or vials for storage[1]
Procedure:
-
In a sterile environment (e.g., laminar flow hood), weigh the desired amount of lincomycin hydrochloride powder.
-
Dissolve the powder in sterile water or PBS to a final concentration of 10 mg/mL.[4] Lincomycin hydrochloride is readily soluble in aqueous solutions.[1]
-
Gently vortex the solution until the powder is completely dissolved.[4]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.[1][4]
-
Aliquot the sterile stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[4]
-
Label the aliquots with the antibiotic name, concentration, and date of preparation.
-
Store the stock solution at -20°C for long-term storage (up to one year) or at 2-8°C for short-term use (up to one month).[4]
Protocol 2: Assessment of Cytotoxicity (IC50 Determination)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of lincomycin hydrochloride on your specific mammalian cell line.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
Lincomycin hydrochloride stock solution (10 mg/mL)
-
Sterile 96-well plates
-
Cell viability assay reagent (e.g., MTT, XTT, or resazurin)[1]
-
Multi-well plate reader (spectrophotometer)[4]
Procedure:
-
Seed cells into a 96-well plate at a density that will result in 50-70% confluency after 24 hours.[1]
-
Prepare a serial dilution of the lincomycin hydrochloride stock solution in your complete cell culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 200, 400, 800 µg/mL).[4] Include a no-antibiotic control.[1]
-
After 24 hours of cell adherence, replace the medium in the wells with the medium containing the different concentrations of lincomycin hydrochloride.
-
Incubate the plate for a period relevant to your typical experiments (e.g., 24, 48, or 72 hours).[1]
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-antibiotic control. Plot the cell viability against the logarithm of the lincomycin hydrochloride concentration to determine the IC50 value.
Protocol 3: Routine Use for Contamination Prevention
Recommended Working Concentration: A general working concentration of 100 µg/mL of lincomycin hydrochloride can be used in mammalian cell culture media to prevent Gram-positive bacterial contamination.[4] However, it is highly recommended to validate the optimal, non-toxic concentration for your specific cell line using the cytotoxicity assay protocol.
Procedure:
-
Thaw a sterile aliquot of the lincomycin hydrochloride stock solution.
-
Aseptically add the appropriate volume of the stock solution to your complete cell culture medium to achieve the desired final working concentration. For example, to achieve a 100 µg/mL final concentration from a 10 mg/mL stock solution, add 1 mL of the stock solution to 100 mL of medium.
-
Use the antibiotic-containing medium for all subsequent cell culture procedures, including initial seeding, medium changes, and subculturing.
-
Regularly monitor your cultures for any signs of contamination or cytotoxicity.
Protocol 4: Elimination of Existing Mycoplasma Contamination
While lincomycin is primarily used for preventing Gram-positive bacterial contamination, some studies have investigated its use in eliminating certain species of Mycoplasma.[9] However, it is important to note that other classes of antibiotics, such as fluoroquinolones, tetracyclines, and macrolides, are more commonly and effectively used for mycoplasma eradication.[10][11] If lincomycin is to be trialed, a higher concentration and a prolonged treatment period may be necessary.
Procedure (General Guidance):
-
Isolate the contaminated cell culture to prevent cross-contamination.
-
Treat the cells with a higher concentration of lincomycin hydrochloride (e.g., 100-200 µg/mL). The optimal concentration should be determined based on the cytotoxicity profile for the specific cell line.
-
Culture the cells in the presence of the antibiotic for at least two passages.
-
After the treatment period, culture the cells in antibiotic-free medium for several passages to ensure the complete eradication of the mycoplasma.
-
Test the culture for the presence of mycoplasma using a reliable detection method (e.g., PCR or culture-based assay).
Signaling Pathway Information
The primary mechanism of action of lincomycin hydrochloride is the inhibition of bacterial protein synthesis.[2][3][5] Detailed information regarding the specific modulation of signaling pathways in mammalian cells by lincomycin hydrochloride is not extensively documented in the current scientific literature. One study noted that lincomycin did not induce DNA strand breaks or chromosomal abnormalities in V79 Chinese hamster lung cells or cultured human lymphocytes. Conversely, another finding indicated that lincomycin could cause unscheduled DNA synthesis in freshly isolated rat hepatocytes. Given the limited and somewhat contradictory information, no specific signaling pathway diagrams for mammalian cells can be accurately generated at this time. Researchers should be aware of the potential for off-target effects, especially with prolonged exposure or at high concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. himedialabs.com [himedialabs.com]
- 6. [Effect of lincomycin on a cell culture] [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Effects of gentamicin and lincomycin on the ultrastructure of mitochondria and plastids of Chlamydomonas reinhardii (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
Application Notes and Protocols for In Vivo Administration of Spectinomycin Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spectinomycin (B156147) dihydrochloride (B599025) is an aminocyclitol antibiotic produced by the bacterium Streptomyces spectabilis.[1][2] It is effective against a variety of Gram-negative and some Gram-positive bacteria.[2][3] Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which interferes with the translocation of peptidyl-tRNA.[2][4] This specific mode of action, distinct from many other antibiotic classes, makes it a valuable tool in both clinical applications and research settings, particularly for studying antibiotic resistance mechanisms.[5][6] These application notes provide detailed protocols and quantitative data for the in vivo administration of spectinomycin dihydrochloride in preclinical research models.
Data Presentation
Toxicity Data
The acute toxicity of spectinomycin has been evaluated in several species. The following table summarizes the median lethal dose (LD50) values for different routes of administration.
| Species | Route of Administration | LD50 (mg/kg body weight) | Reference |
| Mouse | Oral | > 3000 - 20000 | [7] |
| Mouse | Intraperitoneal | > 3000 | [7] |
| Mouse | Subcutaneous | 8400 | [8] |
| Rat | Oral | > 3000 - 20000 | [7] |
| Rat | Intraperitoneal | > 3000 | [7] |
| Rat | Subcutaneous | > 5000 | [8] |
| Dog | Oral | 1000 | [7] |
| Monkey | Oral | 500 | [7] |
Repeated-dose toxicity studies have also been conducted to establish No-Observed-Effect Levels (NOELs).
| Species | Duration | Route of Administration | NOEL (mg/kg body weight/day) | Observed Effects at Higher Doses | Reference |
| Rat | 3-generation reproduction | Oral (in diet) | 100 | Hepatocellular swelling and clumped basophilic material in the cytoplasm of hepatocytes in the F1b generation. | [7] |
| Rat | 90 days | Oral (with lincomycin) | 50 | Intermittent diarrhea and soft feces. | [9] |
| Dog | 28 days | Oral | 750 | Increased incidence of soft feces at 1000 mg/kg/day. | [9] |
| Dog | 90 days | Oral (with lincomycin) | 50 | Intermittent diarrhea and soft feces. | [9] |
Pharmacokinetic Parameters
Pharmacokinetic studies of spectinomycin have been conducted in various animal models. The data highlights the drug's absorption, distribution, metabolism, and excretion profiles.
| Species | Dose and Route | Cmax (µg/mL) | Tmax (hours) | t1/2 (hours) | Bioavailability (%) | Reference |
| Rat | 10 mg/kg IV | 37.8 | - | - | - | [3] |
| Broiler Chicken | 50 mg/kg IV | - | - | 1.46 | - | [10] |
| Broiler Chicken | 50 mg/kg IM | 152.76 | 0.25 | 1.65 | 136.1 | [10] |
| Broiler Chicken | 50 mg/kg SC | 99.77 | 0.25 | 2.03 | 128.8 | [10] |
| Broiler Chicken | 50 mg/kg Oral | 5.13 | 2.00 | 3.74 | 11.8 | [10] |
| Broiler Chicken | 100 mg/kg Oral | 14.26 | 2.00 | 8.93 | 26.4 | [10] |
| Pig | 10 mg/kg IM | 43.1 - 47.7 | 0.4 - 0.45 | 0.98 | - | [3][9] |
| Cattle (non-ruminating calves) | 10 mg/kg IM | 20.0 | 0.33 - 0.67 | ~2 | 100 | [5] |
| Human | 2 g IV | 150.9 | - | 1.5 - 1.7 (normal renal function) | - | [11] |
Experimental Protocols
Protocol 1: Preparation of Spectinomycin Dihydrochloride for In Vivo Administration
Materials:
-
Spectinomycin dihydrochloride pentahydrate powder
-
Sterile, pyrogen-free water for injection or sterile phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filters
-
Sterile vials
Procedure:
-
Determine the required concentration: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the required concentration of the dosing solution.
-
Weigh the compound: Accurately weigh the required amount of spectinomycin dihydrochloride pentahydrate powder in a sterile container.
-
Dissolution: Under aseptic conditions, add the sterile water for injection or PBS to the powder.[11] For example, to prepare a 50 mg/mL solution, dissolve 50 mg of the powder in 1 mL of solvent.[11] Gentle warming or sonication can be used to aid dissolution if necessary.[11]
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile vial.[4]
-
Storage: Store the sterile solution at 2-8°C for short-term use or at -20°C for long-term storage.[7] It is recommended to prepare fresh solutions for each experiment.[11]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol is adapted from a study by Madhura et al. (2013).[3]
Materials:
-
Male Sprague-Dawley rats with jugular vein catheters
-
Prepared sterile spectinomycin dihydrochloride solution (e.g., 10 mg/mL in physiological saline)
-
Heparinized saline
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate the catheterized rats to the housing conditions for at least 24 hours before the experiment.
-
Dosing: Administer a single intravenous (IV) bolus of spectinomycin dihydrochloride solution via the jugular vein catheter at a dose of 10 mg/kg.[3]
-
Blood Sampling: Collect serial blood samples (approximately 250 µL) at the following time points: pre-dose, and 0.25, 0.5, 0.75, 1.0, 1.5, 2.0, 4.0, 6.0, 8.0, 12.0, 24.0, 36.0, and 48.0 hours post-dose.[3]
-
Plasma Separation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of spectinomycin in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, half-life (t1/2), and area under the curve (AUC) using appropriate software.
Protocol 3: Mouse Sepsis Model for Efficacy Studies
This is a generalized protocol for evaluating the in vivo efficacy of spectinomycin dihydrochloride in a murine sepsis model.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Pathogenic bacterial strain (e.g., a susceptible strain of Escherichia coli)
-
Bacterial growth medium (e.g., Luria-Bertani broth)
-
Sterile PBS
-
Prepared sterile spectinomycin dihydrochloride solution
-
Vehicle control (e.g., sterile saline)
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight in the appropriate broth. On the day of infection, subculture the bacteria and grow to the mid-logarithmic phase. Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10^8 CFU/mL).
-
Infection: Induce sepsis by intraperitoneal (IP) injection of the bacterial suspension (e.g., 0.1 mL). The inoculum size should be optimized to cause a lethal infection within a defined timeframe in the control group.
-
Treatment: At a predetermined time post-infection (e.g., 1-2 hours), administer spectinomycin dihydrochloride or the vehicle control via a suitable route (e.g., subcutaneous or intraperitoneal injection). Doses can be varied to determine the effective dose (ED50).
-
Monitoring: Monitor the mice for clinical signs of illness (e.g., lethargy, ruffled fur, hypothermia) and survival for a specified period (e.g., 7 days).
-
Endpoint Analysis: The primary endpoint is typically survival. Alternatively, at a defined time point, mice can be euthanized, and target organs (e.g., spleen, liver) can be harvested to determine the bacterial burden (CFU/organ).
Visualizations
References
- 1. Therapeutic efficacy of medicating drinking water with spectinomycin and lincomycin-spectinomycin in experimental Escherichia coli infection in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Spectinomycin resistance in Lysobacter enzymogenes is due to its rRNA target but also relies on cell-wall recycling and purine biosynthesis [frontiersin.org]
- 3. Pharmacokinetic Profile of Spectinomycin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. himedialabs.com [himedialabs.com]
- 5. fao.org [fao.org]
- 6. Structural Recognition of Spectinomycin by Resistance Enzyme ANT(9) from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectinomycin Stock Solution [novoprolabs.com]
- 8. CN103845283A - Spectinomycin hydrochloride solution and preparation method thereof - Google Patents [patents.google.com]
- 9. Therapeutic efficacy of water-soluble lincomycin-spectinomycin powder against porcine proliferation enteropathy in a European field study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective inhibition of initiating ribosomes by spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Note: Quantifying Water Content in Hydrates using Thermogravimetric Analysis (TGA)
Abstract
Thermogravimetric Analysis (TGA) is a powerful and widely used thermal analysis technique for quantifying the water content in hydrated materials. This application note provides a comprehensive overview of the principles, experimental protocols, and data analysis for determining the water of hydration in various compounds, with a particular focus on pharmaceutical applications. By precisely measuring the mass loss of a sample as a function of temperature, TGA can differentiate between surface (adsorbed) water and bound hydrate (B1144303) water, providing critical information for material characterization, stability studies, and quality control.
Introduction
Water molecules can be incorporated into the crystal lattice of a solid material to form hydrates. The number of water molecules associated with the host molecule is often stoichiometric and can significantly influence the physicochemical properties of the compound, such as solubility, dissolution rate, stability, and bioavailability.[1] In the pharmaceutical industry, different hydrated forms of an active pharmaceutical ingredient (API) are considered different polymorphs and require thorough characterization.[2]
TGA provides a direct and accurate method for determining the amount of water in a hydrate by measuring the mass loss that occurs upon heating as the water is driven off.[3] The resulting data can be used to calculate the percentage of water content and determine the stoichiometry of the hydrate.
Principle of TGA for Hydrate Analysis
TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[4] When a hydrated compound is heated, it will eventually reach a temperature at which the water of hydration is released. This results in a decrease in the sample's mass, which is recorded by the TGA instrument's highly sensitive microbalance. The TGA thermogram, a plot of mass versus temperature, shows distinct steps corresponding to the mass loss events. The magnitude of each step is directly proportional to the amount of volatile species lost. For hydrates, the initial weight loss, typically below 120°C, corresponds to the removal of adsorbed or "free" water, while subsequent, often sharp, weight loss steps at higher temperatures are indicative of the release of bound water of hydration.[5]
Experimental Protocol
This protocol provides a general procedure for the quantification of water content in hydrates using TGA. Specific parameters may need to be optimized depending on the sample and the instrument used.
1. Instrument and Equipment:
-
Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC, PerkinElmer Pyris 1 TGA)[4]
-
High-purity purge gas (typically nitrogen or argon)[6]
-
Analytical balance
-
Sample pans (e.g., aluminum, platinum, or ceramic)[7]
-
Spatula and tweezers
2. Sample Preparation:
-
Ensure the sample is representative of the bulk material. If necessary, gently grind the sample to achieve a uniform, fine powder.[8]
-
Use a consistent sample weight for all analyses, typically between 5 and 10 mg.[8]
-
Accurately weigh the sample into a clean, tared TGA pan.
-
Distribute the sample evenly across the bottom of the pan to ensure uniform heating.[9]
3. TGA Method Parameters:
-
Temperature Program:
-
Equilibrate at a starting temperature below the expected dehydration, typically 25-30°C.
-
Ramp the temperature at a constant heating rate, commonly 10°C/min, to a final temperature well above the dehydration temperature (e.g., 200-300°C).[6][10] Slower heating rates (e.g., 1-5°C/min) can improve the resolution of closely occurring thermal events.[11]
-
-
Purge Gas:
-
Use an inert purge gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation and to carry away the evolved water vapor.[12]
-
-
Data Collection:
-
Record the sample mass, sample temperature, and time throughout the experiment.
-
Data Analysis and Interpretation
-
Identify Mass Loss Steps: Examine the TGA thermogram to identify the temperature ranges where significant mass loss occurs. The derivative of the TGA curve (DTG curve) can be used to more accurately determine the onset and end-set temperatures of each mass loss event.
-
Calculate Percentage Mass Loss: For each step corresponding to water loss, determine the percentage mass loss using the following formula:
-
Calculate Moles of Water: The number of moles of water per mole of the anhydrous compound can be calculated as follows:
Where the Molar Mass of Water is approximately 18.02 g/mol .[13]
Quantitative Data Summary
The following table summarizes the theoretical and experimentally determined water content for some common hydrates using TGA.
| Hydrate | Chemical Formula | Theoretical Water Content (%) | Experimental Water Content (%) (TGA) | Dehydration Temperature Range (°C) |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 36.07% | ~36%[3] | 50 - 150 (multi-step) |
| Calcium Sulfate Dihydrate | CaSO₄·2H₂O | 20.93% | ~21%[14] | 100 - 200 |
| Ferrous Sulfate Heptahydrate | FeSO₄·7H₂O | 45.33% | Varies with humidity[15] | 50 - 300 (multi-step) |
| Magnesium Chloride Hexahydrate | MgCl₂·6H₂O | 53.20% | Varies with humidity[15] | 100 - 300 (multi-step) |
Visualizations
Diagram 1: TGA Experimental Workflow
Caption: Workflow for quantifying hydrate water content using TGA.
Diagram 2: Logical Relationship in TGA Data Interpretation
Caption: Logical flow from TGA experiment to data interpretation.
Conclusion
Thermogravimetric Analysis is an essential and reliable technique for the quantitative determination of water content in hydrated materials. Its high precision, small sample requirement, and straightforward data analysis make it an invaluable tool in research, development, and quality control, particularly within the pharmaceutical industry. By following a well-defined experimental protocol, researchers can obtain accurate and reproducible data on the stoichiometry and thermal stability of hydrates.
References
- 1. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. skb.skku.edu [skb.skku.edu]
- 4. tainstruments.com [tainstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. torontech.com [torontech.com]
- 9. betterceramic.com [betterceramic.com]
- 10. mdpi.com [mdpi.com]
- 11. ppd.com [ppd.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. skb.skku.edu [skb.skku.edu]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Aqueous Solubility of a Hydrochloride Dihydrate API
For researchers, scientists, and drug development professionals, encountering poor aqueous solubility with an active pharmaceutical ingredient (API) is a frequent challenge that can impede preclinical and clinical development. This guide provides a structured approach to troubleshooting and resolving solubility issues specifically for hydrochloride dihydrate APIs.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound API showing poor aqueous solubility?
A1: Several factors can contribute to the poor aqueous solubility of a this compound API. These include:
-
pH of the medium: The solubility of a hydrochloride salt, which is the salt of a weak base and a strong acid, is highly dependent on the pH of the solution. As the pH increases towards the pKa of the free base, the equilibrium can shift, leading to the precipitation of the less soluble free base form.[1][2][3]
-
Common Ion Effect: The presence of chloride ions from other sources in your dissolution medium (e.g., from buffers like HCl or NaCl) can decrease the solubility of your hydrochloride salt. This is due to the common ion effect, which shifts the dissolution equilibrium towards the undissolved solid salt.[4][5][6][7]
-
Crystal Form (Polymorphism and Hydration): The crystalline form of the API, including its hydration state, significantly impacts solubility.[8][9][10] A dihydrate form may have a different (often lower) intrinsic solubility compared to its anhydrous or other polymorphic forms due to the stability of its crystal lattice.
-
Disproportionation: In certain conditions, particularly in environments where the local pH is higher than the salt's pH of maximum solubility (pHmax), the hydrochloride salt can convert back to its neutral, often less soluble, free base form.[4][11][12]
-
Intrinsic Solubility of the Free Base: If the free base form of your API has inherently low aqueous solubility, forming a hydrochloride salt may not be sufficient to achieve the desired concentration.
Q2: How can I determine if the pH of my solution is the primary issue?
A2: You can perform a pH-solubility profile experiment. This involves measuring the equilibrium solubility of your API in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[13][14][15] A sharp decrease in solubility as the pH increases is a strong indicator that pH is a critical factor.
Q3: What is the "common ion effect" and how can I mitigate it?
A3: The common ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions in the compound.[5][7][16] For a hydrochloride salt (API-HCl), adding a source of Cl- ions will push the equilibrium API-HCl ⇌ API-H+ + Cl- to the left, favoring the solid, undissolved salt.
To mitigate this, try using buffers that do not contain chloride ions. For example, instead of a phosphate (B84403) buffer saline (which often contains NaCl), consider using a phosphate buffer without added sodium chloride.
Q4: Could the dihydrate form of my API be the problem?
A4: Yes, the hydrate (B1144303) form can influence solubility.[17] Different crystalline forms, including hydrates, can have different lattice energies, which in turn affects their solubility. It's crucial to characterize the solid form of your API before and after solubility experiments to ensure it has not converted to a different form (e.g., dehydrated or changed polymorph). Techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are essential for this characterization.[8][9][18]
Q5: What are some initial, simple experimental steps I can take to improve solubility?
A5: Start with the most straightforward approaches:
-
pH Adjustment: Lower the pH of your aqueous solution. For a hydrochloride salt of a weak base, decreasing the pH will increase the concentration of the protonated, more soluble form.
-
Use of Co-solvents: Introduce a water-miscible co-solvent like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) 400 into your aqueous medium.[19]
-
Temperature Adjustment: For most compounds, solubility increases with temperature. However, be cautious as this can also affect the stability of your API.[20]
Troubleshooting Guides
Guide 1: Investigating pH-Dependent Solubility
This guide will help you determine the influence of pH on the solubility of your API.
Objective: To determine the pH-solubility profile of the this compound API.
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers: Prepare buffers with different pH values covering the range of interest (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, and 7.4). Use buffers that do not introduce a common ion if possible (e.g., phosphate or citrate-based buffers without NaCl).
-
Add excess API: Add an excess amount of your this compound API to a known volume of each buffer in separate vials. The solid should be in excess to ensure a saturated solution is formed.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.[14] This can take anywhere from 24 to 72 hours. It is recommended to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[14]
-
Sample and separate: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant. It is crucial to separate the dissolved API from the solid particles. This can be done by centrifugation followed by filtration through a suitable filter (e.g., 0.22 µm PVDF).
-
Analyze concentration: Quantify the concentration of the dissolved API in each filtered sample using a validated analytical method, such as HPLC-UV.
-
Analyze the solid residue: After the experiment, it is good practice to analyze the remaining solid material by PXRD to check for any changes in the crystal form.
Data Presentation:
| pH | Solubility (mg/mL) | Solid Form Post-Experiment (PXRD) |
| 1.2 | e.g., 15.2 | e.g., Dihydrate |
| 2.0 | e.g., 14.8 | e.g., Dihydrate |
| 3.0 | e.g., 10.5 | e.g., Dihydrate |
| 4.5 | e.g., 3.1 | e.g., Dihydrate |
| 5.5 | e.g., 0.8 | e.g., Mixture of Dihydrate and Free Base |
| 6.8 | e.g., <0.1 | e.g., Free Base |
| 7.4 | e.g., <0.1 | e.g., Free Base |
| Note: The data in this table is illustrative and should be replaced with experimental results. |
Troubleshooting Workflow:
Guide 2: Addressing Potential Common Ion Effect and Use of Excipients
If pH adjustment is not sufficient or feasible, the next steps involve investigating the common ion effect and exploring the use of solubilizing excipients.
Objective: To determine if the common ion effect is limiting solubility and to evaluate the effectiveness of various excipients.
Experimental Protocol: Excipient Screening
-
Select a baseline buffer: Choose a buffer pH where solubility is poor but measurable from your pH-solubility profile (e.g., pH 4.5).
-
Prepare test solutions:
-
Control: Baseline buffer.
-
Common Ion Check: Baseline buffer with added NaCl (e.g., 150 mM to simulate physiological conditions).
-
Co-solvent Series: Baseline buffer with increasing concentrations of a co-solvent (e.g., 5%, 10%, 20% Propylene Glycol).
-
Surfactant Series: Baseline buffer with increasing concentrations of a surfactant (e.g., 0.1%, 0.5%, 1.0% Polysorbate 80). Ensure concentrations are above the critical micelle concentration (CMC).
-
Complexing Agent Series: Baseline buffer with increasing concentrations of a cyclodextrin (B1172386) (e.g., 1%, 2%, 5% Hydroxypropyl-β-Cyclodextrin).
-
-
Perform solubility studies: Use the shake-flask method as described in Guide 1 for each test solution.
-
Analyze and compare: Quantify the API concentration in each sample and compare the results to the control.
Data Presentation:
| Formulation | API Solubility (mg/mL) | Fold Increase vs. Control |
| Control (pH 4.5 Buffer) | e.g., 3.1 | 1.0 |
| Common Ion Check (pH 4.5 Buffer + 150 mM NaCl) | e.g., 1.5 | 0.5 |
| Co-solvent (10% Propylene Glycol) | e.g., 6.2 | 2.0 |
| Surfactant (0.5% Polysorbate 80) | e.g., 9.3 | 3.0 |
| Complexing Agent (2% HP-β-CD) | e.g., 12.4 | 4.0 |
| Note: The data in this table is illustrative and should be replaced with experimental results. |
Signaling Pathway for Excipient-Mediated Solubilization:
Advanced Troubleshooting Strategies
If the above methods do not yield the desired solubility, more advanced formulation strategies may be necessary. These often involve altering the solid state of the API.
-
Particle Size Reduction: Techniques like micronization or nano-milling increase the surface area of the API, which can lead to a faster dissolution rate.[21][22][23]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline API into an amorphous form can significantly increase its apparent solubility because energy is not required to break the crystal lattice.[24][25][26] This is often achieved by spray drying or hot-melt extrusion with a polymer.
-
Salt Screening: While you have a hydrochloride salt, it is possible that another salt form (e.g., mesylate, tosylate) could have better solubility or stability properties.[4][19][27]
-
Co-crystals: Forming a co-crystal with a benign co-former can alter the crystal packing and improve solubility.[4][21][23]
These advanced techniques require specialized equipment and expertise but can be highly effective for challenging compounds. It is recommended to consult with a formulation specialist when considering these options.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Common-ion effect - Wikipedia [en.wikipedia.org]
- 8. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - ProQuest [proquest.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. crystalpharmatech.com [crystalpharmatech.com]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
- 14. who.int [who.int]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. jackwestin.com [jackwestin.com]
- 17. proUmid Hydrate Formation | DVS hydrate analysis [proumid.com]
- 18. Pharmaceutical Hydrates Analysis-Overview of Methods and Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 21. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Rising to the Solubility Challenge: Collaborative Solutions in API Development [api.polpharma.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 26. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 27. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
optimizing storage conditions to prevent doxycycline hyclate degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions to prevent the degradation of doxycycline (B596269) hyclate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on stability under various stress conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the stability and handling of doxycycline hyclate.
Q1: My solid doxycycline hyclate powder has changed from a yellow to a brownish color. Can I still use it?
A1: A significant color change in doxycycline hyclate powder, which is typically yellow, indicates potential degradation. It is strongly recommended to discard the product and use a fresh supply to ensure the validity of your experimental results. To prevent this, store the solid powder in a tightly sealed, light-resistant container at 2-8°C.[1]
Q2: I prepared an aqueous solution of doxycycline hyclate a few days ago. Is it still viable for my cell culture experiment?
A2: Aqueous solutions of doxycycline hyclate are susceptible to degradation, particularly when exposed to light.[2][3][4] It is best practice to prepare fresh solutions for immediate use. If short-term storage is necessary, the solution should be protected from light and stored at 2-8°C for no longer than 48 hours. Storing aqueous solutions for more than one day is not recommended.[5] One study on veterinary preparations showed a significant drop in doxycycline concentration after 7 days, even under refrigeration.[6]
Q3: Can I prepare a stock solution of doxycycline hyclate in an organic solvent for long-term storage?
A3: Yes, preparing stock solutions in organic solvents like DMSO or dimethylformamide can enhance stability for long-term storage. These solutions can be stored at -20°C for at least two years.[5] When preparing these stock solutions, it is advisable to purge the solvent with an inert gas.[5]
Q4: I'm using doxycycline for a Tet-on/Tet-off inducible system, and I'm not seeing the expected gene expression. Could this be a stability issue?
A4: Yes, inconsistent or absent gene expression in tetracycline-inducible systems can be due to doxycycline degradation.[7] Ensure your doxycycline solutions are freshly prepared and have been properly stored (protected from light, appropriate temperature). If you suspect degradation, preparing a fresh stock solution is the first troubleshooting step.
Q5: My experiment requires adjusting the pH of my doxycycline solution. How will this affect its stability?
A5: Doxycycline is most stable in acidic conditions and is highly susceptible to degradation in alkaline and neutral solutions.[8][9] In strongly alkaline conditions (1.0N NaOH), degradation can be as high as 85-95%.[8] Therefore, if your experimental protocol allows, maintaining a slightly acidic pH is preferable for doxycycline stability.
Doxycycline Hyclate Degradation Summary
The degradation of doxycycline hyclate is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents. The primary degradation pathways include epimerization and oxidation.[4]
Key Degradation Factors:
-
Photodegradation: Doxycycline is highly sensitive to light. Exposure to daylight, especially at elevated temperatures, can lead to significant degradation.[2][10]
-
Thermal Degradation: Elevated temperatures accelerate the degradation of doxycycline. The stability is significantly reduced at temperatures above 40°C.[11][12]
-
pH-Dependent Degradation: Doxycycline is more stable in acidic environments and degrades rapidly in neutral to alkaline conditions.[8][9]
-
Oxidative Degradation: The presence of oxidizing agents, such as hydrogen peroxide, can cause significant degradation of doxycycline.[8]
The following tables summarize the quantitative data on doxycycline hyclate degradation under various stress conditions.
Table 1: Degradation of Doxycycline Hyclate Under Various Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 1.0 N HCl | 12 hours | 60°C | 5-8% | [8] |
| Alkaline Hydrolysis | 1.0 N NaOH | 12 hours | 60°C | 85-95% | [8] |
| Neutral Hydrolysis | Water | 12 hours | 60°C | 80-90% | [8] |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | 65-70% | [8] |
| Thermal Degradation (Solid) | Dry Heat | 24 hours | 80°C | 10-20% | [8] |
| Photolytic Degradation (Solid) | Direct Sunlight | 6 hours | Not Specified | 15-20% | [8] |
| Photolytic Degradation (Solution) | Daylight | 5.5 days | 40°C | 5.3% | [10] |
Table 2: Thermal Stability of Doxycycline Hyclate in Different Formulations
| Formulation | Storage Temperature | Duration | % Doxycycline Remaining | Reference |
| Bulk Powder | 70°C | 90 days | ~15.7% | [11] |
| Capsules | 70°C | 90 days | ~37.59% | [11] |
| Tablets | 70°C | 90 days | ~62.04% | [11] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Doxycycline Hyclate
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of doxycycline hyclate under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve doxycycline hyclate in a suitable solvent (e.g., methanol (B129727) or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Acid and Base Hydrolysis:
-
For acid hydrolysis, mix an aliquot of the stock solution with an equal volume of 1.0 N HCl.
-
For alkaline hydrolysis, mix an aliquot of the stock solution with an equal volume of 1.0 N NaOH.
-
For neutral hydrolysis, mix an aliquot of the stock solution with an equal volume of purified water.
-
Reflux the solutions at 60°C for 12 hours.[8]
-
After the specified time, cool the solutions to room temperature and neutralize the acid and base samples before analysis.
3. Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.[8]
4. Thermal Degradation:
-
Solid State: Place a known amount of solid doxycycline hyclate powder in a hot air oven at 80°C for 24 hours.[8]
-
Solution State: Heat an aliquot of the stock solution at 60°C for 12 hours.
5. Photolytic Degradation:
-
Solid State: Expose a thin layer of solid doxycycline hyclate powder to direct sunlight for a specified period (e.g., 6 hours).[8]
-
Solution State: Expose an aliquot of the stock solution in a transparent container to UV light or daylight.
6. Analysis:
-
Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the percentage of remaining doxycycline and identify degradation products.
Visualizations
Doxycycline Hyclate Degradation Pathway
Caption: Major degradation pathways of doxycycline hyclate.
Troubleshooting Workflow for Doxycycline Stability Issues
Caption: Troubleshooting workflow for doxycycline stability.
Experimental Workflow for Stability Testing
Caption: General workflow for doxycycline stability testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Increasing Doxycycline Hyclate Photostability by Complexation with β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increasing doxycycline hyclate photostability by complexation with β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Doxycycline - Wikipedia [en.wikipedia.org]
- 8. jddtonline.info [jddtonline.info]
- 9. Investigation of the Effect of pH on the Adsorption–Desorption of Doxycycline in Feed for Small Ruminants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Thermostability testing and degradation profiles of doxycycline in bulk, tablets, and capsules by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing dehydration of ondansetron hydrochloride dihydrate during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dehydration of ondansetron (B39145) hydrochloride dihydrate during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when handling ondansetron this compound for analysis?
A1: The primary stability concern is the loss of water of hydration. Ondansetron this compound can dehydrate when exposed to heat or low relative humidity.[1][2] This dehydration occurs in a two-step process, first forming a hemihydrate and then an anhydrous form.[1][2][3] Changes in the hydration state can alter the physicochemical properties of the compound, potentially impacting analytical results.[2][3]
Q2: How can I prevent dehydration of my sample during sample preparation for HPLC analysis?
A2: To prevent dehydration during HPLC sample preparation, it is crucial to control the environmental conditions and minimize exposure to heat. Prepare samples in a controlled environment where the temperature and humidity are monitored. Use solvents that are at room temperature and avoid extensive heating or sonication to dissolve the sample.[4][5] If sonication is necessary, use a low-power setting and short durations. The stability of ondansetron this compound in solution is generally good for up to 24 hours at room temperature or under refrigeration (2-8°C), which can help mitigate dehydration-related issues once the sample is in solution.[4]
Q3: I am using a thermal analysis technique like DSC or TGA. How can I interpret the results in the context of dehydration?
A3: In thermal analysis, you will likely observe the dehydration of ondansetron this compound as distinct thermal events. Thermogravimetric analysis (TGA) will show a two-step weight loss corresponding to the loss of water molecules to form the hemihydrate and then the anhydrate.[1][6] Differential Scanning Calorimetry (DSC) will show endothermic peaks associated with these dehydration steps.[6] It is important to recognize these events as dehydration rather than decomposition. The dehydration of the hydrobromide salt, for instance, occurs in a single step, highlighting that the dehydration profile is specific to the salt form.[1]
Q4: Can the choice of solvent affect the hydration state of ondansetron this compound?
A4: Yes, the choice of solvent and its water content can influence the hydration state. While ondansetron this compound is soluble in water and methanol[7][8][9], using anhydrous solvents or solvent mixtures with low water activity could potentially promote dehydration, especially if the sample is exposed for extended periods before analysis. For aqueous solutions, the dihydrate form is expected to be stable.
Q5: How can I accurately determine the water content of my ondansetron this compound sample?
A5: The most accurate method for determining the water content is Karl Fischer titration.[4][8][10] This technique is specific for water and can quantify the amount of water present in the crystal lattice. The theoretical water content of the dihydrate is approximately 9.85%, while the monohydrate is around 5.18%.[11] The European Pharmacopoeia specifies a water content range of 9.0% to 10.5% for the dihydrate form.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent HPLC peak areas for the same sample concentration. | Partial dehydration of the solid sample before or during weighing, leading to inaccurate concentrations. | Store the solid sample in a tightly sealed container at controlled room temperature and humidity. Equilibrate the container to the balance room environment before opening to prevent moisture condensation or loss. Prepare solutions promptly after weighing. |
| Appearance of new, unexpected peaks in the chromatogram. | Dehydration may lead to the formation of different crystalline forms (anhydrate, hemihydrate) with potentially different solubilities or interactions with the stationary phase. | Ensure consistent and controlled sample handling procedures. If dehydration is suspected, re-analyze a freshly prepared sample under controlled conditions. |
| Shift in retention time during an HPLC run. | Temperature fluctuations in the column compartment can affect retention times. While not directly causing dehydration of the sample in solution, it can be a confounding factor. | Use a temperature-controlled column compartment to maintain a stable retention time. |
| TGA data shows weight loss at a lower temperature than expected. | The sample may have already partially dehydrated before the analysis began, for instance, during sample loading or purging with dry gas.[6] | Minimize the time the sample is exposed to the instrument's environment before starting the heating program. Consider using a humidity-controlled glovebox for sample preparation if available. |
Physicochemical Data Summary
| Property | Ondansetron this compound | Ondansetron Hydrochloride Hemihydrate | Ondansetron Hydrochloride Anhydrate |
| Molecular Formula | C18H19N3O·HCl·2H2O[12] | C18H19N3O·HCl·0.5H2O | C18H19N3O·HCl |
| Molecular Weight | 365.86 g/mol [7] | 338.83 g/mol | 329.82 g/mol |
| Water Content (Theoretical) | ~9.85%[11] | ~2.66% | 0% |
| Appearance | White to off-white crystalline powder[7][9][13] | - | - |
| Melting Point | 178.5-179.5 °C[9][13] | - | - |
| Solubility | Sparingly soluble in water and alcohol, soluble in methanol.[8][9] | - | - |
Experimental Protocol: HPLC Analysis with Dehydration Prevention
This protocol outlines the steps for the analysis of ondansetron this compound by RP-HPLC, incorporating measures to prevent dehydration.
-
Materials and Reagents:
-
Ondansetron this compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
0.1% Orthophosphoric acid in water
-
Methanol (for sample dissolution if required)[4]
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Instrumentation:
-
HPLC system with UV detector
-
Analytical balance
-
Sonicator (use judiciously)
-
Volumetric flasks and pipettes
-
-
Chromatographic Conditions:
-
Standard Solution Preparation (e.g., 100 µg/mL):
-
Allow the container of ondansetron this compound to equilibrate to room temperature before opening.
-
Accurately weigh approximately 10 mg of the reference standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase.
-
If necessary, briefly sonicate at low power to dissolve. Avoid heating.
-
Allow the solution to return to room temperature, then dilute to the mark with the mobile phase and mix well.
-
-
Sample Solution Preparation:
-
Follow the same procedure as for the standard solution, using the sample to be analyzed.
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase), followed by the standard solution multiple times to ensure system suitability (e.g., check for consistent retention times and peak areas).
-
Inject the sample solutions.
-
Analyze the chromatograms to determine the concentration of ondansetron.
-
Visualizations
Caption: Dehydration pathway of ondansetron this compound.
Caption: Workflow for handling ondansetron samples to prevent dehydration.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. ijms.co.in [ijms.co.in]
- 6. researchgate.net [researchgate.net]
- 7. jchps.com [jchps.com]
- 8. drugfuture.com [drugfuture.com]
- 9. aapharma.ca [aapharma.ca]
- 10. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 11. EP1339707A2 - Novel crystal and solvate forms of ondansetron hydrochloride and processes for their preparation - Google Patents [patents.google.com]
- 12. Ondansetron | 99614-02-5 [chemicalbook.com]
- 13. Ondansetron this compound - LKT Labs [lktlabs.com]
- 14. nano-ntp.com [nano-ntp.com]
Technical Support Center: Managing Hygroscopic Hydrochloride Dihydrate Powders
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for managing the hygroscopic properties of hydrochloride dihydrate powders in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What does it mean if a this compound powder is hygroscopic?
A1: Hygroscopicity is the tendency of a solid substance to attract and absorb moisture from the surrounding environment at room temperature.[1][2] For this compound powders, this means they can take up water vapor from the air, which can lead to a variety of undesirable changes in the powder's properties.[1][3]
Q2: What are the common problems associated with the hygroscopicity of these powders?
A2: Moisture absorption in hygroscopic powders can lead to several issues in the lab, including:
-
Physical Changes: Caking, clumping, or agglomeration of particles, which negatively affects the powder's flowability and makes handling and weighing difficult.[1][3][4][5]
-
Chemical Instability: The absorbed water can act as a plasticizer, increasing molecular mobility and the rate of chemical degradation, such as hydrolysis.[6][7] This can lead to a loss of potency or the formation of impurities.[3]
-
Inaccurate Measurements: The uptake of water increases the weight of the powder, leading to inaccuracies in weighing and concentration calculations for solutions.
-
Altered Dissolution Rates: Changes in the physical state of the powder due to moisture can affect its dissolution characteristics.[6]
-
Microbial Growth: High moisture content can create a favorable environment for the growth of bacteria and fungi.[6]
Q3: How can I determine the moisture content of my this compound powder?
A3: Several methods are available to determine the moisture content of a powder. The most common include:
-
Gravimetric (Oven Drying) Method: This involves weighing a sample, drying it in an oven at a specific temperature until a constant weight is achieved, and then reweighing it.[8] The weight loss is attributed to the evaporated water.[4]
-
Karl Fischer Titration: This is a highly accurate method that specifically quantifies the water content in a sample and is particularly useful if the powder contains other volatile components.[4]
-
Spectroscopic Methods (e.g., NIR): Near-infrared (NIR) spectroscopy is a non-destructive and rapid method that measures the absorption of near-infrared light by water molecules.[4][8]
Q4: What are the best practices for storing hygroscopic this compound powders?
A4: Proper storage is critical to minimize moisture absorption. Key recommendations include:
-
Airtight Containers: Store powders in well-sealed, airtight containers. For frequently accessed materials, consider dividing them into smaller, single-use quantities.
-
Desiccants: Place desiccants, such as silica (B1680970) gel or calcium chloride, inside the storage container or a desiccator to absorb any residual moisture.[3][9] Ensure the desiccant is active (e.g., color-indicating silica gel).
-
Controlled Environment: Whenever possible, store the powders in a controlled environment with low relative humidity (RH), such as a dry box or a glove box.[10] An RH of 40-60% is often recommended to prevent excess moisture uptake.[11]
-
Stable Temperature: Avoid temperature fluctuations that can cause condensation inside the storage container.[12]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Actions & Solutions |
| Powder is clumped or caked | Exposure to high ambient humidity during storage or handling. | 1. Dry the Powder: If appropriate for the compound's stability, dry the powder in a vacuum oven at a suitable temperature.[13] 2. Improve Storage: Transfer the powder to an airtight container with a fresh desiccant. Store in a desiccator or a low-humidity environment. 3. Gentle De-agglomeration: If drying is not an option, gently break up the clumps with a spatula before weighing, ensuring this is done in a controlled, low-humidity environment. |
| Inconsistent weighing results | The powder is actively absorbing moisture from the air during the weighing process. | 1. Work Quickly: Minimize the time the container is open and the powder is exposed to the atmosphere. 2. Use a Controlled Environment: Perform weighing inside a glove box or a balance enclosure with controlled humidity. 3. Weigh by Difference: Weigh the sealed container before and after dispensing the powder to minimize exposure. |
| Poor powder flowability | Increased inter-particle liquid bridges due to moisture absorption.[4] | 1. Environmental Control: Handle the powder in an environment with controlled low humidity. 2. Flow Aids: For larger-scale operations, consider the addition of glidants or anti-caking agents if the experimental protocol allows.[3] |
| Unexpected experimental results or degradation | Chemical degradation (e.g., hydrolysis) accelerated by absorbed moisture.[6] | 1. Verify Moisture Content: Determine the moisture content of a sample from the same batch to confirm if it is within specification. 2. Review Handling Procedures: Ensure all handling and preparation steps are performed under appropriately dry conditions. 3. Fresh Sample: Use a fresh, unopened sample of the powder for critical experiments. |
Experimental Protocols
Protocol 1: Determination of Moisture Content by the Gravimetric (Oven Drying) Method
This protocol outlines the standard procedure for determining the moisture content of a powder by measuring the loss on drying.
Apparatus:
-
Drying oven with temperature control
-
Analytical balance (readable to 0.1 mg)
-
Weighing dishes with lids
-
Desiccator with an active desiccant (e.g., color-indicating silica gel)[14]
Procedure:
-
Place an empty weighing dish with its lid slightly ajar in the drying oven set at 102°C ± 2°C for at least 1 hour to dry.[14]
-
Transfer the weighing dish and lid to a desiccator to cool to room temperature.
-
Once cooled, weigh the empty dish with its lid and record the weight (W_dish).
-
Add approximately 2-3 g of the powder to the weighing dish and record the initial weight of the dish, lid, and sample (W_initial).[14]
-
Place the weighing dish with the sample in the oven at 102°C ± 2°C, with the lid slightly ajar to allow moisture to escape.
-
Dry the sample for a predetermined period (e.g., 2-4 hours).
-
After the initial drying period, use tongs to move the weighing dish back into the desiccator to cool completely.
-
Once cooled, weigh the dish, lid, and dried sample, and record the weight (W_dried).
-
Return the dish to the oven for another hour of drying.
-
Repeat steps 7-9 until two consecutive weighings do not differ by more than 0.5 mg, indicating that a constant weight has been reached.[14]
Calculation: Moisture Content (%) = [ (W_initial - W_final) / (W_initial - W_dish) ] * 100
Where:
-
W_dish = Weight of the empty weighing dish and lid
-
W_initial = Initial weight of the dish, lid, and powder sample
-
W_final = Final weight of the dish, lid, and powder sample after drying to a constant weight
Visual Guides
Workflow for Handling Hygroscopic Powders
Caption: Workflow for handling hygroscopic powders.
Troubleshooting Logic for Powder Clumping
Caption: Troubleshooting logic for powder clumping.
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. Hygroscopicity in Food Powders Meassuring - PowderTechnology info [powdertechnology.info]
- 3. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 4. Moisture content of powders : A guide (Definition, Calculation, Interpretation) [powderprocess.net]
- 5. matconibc.com [matconibc.com]
- 6. Effect of Humidity in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. researchgate.net [researchgate.net]
- 10. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 11. Managing Humidity in Compression Areas of Hygroscopic Tablets – Pharma.Tips [pharma.tips]
- 12. How To Prevent Moisture Damage In Metal Powders: A Complete Guide - Heeger Metal - Specialist In Refractory Metals And Alloys [heegermetal.com]
- 13. researchgate.net [researchgate.net]
- 14. gea.com [gea.com]
Technical Support Center: Doxycycline Hydrochloride Degradation in Aqueous Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with doxycycline (B596269) hydrochloride. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments on its degradation pathways in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the stability and handling of doxycycline hydrochloride in aqueous solutions.
Q1: My doxycycline hyclate powder has changed from yellow to a brownish color. Can I still use it?
A1: Doxycycline hyclate powder is typically a pale yellow to yellow crystalline powder. A significant color change, particularly to brown, may indicate degradation. It is strongly recommended to use a fresh stock of the compound to ensure the accuracy and reproducibility of your experimental results. To prevent this, always store the powder in a tightly sealed, light-resistant container at a controlled room temperature or as specified by the manufacturer.[1]
Q2: I prepared an aqueous solution of doxycycline a few days ago. Is it still stable for my experiment?
A2: Aqueous solutions of doxycycline are known to be sensitive to light and should ideally be prepared fresh for immediate use.[1] For short-term storage, solutions can be kept at 2-8°C for up to 48 hours, but they must be protected from light by using amber vials or by wrapping the container in aluminum foil.[1] If your solution is older than a few days, it is best to prepare a fresh one to avoid using a degraded sample, which could lead to inaccurate results.
Q3: I am observing unexpected peaks in my HPLC chromatogram when analyzing my doxycycline solution. What could they be?
A3: Unexpected peaks are likely degradation products of doxycycline. The most commonly reported degradation products are 4-epidoxycycline, 6-epidoxycycline, and metacycline.[2][3] The formation of these products can be influenced by factors such as pH, temperature, and exposure to light. Review your sample preparation and storage procedures to identify any potential stress factors. To confirm the identity of these peaks, you can perform forced degradation studies on a reference standard of doxycycline under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify the retention times of the resulting degradation products.
Q4: How can I prevent the degradation of doxycycline in my aqueous solution during my experiments?
A4: To minimize degradation, adhere to the following best practices:
-
Prepare solutions fresh: Whenever possible, prepare your doxycycline solution immediately before use.
-
Protect from light: Use amber glassware or cover your containers with aluminum foil to prevent photodegradation.
-
Control temperature: Store stock solutions at 2-8°C and avoid exposing experimental solutions to high temperatures unless it is a parameter of your study.
-
Control pH: Be aware that doxycycline degradation is pH-dependent. The stability is generally better in acidic conditions.[4]
-
Use co-solvents: For concentrated solutions, the use of co-solvents like propylene (B89431) glycol and ethanol (B145695) can improve stability.[5]
Q5: I am having trouble with the solubility of doxycycline hydrochloride in water. What can I do?
A5: Doxycycline hyclate is generally considered soluble in water. If you are experiencing solubility issues, consider the following:
-
Gentle warming: Mild warming of the solution can aid in dissolution.
-
pH adjustment: The solubility of doxycycline is pH-dependent. Adjusting the pH might improve solubility.
-
Sonication: Using an ultrasonic bath for a short period can help dissolve the powder.
-
Fresh solvent: Ensure you are using high-purity water.
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of doxycycline degradation.
Stability-Indicating HPLC Method for Doxycycline and Its Degradation Products
This protocol is designed to separate and quantify doxycycline from its major degradation products.
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Column: A C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer is typically employed. A common mobile phase is a 40:60 (v/v) mixture of acetonitrile and potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 4.0).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: Ambient (e.g., 25°C).[6]
-
Sample Preparation:
-
Prepare a stock solution of doxycycline hydrochloride in the mobile phase or high-purity water at a known concentration (e.g., 1 mg/mL).
-
For analysis, dilute the stock solution with the mobile phase to fall within the linear range of the calibration curve (e.g., 30-300 µg/mL).[6]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of doxycycline to determine its retention time.
-
Inject the degraded sample solutions.
-
Identify and quantify doxycycline and its degradation products based on their retention times and peak areas relative to a calibration curve.
-
Forced Degradation Studies Protocol
Forced degradation studies are essential for understanding the stability of doxycycline under various stress conditions.
-
Acid Hydrolysis:
-
Dissolve a known amount of doxycycline in 0.1 M hydrochloric acid.
-
Keep the solution at room temperature or a slightly elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At various time points, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M NaOH), and dilute it with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve a known amount of doxycycline in 0.1 M sodium hydroxide.
-
Keep the solution at room temperature for a specified period.
-
At various time points, withdraw an aliquot, neutralize it with a suitable acid (e.g., 0.1 M HCl), and dilute it with the mobile phase for HPLC analysis. Doxycycline is known to degrade more rapidly under basic conditions.[7]
-
-
Oxidative Degradation:
-
Dissolve a known amount of doxycycline in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[8]
-
Keep the solution at room temperature for a specified period.
-
At various time points, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid doxycycline powder to dry heat (e.g., 70°C) for an extended period (e.g., up to 90 days).[3]
-
Periodically, dissolve a portion of the powder in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aqueous solution of doxycycline to a light source (e.g., UV lamp or natural sunlight) for a specified duration.
-
Keep a control sample protected from light.
-
At various time points, withdraw an aliquot from both the exposed and control solutions for HPLC analysis.
-
Data Presentation
The following tables summarize quantitative data on the degradation of doxycycline hydrochloride under various conditions.
Table 1: Influence of pH on Doxycycline Photodegradation Half-Life
| pH | Half-Life (hours) |
| 4.0 | 6.5 |
| 5.5 | 3.3 |
| 7.2 | 0.7 |
| (Data adapted from a study on photodegradation under simulated sunlight)[9][10] |
Table 2: Thermal Degradation of Doxycycline at 70°C over 90 Days
| Formulation | % Doxycycline Remaining |
| Bulk Drug | ~27.2% |
| Capsules | ~62% |
| Tablets | Not specified |
| (Data calculated from reported degradation percentages)[3] |
Table 3: Forced Degradation of Doxycycline under Different Conditions
| Stress Condition | % Degradation | Reference |
| 0.1 M HCl (Acid Hydrolysis) | Significant | [7][11] |
| 0.1 M NaOH (Base Hydrolysis) | > Acid | [7][11] |
| 3% H₂O₂ (Oxidative Degradation) | Significant | [11] |
| 30% H₂O₂ (60 min at 25°C) | >5-20% | [8] |
| Daylight at 40°C (5.5 days) | 5.3% | [12][13] |
| Hydrothermal Treatment (260°C, 102.2 min) | 99.5% | [14] |
Visualizations
The following diagrams illustrate key pathways and workflows related to doxycycline degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a simple HPLC method for separation of doxycycline and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Structure Identification of Related Substances in Doxycycline Hyclate by 2D-LC-IT-TOF/MS [journal11.magtechjournal.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]
- 7. Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. wjbphs.com [wjbphs.com]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stability of Lincomycin Hydrochloride Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of lincomycin (B1675468) hydrochloride solutions, with a specific focus on the impact of pH.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of lincomycin hydrochloride in an aqueous solution?
The main factors that affect the stability of lincomycin hydrochloride in solution are pH, temperature, and the presence of oxidizing agents.[1] Lincomycin hydrochloride exhibits its greatest stability at a pH of approximately 4.[1][2][3][4][5] It is least stable in highly acidic conditions (pH 2) and also shows instability in alkaline conditions.[1][2] Elevated temperatures accelerate the rate of degradation, which follows first-order kinetics.[1][2][3] The drug also degrades rapidly in the presence of oxidizing agents like hydrogen peroxide.[2][3][5][6][7] Exposure to light, however, does not appear to cause significant degradation.[1]
Q2: What is the optimal pH for maintaining the stability of a lincomycin hydrochloride solution?
The optimal pH for the stability of a lincomycin hydrochloride solution is approximately 4.[1][2][3][4][5] The solution is most stable around this pH and becomes less stable in more acidic or alkaline environments.[1][2]
Q3: How does temperature affect the stability of lincomycin hydrochloride solutions?
Elevated temperatures accelerate the degradation of lincomycin hydrochloride in solution.[1] The degradation process follows first-order kinetics, meaning the rate of degradation is directly proportional to the concentration of lincomycin hydrochloride.[2][3] Therefore, it is crucial to store stock solutions at recommended temperatures to minimize degradation.
Q4: Is lincomycin hydrochloride sensitive to light?
Based on available studies, lincomycin hydrochloride solutions are considered stable when exposed to sunlight for up to 6 hours and do not show significant photodegradation.[1]
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| Loss of potency or unexpected degradation of Lincomycin solution. | Inappropriate pH of the solution: Lincomycin degrades in highly acidic (pH < 3) and alkaline (pH > 7) conditions.[1] | - Adjust the pH of the solution to the optimal range of 3.5 to 4.5. - Utilize a suitable buffer system to maintain the pH. |
| High storage temperature: Elevated temperatures accelerate the rate of degradation.[1] | - Store stock solutions at recommended temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term storage). - Avoid exposing the solution to high temperatures during experiments unless specified by the protocol. | |
| Presence of oxidizing agents: Lincomycin degrades rapidly in the presence of oxidizing agents like hydrogen peroxide.[1][2][3][6] | - Ensure all glassware is thoroughly rinsed to remove any residual oxidizing cleaning agents. - Avoid using excipients or solvents with oxidizing properties. | |
| Precipitation or cloudiness observed in the solution. | Solubility issues: The solubility of lincomycin hydrochloride can be affected by the solvent and temperature. | - Ensure the concentration of lincomycin hydrochloride does not exceed its solubility limit in the chosen solvent system. - If precipitation occurs upon cooling, gentle warming and sonication may help redissolve the compound. |
| Interaction with other components: Excipients or other active ingredients in the formulation may interact with lincomycin hydrochloride. | - Review the compatibility of all components in the formulation. - Conduct compatibility studies with all excipients. | |
| Discoloration of the solution. | Degradation of lincomycin or other components: The formation of degradation products can sometimes lead to a change in the solution's appearance. | - Analyze the solution using a stability-indicating method like HPLC to identify and quantify any degradation products. - Investigate the root cause of degradation (e.g., pH, temperature, oxidation) and take corrective actions. |
Quantitative Data Summary
The stability of lincomycin hydrochloride is significantly influenced by pH. The table below summarizes the effect of pH on the calculated shelf-life of lincomycin hydrochloride solutions at an accelerated temperature of 80°C.
| pH | Calculated Shelf-Life (t₉₀) at 80°C (days) | First-Order Rate Constant (k) at 80°C (day⁻¹) |
| 2.0 | 0.38[2][3][6] | 0.277 |
| 3.1 | Not explicitly stated | Not explicitly stated |
| 4.0 | 4.59[2][3][6] | 0.023 |
| 6.1 | Not explicitly stated | Not explicitly stated |
| 8.0 | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Protocol 1: pH-Rate Profile Study
This protocol outlines the determination of the effect of pH on the degradation rate of lincomycin hydrochloride.
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 2, 3, 4, 6, and 8).
-
Preparation of Lincomycin Solutions: Dissolve a known amount of lincomycin hydrochloride in each buffer to achieve a specific concentration (e.g., 0.6 mg/mL).
-
Incubation: Place the prepared solutions in a constant temperature bath set to an elevated temperature (e.g., 80°C) to accelerate degradation.
-
Sampling and Analysis: Withdraw samples from each solution at predetermined time intervals. Immediately cool the samples to halt the degradation reaction. Analyze the concentration of lincomycin hydrochloride in each sample using a validated stability-indicating HPLC method.
-
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration of lincomycin hydrochloride versus time.
-
Determine the observed first-order degradation rate constant (k) from the slope of the line.
-
Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a typical HPLC method for the analysis of lincomycin hydrochloride and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of a phosphate (B84403) buffer (pH adjusted to around 6.0) and acetonitrile.[6]
-
Flow Rate: Typically 1.0 mL/min.[6]
-
Detection: UV detection at 210 nm.[6]
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the lincomycin hydrochloride reference standard in the mobile phase or a suitable solvent to a known concentration.
-
Sample Solution: Dilute the samples from the pH-rate profile study with the mobile phase to an appropriate concentration for analysis.
-
Forced Degradation Samples:
-
Visualizations
Caption: Experimental workflow for pH-rate profile study of lincomycin HCl.
Caption: Relationship between pH and lincomycin HCl solution stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids | Semantic Scholar [semanticscholar.org]
Technical Support Center: Scaling Up Hydrochloride Dihydrate Crystallization
This guide provides troubleshooting advice, frequently asked questions, and standardized protocols to address common challenges encountered during the scale-up of hydrochloride dihydrate crystallization processes. It is intended for researchers, scientists, and drug development professionals to facilitate a smoother transition from laboratory to pilot and production scales.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound crystallization? A1: Key challenges include controlling the crystal form (polymorphism), managing particle size distribution (PSD), handling the effects of impurities, preventing the formation of oils or amorphous solids, and ensuring consistent hydrate (B1144303) stability.[1][2][3] During scale-up, issues with mixing, mass transfer, and heat transfer become more pronounced and can significantly impact the final product's physical properties.[2][4][5]
Q2: How critical is solvent selection, and how does it change with scale? A2: Solvent selection is a critical parameter that dictates solubility, supersaturation, nucleation, and crystal growth kinetics.[1][6] An ideal solvent for a this compound should show moderate solubility with a positive temperature coefficient, allowing for crystallization via cooling.[1] When scaling up, the solvent system must also be evaluated for safety, environmental impact, cost, and compatibility with large-scale equipment. The polarity of the solvent can significantly influence crystal packing and the resulting polymorphic form.[1]
Q3: Why is polymorphism a major concern during scale-up? A3: Polymorphism is the ability of a compound to exist in multiple crystal forms, each with different physical properties like solubility, stability, and bioavailability.[1][7] A change in polymorphic form during scale-up can lead to a product that does not meet regulatory specifications or has altered performance.[2][7] Factors like changes in temperature, agitation, or solvent composition can trigger an undesired polymorphic transformation, making strict process control essential.[7]
Q4: What is "oiling out," and how can it be prevented at a larger scale? A4: "Oiling out" occurs when a compound separates from the solution as a liquid (an oil) instead of a solid crystalline material.[1] This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solid in that solvent or if the solute concentration is too high.[1] To prevent this, one can reduce the starting concentration, slow down the cooling or anti-solvent addition rate, or add seed crystals to encourage direct crystallization.[1]
Q5: How do impurities impact large-scale crystallization? A5: Even at low concentrations, impurities from upstream processes can significantly affect crystallization kinetics, polymorphic outcome, and crystal morphology.[8][9] Some impurities may inhibit crystal growth, while others can be incorporated into the crystal lattice, reducing final product purity.[8][10] Structurally related impurities have been shown to direct the polymorphic outcome of crystallization.[9] Their impact can be magnified at scale, making robust purification of the starting material crucial.
Q6: What role does Process Analytical Technology (PAT) play in successful scale-up? A6: Process Analytical Technology (PAT) involves using in-situ analytical tools to monitor and control crystallization processes in real-time.[11] Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Raman spectroscopy can track solute concentration and supersaturation, while particle size analyzers monitor crystal growth and distribution.[11][12] Implementing PAT helps in developing a robust process, ensuring batch-to-batch consistency, and preventing process failures during scale-up.[12]
Troubleshooting Guide
| Problem / Question | Possible Causes | Recommended Solutions |
| No crystals are forming upon cooling or anti-solvent addition. | The solution is not sufficiently supersaturated.[1] The nucleation barrier is too high.[1] An inappropriate solvent was used.[1] | Concentrate the solution further via slow evaporation. Cool the solution to a lower temperature.[1] Introduce seed crystals of the desired polymorph.[1] Scratch the inside of the vessel with a glass rod (lab scale) to create nucleation sites.[1] Re-evaluate the solvent or anti-solvent system.[1] |
| The product is "oiling out" or forming an amorphous solid instead of crystals. | The solution is too concentrated.[1] The cooling or anti-solvent addition rate is too rapid.[1] High levels of impurities are present.[1] | Reduce the concentration of the starting solution.[1] Decrease the cooling or anti-solvent addition rate to allow more time for nucleation and growth.[1] Purify the material before crystallization to remove impurities.[1] Add seed crystals to provide a template for crystallization.[1] |
| The final product shows an inconsistent or undesired crystal form (polymorphism). | Variations in key process parameters (e.g., temperature, solvent composition, agitation).[1][7] The metastable form crystallizes first and then converts.[7] Influence of impurities.[6][9] | Strictly control all crystallization parameters.[1] Implement a seeding strategy using the desired, stable polymorph.[1] Characterize each batch using techniques like X-ray Powder Diffraction (XRPD) to ensure phase consistency.[1] Investigate the effect of pH and supersaturation on the polymorphic outcome.[2] |
| Crystals are of poor quality (e.g., small needles, dendrites), leading to filtration and drying issues. | The nucleation rate is too high relative to the growth rate.[1] Crystal growth is too fast, often due to high supersaturation.[1] Poor mixing leading to localized high supersaturation.[4] | Reduce the level of supersaturation by slowing the cooling or anti-solvent addition rate.[1][13] Use a solvent in which the compound has slightly higher solubility.[1] Optimize agitation to improve bulk homogeneity without causing excessive secondary nucleation or crystal breakage.[4][5] |
| The particle size distribution (PSD) is too broad or does not meet specifications. | Uncontrolled nucleation (primary or secondary).[14] Crystal agglomeration or breakage.[14][15] Inefficient mixing during scale-up.[4][16] | Implement a controlled seeding protocol (specify seed size and loading).[14] Optimize the cooling profile to maintain supersaturation in the metastable zone.[13][14] Adjust agitation speed to ensure particles remain suspended while minimizing shear-induced breakage.[4][16] Consider temperature cycling to dissolve fine particles and promote the growth of larger crystals.[17] |
| The dihydrate form is unstable and loses water during drying. | Drying temperature is too high or pressure is too low.[18][19] The dihydrate is a non-stoichiometric or channel hydrate, making it inherently less stable.[20][21] | Carefully control drying conditions (temperature, pressure, time).[18] Monitor the water content of the final product using Karl Fischer titration or other suitable methods. Characterize the dehydration behavior using techniques like thermogravimetric analysis (TGA) to identify critical temperature points.[19] |
Data Presentation
Table 1: Influence of Process Parameters on Crystal Attributes
| Parameter | Effect on Particle Size | Effect on Polymorphism | General Recommendation for Scale-Up |
| Cooling Rate | Faster cooling leads to smaller particles due to rapid nucleation.[14] | Can influence which polymorph nucleates first; rapid cooling may favor a metastable form.[7] | Use a slow, controlled cooling profile to maintain low supersaturation.[1] |
| Agitation/Mixing | High shear can cause crystal breakage (fines) or secondary nucleation. Low shear may lead to agglomeration.[4][15][16] | Can induce polymorphic transformations.[7] | Scale up based on maintaining consistent power per unit volume or impeller tip speed, ensuring particles remain suspended.[4][16] |
| Supersaturation | High supersaturation favors nucleation, resulting in smaller particles. Low supersaturation favors growth, leading to larger particles.[13] | A critical determinant of the polymorphic outcome.[2][22] | Control supersaturation carefully using PAT tools and a well-defined cooling or anti-solvent addition profile.[13] |
| Seeding | Suppresses primary nucleation, allowing for controlled growth on seed surfaces, leading to a narrower PSD and larger mean size.[14] | Seeding with the desired polymorph ensures the crystallization of that form.[1] | Implement a robust seeding strategy with well-characterized seeds (size, form, and loading).[14] |
| Impurities | Can inhibit growth on certain crystal faces, altering morphology (e.g., from prisms to needles).[9] | Can stabilize a metastable polymorph or inhibit the formation of the stable form.[6][9] | Purify the starting material as much as possible before the final crystallization step.[8][23] |
Experimental Protocols
Protocol 1: Solubility Screening
Objective: To determine the solubility of the this compound in various solvents at different temperatures to select a suitable crystallization system.
Methodology:
-
Add a known amount of the this compound solid to a measured volume (e.g., 5 mL) of a selected solvent in a jacketed glass vial with a magnetic stirrer.
-
Stir the suspension at a constant rate (e.g., 300 RPM).
-
Increase the temperature of the jacketed vessel in controlled increments (e.g., 5 °C).
-
Allow the system to equilibrate for at least 30 minutes at each temperature.
-
Visually observe the point of complete dissolution. If dissolution does not occur, add more solvent and repeat. If it dissolves immediately, add more solid.
-
Once the saturation temperature is found, slowly cool the solution to observe the temperature at which crystals reappear (metastable zone width).
-
Repeat this procedure for a range of relevant solvents (e.g., water, ethanol, isopropanol, and mixtures thereof).[1]
-
Plot the solubility (in mg/mL) as a function of temperature for each solvent system.
Protocol 2: Controlled Cooling Crystallization with Seeding
Objective: To develop a robust, scalable cooling crystallization process that yields a consistent crystal form and particle size.
Methodology:
-
Dissolve the this compound in the chosen solvent at an elevated temperature (e.g., 60 °C) to form a clear, undersaturated solution.[1]
-
Filter the hot solution to remove any particulate matter.
-
Transfer the solution to a jacketed crystallizer equipped with an overhead stirrer and temperature probe.
-
Begin cooling the solution at a controlled rate (e.g., 10 °C/hour).
-
When the solution reaches a predetermined level of supersaturation (or a specific temperature within the metastable zone), add a slurry of seed crystals (e.g., 1-5% w/w of the solute) of the desired polymorph and particle size.[14]
-
Continue the controlled cooling to the final crystallization temperature (e.g., 5 °C).
-
Age the resulting slurry at the final temperature for a set period (e.g., 2-4 hours) with continued agitation to allow for crystal growth and equilibration.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under controlled conditions (e.g., vacuum oven at 40 °C).[1]
-
Analyze the final product for polymorphic form (XRPD), particle size distribution, purity (HPLC), and water content (Karl Fischer).
Visualizations
Caption: Troubleshooting logic for common crystallization issues.
Caption: Workflow for identifying and controlling polymorphism.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. | Semantic Scholar [semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 9. mdpi.com [mdpi.com]
- 10. DSpace [cora.ucc.ie]
- 11. Applications of process analytical technology to crystallization processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mt.com [mt.com]
- 14. continuuspharma.com [continuuspharma.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. US6364914B1 - Method of crystallization with the particle size distribution being controlled - Google Patents [patents.google.com]
- 18. US5622720A - Process for reducing the crystal size of ondansetron this compound - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Challenges in the development of hydrate phases as active pharmaceutical ingredients--an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. lutpub.lut.fi [lutpub.lut.fi]
- 23. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Polymorphic Transitions in Hydrochloride Dihydrate Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and prevent polymorphic transitions in your hydrochloride dihydrate formulations.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it a critical concern for this compound formulations?
Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[1] For active pharmaceutical ingredients (APIs), these different forms, called polymorphs, can have distinct physical and chemical properties, including:
-
Solubility and Dissolution Rate: Changes in solubility can directly impact the drug's bioavailability and therapeutic efficacy.[1][2] Metastable forms are often more soluble than the stable form.[3]
-
Stability: One polymorph may be more chemically or physically stable than another under specific storage conditions.[4] Over time, a less stable (metastable) form can convert to the most thermodynamically stable form, altering the drug product's performance.[4]
-
Manufacturing Properties: Properties like flowability, tabletability, and hygroscopicity can differ between polymorphs, affecting the manufacturing process.[5][6]
Hydrates, where water molecules are incorporated into the crystal structure, are a specific type of crystalline solid, sometimes referred to as "pseudopolymorphs".[4] Hydrochloride dihydrates are susceptible to losing their water of hydration (dehydration) or transitioning to other polymorphic or hydrate (B1144303) states, especially when exposed to changes in temperature, humidity, or mechanical stress during processing.[7][8][9] This makes controlling polymorphism essential for ensuring product quality, safety, and consistency.[10]
Q2: What common factors can trigger a polymorphic transition in a this compound?
Polymorphic transitions are often triggered by providing the system with the energy needed to overcome the kinetic barrier for rearrangement into a more stable state. Key factors include:
-
Temperature: Heating is a primary cause of dehydration in hydrates.[11] Thermal processes like drying or milling can induce transitions.[8]
-
Humidity: The relative humidity (RH) during manufacturing and storage is critical. Low RH can cause a dihydrate to lose water and convert to a lower hydrate or anhydrous form, while high RH can lead to the formation of a higher hydrate or deliquescence.[6][12]
-
Mechanical Stress: Processes like grinding, milling, and compression introduce mechanical energy that can break the crystal lattice and facilitate a transition to a more stable form.[4]
-
Excipient Interactions: Interactions between the API and excipients in the formulation can either stabilize or destabilize a particular polymorphic form.[13]
-
Solvents: The presence of residual solvents from the crystallization process or exposure to solvent vapors can mediate a transformation to a different polymorph or a solvate.[1]
Troubleshooting Guides
Problem: My this compound API is showing physical instability (e.g., caking, poor flow) after milling.
-
Possible Cause: The mechanical stress from milling may have induced a polymorphic transformation or generated an amorphous phase. Amorphous material is often highly hygroscopic and can lead to caking and poor flowability upon moisture sorption.
-
Troubleshooting Steps:
-
Characterize the Post-Milled Material: Immediately analyze the API using Powder X-ray Diffraction (PXRD) to check for changes in the diffraction pattern, which would indicate a polymorphic change or the appearance of a halo pattern suggesting amorphous content.[10][14]
-
Use Thermal Analysis: Run Differential Scanning Calorimetry (DSC) to detect any new thermal events (like a glass transition for amorphous content or new melting points) and Thermogravimetric Analysis (TGA) to confirm the hydration state.[14]
-
Optimize Milling Process: If a change is confirmed, consider less aggressive milling conditions (e.g., lower speed, shorter time) or alternative particle size reduction technologies like jet milling, which may impart less mechanical stress.
-
Control Humidity: Ensure the milling environment has controlled humidity to prevent dehydration or moisture uptake by newly generated surfaces.[12]
-
Problem: I am observing an unexpected endotherm in the DSC scan of my final formulation that was not present in the initial API.
-
Possible Cause: A polymorphic transition may have occurred during the formulation process, such as wet granulation, drying, or compression.[8] The new endotherm could represent the melting of a new polymorph or a dehydration event.
-
Troubleshooting Steps:
-
Isolate and Analyze: If possible, try to isolate the API from the formulation and analyze it with PXRD to identify the crystal form.
-
Correlate with Water Content: Use TGA to determine if the thermal event corresponds to a loss of water, which would suggest a hydrate-to-anhydrate transition.[7]
-
Review Process Parameters: Examine each step of your manufacturing process.
-
Conduct a Formulation Compatibility Study: Run compatibility studies by storing the API with individual excipients under stressed conditions (e.g., elevated temperature and humidity) and analyzing for polymorphic changes.[13]
-
Key Analytical Techniques for Polymorph and Hydrate Characterization
A multi-faceted approach is necessary to unambiguously identify and quantify polymorphic forms and hydrates.[9] The table below summarizes the most common techniques.
| Technique | Principle | Primary Application in Hydrate Analysis | Strengths | Limitations |
| Powder X-ray Diffraction (PXRD) | Measures the scattering of X-rays by the crystal lattice, producing a unique diffraction pattern for each crystalline form.[10] | The "gold standard" for identifying different polymorphs and hydrates. Can be used for quantification.[15][16] | Highly specific to crystal structure. Can detect small amounts of a different form. Non-destructive.[14] | Requires crystalline material; amorphous content appears as a broad halo. Preferred orientation can affect peak intensities.[14] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow into a sample and a reference as a function of temperature.[14] | Detects thermal events like melting, crystallization, and solid-solid transitions. Can distinguish between anhydrous and hydrated forms based on melting points and dehydration endotherms.[7] | Provides quantitative data on transition temperatures and enthalpies. High sensitivity. | Destructive technique. Overlapping thermal events can complicate interpretation.[14] |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature.[14] | Quantifies the amount of water in a hydrate by measuring mass loss upon heating. Helps determine the stoichiometry of the hydrate.[7] | Provides precise quantitative data on water/solvent content. | Does not distinguish between adsorbed surface water and lattice water. Destructive technique. |
| Dynamic Vapor Sorption (DVS) | Measures the change in mass of a sample as it is exposed to a controlled profile of varying relative humidity (RH) at a constant temperature.[16] | Assesses the hygroscopicity and physical stability of a material. Can identify critical RH values at which hydration or dehydration occurs.[6] | Provides critical information on how a material will behave under different environmental humidity conditions. | Can be time-consuming. |
| Raman / FT-IR Spectroscopy | Measures the vibrational modes of molecules. Different polymorphic forms can have slightly different spectra due to differences in molecular conformation and bonding.[14] | Complements PXRD for identifying polymorphs. Well-suited for in-situ monitoring during processing (e.g., PAT).[7] | Non-destructive. Fast analysis. Can be used for amorphous materials.[14] | Spectral differences between polymorphs can be subtle. Can be less sensitive than PXRD for quantification. |
| Solid-State NMR (ssNMR) | Probes the local chemical environment of atomic nuclei (e.g., 13C, 15N) in the solid state.[16] | Provides detailed information on the number of non-equivalent molecules in the crystal unit cell, which can distinguish polymorphs.[14][17] | Can analyze both crystalline and amorphous materials. Provides atomic-level structural information.[16] | Lower sensitivity and more complex instrumentation compared to other techniques. |
Experimental Protocols
Protocol 1: Basic Polymorph Screening using Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently grind the sample to a fine, uniform powder using a mortar and pestle to minimize preferred orientation.
-
Sample Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's rim.
-
Instrument Setup:
-
Radiation Source: Typically Cu Kα (λ = 1.54 Å).
-
Scan Range (2θ): A typical range is 2° to 40°.
-
Scan Speed/Step Size: Use a slow scan speed (e.g., 1-2°/min) or a small step size (e.g., 0.02°) with a sufficient count time per step to obtain a high-quality pattern.
-
-
Data Acquisition: Run the scan.
-
Data Analysis: Compare the resulting diffractogram with reference patterns of known polymorphs. Look for the appearance of new peaks, the disappearance of existing peaks, or significant shifts in peak positions, all of which indicate a polymorphic change.[14]
Protocol 2: Analysis of Hydration/Dehydration using DSC & TGA
-
TGA Analysis:
-
Place 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to a temperature above the expected dehydration event (e.g., 200 °C).
-
Analyze the resulting data for step-wise mass loss. Calculate the percentage of mass lost to determine the number of water molecules per molecule of API.
-
-
DSC Analysis:
-
Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan. Crimp the pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Observe the heat flow curve for endothermic (e.g., dehydration, melting) or exothermic (e.g., crystallization) events. Correlate the temperatures of these events with the mass loss seen in the TGA.
-
Visualized Workflows and Logic
References
- 1. researchgate.net [researchgate.net]
- 2. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpls.org [wjpls.org]
- 4. ftloscience.com [ftloscience.com]
- 5. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. agnopharma.com [agnopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
- 11. mdpi.com [mdpi.com]
- 12. The Continuous and Reversible Transformation of the Polymorphs of an MGAT2 Inhibitor (S-309309) from the Anhydrate to the Hydrate in Response to Relative Humidity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation Instability Due to Polymorphic Changes in API – Pharma.Tips [pharma.tips]
- 14. nishkaresearch.com [nishkaresearch.com]
- 15. benthamscience.com [benthamscience.com]
- 16. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EXPERIMENTAL SOLID STATE NMR OF GAS HYDRATES: PROBLEMS AND SOLUTIONS - UBC Library Open Collections [open.library.ubc.ca]
Technical Support Center: Enhancing the Dissolution Rate of Poorly Soluble Hydrochloride Salts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the dissolution rate of poorly soluble hydrochloride (HCl) salts.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your dissolution experiments.
Issue 1: My hydrochloride salt shows lower than expected dissolution, especially in acidic media.
Possible Cause: This is a classic sign of the "common ion effect." The presence of excess chloride ions (Cl-) in the dissolution medium (e.g., from hydrochloric acid used for pH adjustment) can suppress the dissolution of a hydrochloride salt.[1][2][3][4][5][6][7]
Troubleshooting Steps:
-
Quantify the Common Ion Effect:
-
Experiment: Determine the solubility of your HCl salt in deionized water and compare it to its solubility in 0.01 M and 0.1 M HCl solutions. A significant decrease in solubility with increasing HCl concentration confirms the common ion effect.
-
Data Interpretation: A more pronounced effect is often observed for slightly soluble hydrochlorides. Highly soluble hydrochlorides may be less affected.[1]
-
-
Mitigation Strategies:
-
Use a Non-Chloride Acid: For pH adjustment, consider using a non-chloride containing acid such as methanesulfonic acid or phosphoric acid.[8] This will avoid introducing additional chloride ions into the dissolution medium.
-
Formulate with a Different Salt: If feasible, consider preparing a different salt of your active pharmaceutical ingredient (API), such as a mesylate or phosphate (B84403) salt, which will not be subject to the common ion effect from chloride.[8]
-
pH Adjustment: Carefully adjust the pH of the dissolution medium. While a lower pH is generally favorable for the dissolution of basic drugs, an excessively low pH in the presence of chloride ions can be detrimental for their HCl salts.[9][10]
-
Issue 2: The dissolution rate of my HCl salt is inconsistent and appears to decrease over time during the experiment.
Possible Cause: This could be due to salt disproportionation, where the hydrochloride salt converts back to the less soluble free base form in the dissolution medium.[11][12][13] This is more likely to occur if the pH of the medium is at or above the pH of maximum solubility (pHmax).[11][13]
Troubleshooting Steps:
-
Identify Salt Disproportionation:
-
Solid-State Analysis: Analyze the solid material remaining after the dissolution experiment using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). The appearance of peaks corresponding to the free base confirms disproportionation.
-
pH Monitoring: Monitor the pH of the dissolution medium throughout the experiment. A significant increase in pH can indicate the consumption of H+ ions as the free base is formed.
-
-
Prevention and Control:
-
pH Control: Maintain the pH of the dissolution medium below the pHmax of the salt to ensure the salt form remains stable.[11][13]
-
Use of Precipitation Inhibitors: Incorporate polymers such as polyvinylpyrrolidone/vinyl acetate (B1210297) (PVP/VA) into the formulation. These polymers can help maintain a supersaturated state of the dissolved drug and inhibit the precipitation of the free base.[11][12][13]
-
Temperature Control: In some cases, cooling the suspension can suppress the rate of disproportionation.[11][12]
-
Frequently Asked Questions (FAQs)
This section addresses common questions related to improving the dissolution rate of poorly soluble hydrochloride salts.
1. What are the primary methods to improve the dissolution rate of a poorly soluble hydrochloride salt?
There are several effective techniques, which can be broadly categorized as follows:
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[14][15][16] This can be achieved through micronization (to micrometer scale) or nanonization (to nanometer scale).[14][15]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its dissolution.[17][18] Common methods include solvent evaporation and melt extrusion.[17]
-
-
Chemical Modifications:
-
pH Adjustment: Optimizing the pH of the dissolution medium is crucial. For basic drugs that form HCl salts, a lower pH generally increases the solubility of the free base that is in equilibrium with the salt.[9][19]
-
Use of Surfactants: Surfactants can improve wetting of the drug particles and, above their critical micelle concentration (CMC), can form micelles that encapsulate the drug and increase its apparent solubility.[8][20][21][22]
-
Complexation: Forming inclusion complexes, most commonly with cyclodextrins, can increase the solubility of the drug.[23][24][25][26][27][28][29][30]
-
2. How do I choose the most appropriate dissolution enhancement technique?
The selection of the best method depends on the physicochemical properties of your drug, the desired dissolution profile, and the intended dosage form. The following workflow can guide your decision-making process:
3. Can you provide a general experimental protocol for improving dissolution with surfactants?
Certainly. Here is a representative protocol for evaluating the effect of a surfactant on the dissolution of a model hydrochloride salt.
Objective: To determine the effect of sodium lauryl sulfate (B86663) (SLS) concentration on the dissolution rate of "Drug-HCl".
Materials:
-
"Drug-HCl" powder
-
Sodium Lauryl Sulfate (SLS)
-
Deionized water
-
Hydrochloric acid (for pH adjustment)
-
Dissolution apparatus (e.g., USP Apparatus 2 - Paddles)
-
UV-Vis Spectrophotometer or HPLC for drug quantification
Protocol:
-
Media Preparation: Prepare dissolution media with varying concentrations of SLS (e.g., 0%, 0.25%, 0.5%, 1.0%, and 2.0% w/v) in 900 mL of deionized water. Adjust the pH to a physiologically relevant value (e.g., pH 1.2 or 4.5) using hydrochloric acid.
-
Dissolution Test:
-
Set the dissolution apparatus parameters (e.g., paddle speed at 50 RPM, temperature at 37 ± 0.5 °C).
-
Add a pre-weighed amount of "Drug-HCl" to each dissolution vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium.
-
Filter the samples immediately.
-
-
Sample Analysis: Analyze the concentration of "Drug-HCl" in each filtered sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
Data Analysis: Plot the percentage of drug dissolved against time for each SLS concentration. Calculate the dissolution rate for each condition.
Expected Outcome: The dissolution rate of "Drug-HCl" is expected to increase with increasing concentrations of SLS.
| SLS Concentration (% w/v) | % Drug Dissolved at 30 minutes |
| 0 | 15 |
| 0.25 | 35 |
| 0.5 | 60 |
| 1.0 | 85 |
| 2.0 | 95 |
4. How does particle size reduction impact the dissolution rate?
According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solid. By reducing the particle size, the total surface area of the drug is increased, leading to a faster dissolution rate.[15]
-
Micronization: Reduces particle size to the micrometer range. While it increases the dissolution rate, it does not affect the equilibrium solubility.[14]
-
Nanonization: Reduces particle size to the sub-micron range. This can lead to an increase in both the dissolution rate and the equilibrium solubility.[14]
| Particle Size | Dissolution Rate (mg/min) |
| Unmilled (> 50 µm) | 0.5 |
| Micronized (5-10 µm) | 2.5 |
| Nanonized (< 500 nm) | 10.2 |
5. What is a solid dispersion and how does it work?
A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, usually a polymer.[17][18] This can be achieved by methods like solvent evaporation or melt extrusion. The mechanisms by which solid dispersions improve dissolution include:
-
Particle Size Reduction: The drug is dispersed at a molecular or near-molecular level within the carrier, significantly increasing the surface area.
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug.
-
Amorphous State: The drug may exist in a higher-energy amorphous state within the dispersion, which has a higher apparent solubility than the crystalline form.
The choice of carrier and the drug-to-carrier ratio are critical factors in the performance of a solid dispersion.[31][32]
| Formulation | Drug:Carrier Ratio | % Drug Dissolved at 15 minutes |
| Pure Drug-HCl | - | 10 |
| Solid Dispersion with PVP K30 | 1:5 | 65 |
| Solid Dispersion with PVP K30 | 1:10 | 88 |
| Solid Dispersion with Poloxamer 188 | 1:5 | 55 |
| Solid Dispersion with Poloxamer 188 | 1:10 | 75 |
6. How can I visually represent the factors affecting the dissolution of hydrochloride salts?
The following diagram illustrates the key factors and their interplay in the dissolution process of a hydrochloride salt.
References
- 1. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. pharmtech.com [pharmtech.com]
- 4. jchemlett.com [jchemlett.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 6.1 – Common-Ion Effect – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]
- 8. academicjournals.org [academicjournals.org]
- 9. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [helda.helsinki.fi]
- 14. The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanosizing of drugs: Effect on dissolution rate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ajpojournals.org [ajpojournals.org]
- 17. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rjptonline.org [rjptonline.org]
- 19. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmadigests.com [pharmadigests.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. humapub.com [humapub.com]
- 24. "A PHYSICO-CHEMICAL STUDY OF THE COMPLEXATION OF CYCLODEXTRINS WITH PHA" by Francois A. Menard [digitalcommons.uri.edu]
- 25. gala.gre.ac.uk [gala.gre.ac.uk]
- 26. publishing.emanresearch.org [publishing.emanresearch.org]
- 27. researchgate.net [researchgate.net]
- 28. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 29. impactfactor.org [impactfactor.org]
- 30. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The Effect of Carrier-Drug Ratios on Dissolution Performances of Poorly Soluble Drug in Crystalline Solid Dispersion Sy… [ouci.dntb.gov.ua]
- 32. The Effect of Carrier-Drug Ratios on Dissolution Performances of Poorly Soluble Drug in Crystalline Solid Dispersion System - PubMed [pubmed.ncbi.nlm.nih.gov]
unexpected peaks in HPLC analysis of doxycycline hyclate samples
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks during the HPLC analysis of doxycycline (B596269) hyclate samples.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and their potential solutions in a question-and-answer format.
Q1: I am seeing an unexpected peak eluting just before my main doxycycline peak. What could it be?
A1: An unexpected peak eluting shortly before the main doxycycline peak is often an epimer of doxycycline, such as 4-epidoxycycline (B601463) or 6-epidoxycycline.[1][2] Tetracyclines are known to undergo epimerization, particularly under acidic conditions or when exposed to heat.[1][2]
-
Troubleshooting Steps:
-
Review Sample Preparation and Storage: Ensure that your sample and standard solutions are freshly prepared and have not been stored for extended periods, especially at room temperature or under acidic conditions.
-
Check Mobile Phase pH: A low pH of the mobile phase can promote on-column epimerization.
-
Temperature Control: Ensure the column oven and autosampler temperatures are controlled and not excessively high.[1]
-
Q2: What are other common degradation products of doxycycline that I might see as unexpected peaks?
A2: Besides epimers, another common degradation product is methacycline, which can be formed under stress conditions.[2] Forced degradation studies have shown that doxycycline is susceptible to degradation under acidic, basic, oxidative, and thermal stress, leading to various degradation products.[3]
Q3: My chromatogram shows several small, unexpected peaks, and the baseline is noisy. What should I investigate?
A3: Multiple unexpected peaks and a noisy baseline can stem from several sources unrelated to the doxycycline sample itself.
-
Troubleshooting Steps:
-
Mobile Phase Quality: Ensure you are using high-purity, HPLC-grade solvents and freshly prepared mobile phase. Contaminants in the mobile phase can appear as ghost peaks, especially in gradient elution.[4][5][6]
-
System Contamination: Carryover from previous injections can introduce unexpected peaks. Run a blank injection (injecting only the mobile phase) to see if the peaks persist. If they do, it indicates system contamination.[4][5][7]
-
Detector Issues: A dirty flow cell or a failing lamp in the UV detector can cause baseline noise.[8][9]
-
Degassing: Inadequate degassing of the mobile phase can lead to air bubbles in the system, causing baseline disturbances.[8]
-
Q4: I am observing a "ghost peak" in my chromatogram. How can I identify its source?
A4: A ghost peak is an unexpected peak that can originate from various sources within the HPLC system or the analytical method.
-
Troubleshooting Steps:
-
Blank Injections: As a first step, perform a blank injection. If the ghost peak is still present, the source is likely the mobile phase or system contamination.[5][6]
-
Isolate Components: Systematically check individual components. Use fresh, high-purity solvents for the mobile phase. If the peak disappears, the original mobile phase was contaminated.[5][6]
-
Check for Carryover: If the ghost peak appears in a blank injection following a sample injection, it is likely due to carryover from the injector.[7] Ensure the injector wash cycle is adequate.
-
Column Contamination: The column itself can be a source of ghost peaks if it has retained components from previous analyses.[4] Flushing the column with a strong solvent may help.
-
Data Presentation: Relative Retention Times of Doxycycline and Related Compounds
The following table summarizes the typical relative retention times (RRT) of common doxycycline-related substances. Note that the exact retention times and RRTs can vary depending on the specific HPLC method used.
| Compound | Relative Retention Time (RRT) vs. Doxycycline |
| Doxycycline | 1.00 |
| 4-epidoxycycline | ~0.8 - 0.9 |
| 6-epidoxycycline | ~0.7 - 0.8 |
| Methacycline | ~0.6 - 0.7 |
Experimental Protocols
Stability-Indicating HPLC Method for Doxycycline Hyclate
This protocol describes a general stability-indicating reversed-phase HPLC method for the analysis of doxycycline hyclate and its degradation products.
-
Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example, a mixture of acetonitrile (B52724) and a buffer such as potassium dihydrogen phosphate (B84403) or oxalic acid, with the pH adjusted to the acidic range (e.g., pH 2.5 - 4.0).[10][11][12]
-
Column Temperature: 25 - 40°C.[2]
-
Injection Volume: 20 µL.[2]
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of doxycycline hyclate reference standard in a suitable solvent such as methanol (B129727) or the mobile phase.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentration.
-
For sample preparation, dissolve the doxycycline hyclate sample in the same solvent as the standard to achieve a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Forced Degradation Studies Protocol (ICH Guidelines)
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13][14]
-
Acid Hydrolysis:
-
Dissolve the doxycycline hyclate sample in 0.1 M HCl.
-
Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified duration.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to the final concentration with the mobile phase and analyze by HPLC.[15]
-
-
Base Hydrolysis:
-
Dissolve the doxycycline hyclate sample in 0.1 M NaOH.
-
Keep the solution at room temperature or heat at a controlled temperature for a specified time. Doxycycline is highly susceptible to alkaline degradation.[3]
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to the final concentration with the mobile phase and analyze by HPLC.[15]
-
-
Oxidative Degradation:
-
Dissolve the doxycycline hyclate sample in a solution of hydrogen peroxide (e.g., 3-30% H2O2).
-
Keep the solution at room temperature for a specified duration.
-
Dilute to the final concentration with the mobile phase and analyze by HPLC.[15]
-
-
Thermal Degradation:
-
Expose the solid doxycycline hyclate powder to dry heat in an oven at a high temperature (e.g., 70-80°C) for a specified period.[1]
-
Dissolve the heat-stressed sample in the mobile phase, dilute to the final concentration, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the doxycycline hyclate sample (both in solid state and in solution) to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[14]
-
Prepare the sample for analysis by dissolving it in the mobile phase and diluting it to the final concentration.
-
Visualizations
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Caption: Doxycycline degradation pathways under stress.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mtc-usa.com [mtc-usa.com]
- 3. researchgate.net [researchgate.net]
- 4. uhplcs.com [uhplcs.com]
- 5. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 6. hplc.eu [hplc.eu]
- 7. m.youtube.com [m.youtube.com]
- 8. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 9. agilent.com [agilent.com]
- 10. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]
- 11. scispace.com [scispace.com]
- 12. Development of a simple HPLC method for separation of doxycycline and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
long-term stability issues with aqueous solutions of hydrochloride dihydrates
This center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering long-term stability issues with aqueous solutions of hydrochloride dihydrates.
Frequently Asked Questions (FAQs)
Q1: Why are hydrochloride salts, including dihydrates, commonly used for drugs if they can be unstable in aqueous solutions?
A1: Hydrochloride salts are frequently used to enhance the solubility and dissolution rate of poorly water-soluble drug candidates.[1] The salt form is often more soluble than the free base, which is crucial for drug delivery and bioavailability. However, this advantage can be offset by stability challenges once the compound is in an aqueous environment.
Q2: What are the primary causes of long-term instability for hydrochloride dihydrates in aqueous solutions?
A2: The primary causes of instability are chemical degradation and physical changes.
-
Chemical Degradation: The most common pathways are hydrolysis (reaction with water), oxidation, and photodegradation (degradation upon exposure to light).[2] The specific pathway depends on the molecule's functional groups. Esters, amides, imines, and other groups are particularly susceptible to hydrolysis.[3]
-
Physical Instability (Disproportionation): This occurs when a dissolved hydrochloride salt converts back to its less soluble free base form, which then precipitates out of the solution.[1][4] This is a major issue, especially when diluting a stock solution (e.g., in DMSO) into an aqueous buffer with a neutral or alkaline pH.[5]
Q3: How does the pH of the aqueous solution affect stability?
A3: pH is a critical factor influencing both chemical and physical stability.[6][7]
-
Chemical Stability: Many drugs have an optimal pH range for stability; for example, hydralazine (B1673433) hydrochloride shows maximum stability around pH 3.5.[8] Both acidic and basic conditions can catalyze hydrolysis.[7][8]
-
Physical Stability: The solubility of a hydrochloride salt is highly pH-dependent. In acidic solutions (lower pH), the compound remains in its protonated, more soluble salt form. As the pH increases towards neutral or alkaline, the compound can deprotonate to its less soluble free base, leading to precipitation.[5][9]
Q4: What is the role of the "dihydrate" portion in the stability of the aqueous solution?
A4: The "dihydrate" indicates that two water molecules are incorporated into the solid crystal lattice of the compound.[10] Once the compound is fully dissolved in an aqueous solution, these specific water molecules are no longer associated with the drug molecule in the same way. The stability issues observed in the solution are primarily related to the behavior of the hydrochloride salt and the inherent chemical properties of the drug molecule itself in the aqueous environment. However, the initial hydration state can affect properties like dissolution rate.
Troubleshooting Guide
Issue 1: A precipitate or cloudiness appeared after diluting my DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).
-
Possible Cause: This is likely due to the disproportionation of the hydrochloride salt into its less soluble free base.[5] The pH of your aqueous buffer is likely high enough to cause the deprotonation of your compound, exceeding its solubility limit.[5][9]
-
Troubleshooting Steps:
-
Verify Stock Solution: Ensure your initial stock in DMSO is fully dissolved, gently warming or sonicating if necessary.[5]
-
Optimize Dilution: Add the DMSO stock solution to the aqueous buffer dropwise while vigorously stirring or vortexing to avoid localized high concentrations.[9]
-
Lower Final Concentration: Your target concentration may be above the solubility limit in the final buffer. Try preparing a more dilute solution.[9]
-
Adjust Buffer pH: If your experiment allows, use a buffer with a slightly more acidic pH (e.g., pH 6.5-7.0) to favor the more soluble salt form.[5]
-
Increase Co-solvent: A slightly higher final percentage of DMSO (e.g., up to 1%) might be needed to maintain solubility. Always include a vehicle control with the identical DMSO concentration in your experiments.[5][9]
-
Issue 2: My bioassay results are inconsistent, or the compound's activity seems to decrease over the course of the experiment.
-
Possible Cause: The active compound is likely degrading in your assay medium at the experimental temperature (e.g., 37°C).[11]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock immediately before each experiment.[11]
-
Conduct a Time-Course Stability Test: Analyze the concentration of your compound in the assay buffer at various time points (e.g., 0, 2, 4, 8, 24 hours) under the exact experimental conditions (temperature, light).[5] High-Performance Liquid Chromatography (HPLC) is the most effective method for this analysis.[12]
-
Minimize Incubation Time: If degradation is confirmed, shorten the experiment duration or add the compound at the latest possible time point.
-
Protect from Light: Store solutions in amber vials or wrap containers in foil to prevent photodegradation, which can be a significant issue for many compounds.[11][13]
-
Issue 3: I see new or growing peaks in my HPLC chromatogram when analyzing an aged solution.
-
Possible Cause: These new peaks are likely degradation products resulting from hydrolysis, oxidation, or photodegradation.[14][15]
-
Troubleshooting Steps:
-
Characterize Degradants: If possible, use techniques like mass spectrometry (MS) to identify the structure of the degradation products.[10] This can provide insight into the degradation pathway.
-
Perform Forced Degradation Studies: Systematically stress the compound under various conditions (acid, base, peroxide, heat, light) to understand its degradation profile.[16][17] This helps to predict potential stability issues and is crucial for developing a stability-indicating analytical method.[12]
-
Use a Validated Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) can separate the parent compound from all potential degradation products, allowing for accurate quantification of the active ingredient over time.[12]
-
Data on Stability
Quantitative stability data is highly compound-specific. The table below provides an example based on published data for Hydralazine HCl to illustrate how environmental factors can be summarized.
| Compound | Condition | Rate Constant / Half-Life | % Remaining | Reference |
| Hydralazine HCl | pH 3.5, 25°C | t90 (time for 10% loss) = 1.56 years | 90% after 1.56 years | [8] |
| Hydralazine HCl | pH 1 to 12 | Maximum stability observed near pH 3.5 | - | [8] |
| Chloral (B1216628) Hydrate (B1144303) | pH 7, 20°C | Half-life ≈ 7 days | 50% after 7 days | [18] |
| Chloral Hydrate | Increased pH (7 to 12) | Hydrolysis rate greatly facilitated | - | [18] |
| Chloral Hydrate | Increased Temp (20 to 60°C) | Hydrolysis rate greatly facilitated | - | [18] |
Key Experimental Protocols
1. Protocol: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation pathways and developing stability-indicating methods.[12]
Methodology:
-
Prepare Stock Solution: Dissolve the hydrochloride dihydrate compound in a suitable solvent (e.g., methanol (B129727) or water:acetonitrile (B52724) mixture) to a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions: For each condition, a control sample (stored at -20°C, protected from light) should be kept for comparison.
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for various time points (e.g., 2, 8, 24 hours).[11][17] Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for various time points.[11][17] Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dilute the stock solution in a 3% hydrogen peroxide (H₂O₂) solution. Keep at room temperature, protected from light, for various time points.[11][17]
-
Photolytic Degradation: Expose an aqueous solution of the compound to a combination of UV and visible light in a photostability chamber. Wrap a control sample in aluminum foil to shield it from light.[17]
-
Thermal Degradation: Incubate an aqueous solution of the compound at an elevated temperature (e.g., 80°C) in a controlled oven or water bath.[11]
-
-
Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC method. Compare the chromatograms to identify and quantify the degradation products and the remaining parent compound.[14]
2. Protocol: Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that accurately measures the active ingredient without interference from degradation products, impurities, or excipients.[12]
General Methodology:
-
Column Selection: A reversed-phase C18 column is commonly used for the analysis of small molecule drugs.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical. The gradient should be optimized to achieve separation between the parent peak and all degradation peaks generated during forced degradation studies.
-
Detection: UV detection is most common. Select a wavelength where the parent drug and known degradants have good absorbance. A photodiode array (PDA) detector is highly recommended as it can help assess peak purity.
-
Sample Preparation: At each time point of a stability study, withdraw an aliquot of the solution. If necessary, neutralize it and dilute it to an appropriate concentration with the mobile phase.
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure reliable results.
Visualizations
Caption: Common chemical degradation pathways for drugs in aqueous solution.
Caption: Troubleshooting workflow for common stability issues.
Caption: High-level experimental workflow for a forced degradation study.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Factors affecting stability of drugs | PPTX [slideshare.net]
- 7. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 8. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Determination of quinacrine dithis compound stability and characterization of its degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. kinampark.com [kinampark.com]
- 13. benchchem.com [benchchem.com]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Toward better understanding of chloral hydrate stability in water: Kinetics, pathways, and influencing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Anhydrous vs. Dihydrate Drug Forms: A Comparative Guide to Bioavailability
For drug development professionals, researchers, and scientists, the selection of the optimal solid-state form of an active pharmaceutical ingredient (API) is a critical decision that can significantly impact a drug's therapeutic efficacy. Among the various solid forms, the anhydrous and hydrated forms, particularly dihydrates, are frequently encountered. This guide provides a comprehensive comparison of the bioavailability of anhydrous versus dihydrate drug forms, supported by experimental data and detailed methodologies.
The presence or absence of water molecules within a drug's crystal lattice fundamentally differentiates anhydrous and dihydrate forms, leading to distinct physicochemical properties that influence their pharmacokinetic behavior. Generally, the anhydrous form of a drug exhibits higher solubility and a faster dissolution rate compared to its hydrated counterpart. This is because the water molecules in the hydrate's crystal structure can form strong hydrogen bonds, requiring more energy to break during dissolution. Consequently, the anhydrous form often, but not always, leads to improved bioavailability.
This guide will delve into specific examples from the scientific literature, presenting quantitative data, experimental protocols, and visual representations of the underlying principles and workflows.
Comparative Bioavailability Data
The following table summarizes the key pharmacokinetic parameters from a comparative in vivo study of different solid forms of the anticonvulsant drug Carbamazepine (B1668303) in beagle dogs.
| Drug Form | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| Carbamazepine Anhydrous (Form I) | 200 | 2.1 ± 0.5 | 2.8 ± 1.5 | 29.3 ± 9.4 | |
| Carbamazepine Anhydrous (Form III) | 200 | 2.4 ± 0.6 | 2.0 ± 0.8 | 25.8 ± 7.9 | |
| Carbamazepine Dihydrate | 200 | 1.6 ± 0.4 | 3.7 ± 1.9 | 20.2 ± 6.7 |
Data from a crossover study in beagle dogs.
As the data indicates, for Carbamazepine, the anhydrous forms (I and III) generally exhibit a higher maximum plasma concentration (Cmax) and a larger area under the curve (AUC), suggesting greater overall drug absorption compared to the dihydrate form. Form III, in particular, shows the fastest time to reach maximum concentration (Tmax). However, it is crucial to note that Form III can be unstable and convert to the less soluble dihydrate form in an aqueous environment, which could impact its long-term bioavailability.
Conflicting results have been reported for other drugs, such as Ampicillin. Some studies in humans have found no statistically significant difference in the bioavailability between the anhydrous and trihydrate forms, while others suggest the anhydrous form may have slightly better absorption characteristics.[1][2] For Theophylline, the anhydrous form is known to have a higher aqueous solubility than the monohydrate form, which generally suggests a potential for higher bioavailability. However, direct comparative in vivo studies with complete pharmacokinetic data are limited.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section details the methodologies employed in the key experiments.
In Vivo Bioavailability Study: Carbamazepine
A crossover study design is a robust method for comparing the bioavailability of different drug formulations. The following protocol is a representative example based on studies of Carbamazepine in dogs.
1. Subjects:
-
A cohort of healthy beagle dogs is used. The number of animals should be sufficient for statistical power.
-
Animals are fasted overnight before drug administration to minimize food-drug interactions.
2. Study Design:
-
A randomized, crossover design is implemented. Each dog receives a single oral dose of each of the three forms of Carbamazepine (Anhydrous Form I, Anhydrous Form III, and Dihydrate) with a washout period of at least one week between each administration. This design allows each animal to serve as its own control, reducing inter-individual variability.
3. Drug Administration:
-
The respective solid form of Carbamazepine is administered orally in a gelatin capsule.
4. Blood Sampling:
-
Blood samples are collected from a suitable vein at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) after drug administration.
5. Plasma Analysis:
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of Carbamazepine in the plasma samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
6. Pharmacokinetic Analysis:
-
The plasma concentration-time data for each dog and each formulation are used to calculate the following pharmacokinetic parameters:
-
Cmax (Maximum Plasma Concentration): The highest observed drug concentration.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated using the trapezoidal rule.
-
In Vitro Dissolution Testing: Carbamazepine
Dissolution testing is a critical in vitro tool to predict the in vivo performance of a solid dosage form. The following protocol is based on the United States Pharmacopeia (USP) monograph for Carbamazepine tablets.[1][3]
1. Apparatus:
-
USP Apparatus 2 (Paddle Apparatus).
2. Dissolution Medium:
-
900 mL of water containing 1% sodium lauryl sulfate (B86663) (SLS). The SLS is a surfactant used to enhance the solubility of poorly water-soluble drugs like Carbamazepine.
3. Test Conditions:
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 75 rpm.
4. Procedure:
-
A known amount of the Carbamazepine solid form is placed in the dissolution vessel.
-
Samples of the dissolution medium are withdrawn at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
The amount of dissolved Carbamazepine in each sample is determined using a suitable analytical method, such as UV-Vis spectrophotometry at a wavelength of approximately 288 nm.
5. Data Analysis:
-
The cumulative percentage of drug dissolved is plotted against time to generate a dissolution profile. This profile provides insights into the rate and extent of drug release from the solid form.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the in vivo bioavailability study and the in vitro dissolution testing.
Conclusion
The choice between an anhydrous and a dihydrate form of a drug has significant implications for its bioavailability. While anhydrous forms often exhibit superior solubility and dissolution rates, leading to potentially enhanced bioavailability, this is not a universal rule, and exceptions exist. Furthermore, the stability of the anhydrous form and its potential to convert to a less soluble hydrate (B1144303) in vivo must be carefully considered.
The case of Carbamazepine illustrates that while an anhydrous form may show initial advantages in dissolution, the overall bioavailability can be influenced by in vivo transformations. The conflicting data for Ampicillin highlights the importance of conducting specific comparative studies for each drug, as generalizations can be misleading.
For researchers and drug development professionals, a thorough understanding of the solid-state chemistry of a drug, coupled with well-designed in vitro and in vivo studies, is paramount for selecting the optimal solid form that will ensure consistent and effective drug delivery. This guide provides a framework for such a comparative analysis, emphasizing the need for robust experimental data to inform these critical decisions.
References
A Comparative Guide to Analytical Methods for Hydralazine Hydrochloride Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the quantification of hydralazine (B1673433) hydrochloride in pharmaceutical formulations. The performance of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Titrimetry are evaluated based on experimental data from published studies. This document aims to assist researchers and quality control professionals in selecting the most suitable method for their specific analytical needs.
Comparison of Analytical Method Performance
The following tables summarize the performance characteristics of various validated methods for hydralazine hydrochloride quantification.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil L10 (150 x 4.6 mm, 5 µm)[1] | BDS Hypersil C18 (250 x 4.6 mm, 5µ)[2] | Inertsil ODS 3V (250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Phosphate (B84403) buffer and Acetonitrile (B52724) (77:23)[1] | Methanol and Acetonitrile | Phosphate buffer (pH 2.5) and Acetonitrile (Mobile Phase A), Methanol (Mobile Phase B) - Gradient[3] |
| Flow Rate | 1.0 mL/min[1] | 1.2 mL/min[2] | 1.0 mL/min[3] |
| Detection Wavelength | 230 nm[1] | 270 nm[2] | 230 nm[3] |
| Linearity Range | 50% to 150% of test concentration[1] | 0.5 - 4 µg/mL[2] | LOQ to 150% of specification limits[3] |
| Correlation Coefficient (r²) | > 0.998[1] | - | > 0.99[3] |
| Accuracy (% Recovery) | 98.0% - 102.0%[1] | 98% - 100.5%[2] | - |
| Precision (% RSD) | < 2.0%[1] | < 2.0%[2] | - |
| Limit of Detection (LOD) | 0.10 ppm[1] | 0.051 µg/mL[2] | - |
| Limit of Quantification (LOQ) | 0.3 ppm[1] | 0.16 µg/mL[2] | - |
Table 2: UV-Visible Spectrophotometric Methods
| Parameter | Method 1 (Derivatization with Nitrite)[4][5] | Method 2 (Ion-pair with Bromophenol Blue)[6] | Method 3 (Direct UV)[2] |
| Principle | Conversion to tetrazolo[5,1-alpha]phthalazine derivative.[4][5] | Formation of a yellow-colored ion-pair chromogen.[6] | Direct measurement of UV absorbance.[2] |
| Solvent/Reagent | Nitrite (B80452) ions under acidic conditions.[5] | Bromophenol blue in pH 3 citrate (B86180) buffer.[6] | Distilled water.[2] |
| λmax | ~274 nm[4][5] | 416 nm[6] | 262 nm[2] |
| Linearity Range | 4 - 40 µg/mL[5] | 10 - 50 µg/mL[6] | 2 - 20 µg/mL[2] |
| Correlation Coefficient (r²) | - | 0.9937[6] | - |
| Accuracy (% Recovery) | 100.8% - 101.0%[5] | 98.94% (pure), 99.50% (formulation)[6] | 99.2%[2] |
| Precision (% RSD) | 0.73% - 1.02% (CV)[4] | - | < 2.0%[2] |
| Molar Absorptivity | - | 1.01 x 10⁴ L∙mol⁻¹∙cm⁻¹[6] | - |
| Limit of Detection (LOD) | - | - | 0.051 µg/mL[2] |
| Limit of Quantification (LOQ) | - | - | 0.16 µg/mL[2] |
Table 3: Titrimetric Method (Pharmacopoeial)
| Parameter | Japanese Pharmacopoeia Method[7] |
| Principle | Iodometric titration. |
| Titrant | 0.05 mol/L Potassium Iodate.[7] |
| Solvent | Water and Hydrochloric acid.[7] |
| Indicator | Chloroform (end point is the disappearance of the purple color).[7] |
| Application | Assay of bulk drug and powder for injection.[7] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) - Method 1
This method is a simple and specific liquid chromatographic technique for the estimation of hydralazine hydrochloride in injection formulations.[1]
1. Instrumentation:
-
Agilent HPLC system with an isocratic pump, DAD detector, and a thermostatted column compartment.[1]
-
Chemstation software for data analysis.[1]
2. Chromatographic Conditions:
-
Column: Inertsil L10 (150 x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A filtered and degassed mixture of phosphate buffer and acetonitrile (77:23 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 230 nm.[1]
-
Injection Volume: Not specified, typically 10-20 µL.
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve about 40 mg of Hydralazine hydrochloride standard in 0.1 N acetic acid in a 100 mL volumetric flask. Dilute 10.0 mL of this stock solution to 100 mL with 0.1 N acetic acid to obtain a concentration of about 40 µg/mL.[1]
-
Sample Solution (for Injection): Accurately transfer 2 mL of the injection (equivalent to about 40 mg of Hydralazine hydrochloride) into a 100 mL volumetric flask. Dilute to volume with 0.1 N acetic acid and mix well. Further dilute 10.0 mL of this solution to 100 mL with 0.1 N acetic acid to get a final concentration of approximately 40 µg/mL.[1]
4. Procedure:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the amount of hydralazine hydrochloride in the sample by comparing the peak area of the sample with that of the standard.
UV-Visible Spectrophotometry - Method 2 (Ion-pair with Bromophenol Blue)
This method is based on the formation of a colored ion-pair complex between hydralazine hydrochloride and bromophenol blue, which can be quantified spectrophotometrically.[6]
1. Instrumentation:
-
UV-Visible double beam spectrophotometer with 1 cm matched quartz cells.[6]
2. Reagents and Solutions:
-
Hydralazine Hydrochloride Stock Solution (1 x 10⁻³ M): Prepare by dissolving the appropriate amount of hydralazine hydrochloride in double distilled water.
-
Bromophenol Blue (BpB) Solution (1 x 10⁻³ M): Prepare by dissolving the required amount in double distilled water.[6]
-
Citrate Buffer (pH 3): Prepare a standard citrate buffer solution.[6]
3. Preparation of Calibration Standards:
-
In a series of 100 mL volumetric flasks, add 10 mL of 1 x 10⁻³ M BpB solution and 3 mL of pH 3 citrate buffer.[6]
-
Add varying aliquots (e.g., 5, 10, 15, 20, 25 mL) of the 1 x 10⁻³ M hydralazine hydrochloride stock solution to each flask.[6]
-
Dilute to the mark with double distilled water and mix well. This will result in a concentration range of 10 - 50 µg/mL.[6]
4. Preparation of Sample Solution (for Tablets):
-
Weigh and finely powder ten tablets.[6]
-
Accurately weigh a portion of the powder equivalent to a specific amount of hydralazine hydrochloride and prepare a 1 x 10⁻³ M solution.
-
In a 100 mL volumetric flask, mix 10 mL of the sample solution, 10 mL of 1 x 10⁻³ M BpB, and 3 mL of pH 3 citrate buffer, and dilute to the mark.[6]
5. Procedure:
-
Measure the absorbance of the calibration standards and the sample solution at 416 nm against a reagent blank.[6]
-
Construct a calibration curve of absorbance versus concentration for the standards.
-
Determine the concentration of hydralazine hydrochloride in the sample solution from the calibration curve.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. iajpr.com [iajpr.com]
- 3. jddtonline.info [jddtonline.info]
- 4. UV spectrophotometric determination of hydralazine hydrochloride in tablets: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultraviolet spectrophotometric determination of hydralazine hydrochloride in tablets following derivatization with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations [scirp.org]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
A Comparative Stability Analysis of Ondansetron HCl, HBr, and HI Dihydrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the solid-state stability of three dihydrate salt forms of ondansetron (B39145): hydrochloride (HCl), hydrobromide (HBr), and hydroiodide (HI). The selection of an appropriate salt form is a critical step in drug development, directly impacting the stability, manufacturability, and bioavailability of the final drug product. This document summarizes key experimental findings to assist in the rational selection of the optimal ondansetron salt for further development.
Executive Summary
Ondansetron is commercially available as the hydrochloride dihydrate. However, research into alternative salt forms, such as the hydrobromide and hydroiodide dihydrates, has revealed significant differences in their physicochemical properties, particularly concerning their stability under varying humidity conditions and their dehydration behaviors.
Key findings indicate that the ondansetron HI dihydrate salt exhibits greater stability across varying humidity levels compared to the HCl and HBr dihydrate salts .[1] While the HCl and HBr dihydrates are isomorphous, their dehydration behaviors differ, with the HCl salt forming a hemihydrate intermediate upon heating, a step not observed for the HBr salt.[1][2] The HI dihydrate possesses a different crystal structure altogether.[1][3] These structural differences likely contribute to the observed variations in stability.
Comparative Stability Data
The following tables summarize the available quantitative and qualitative data on the stability of ondansetron HCl, HBr, and HI dihydrates.
Table 1: Crystal Structure and Isomorphism
| Parameter | Ondansetron HCl Dihydrate | Ondansetron HBr Dihydrate | Ondansetron HI Dihydrate |
| Crystal System | Orthorhombic | Orthorhombic | Triclinic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | P-1 |
| Isomorphism | Isomorphous with HBr salt | Isomorphous with HCl salt | Not isomorphous with HCl or HBr salts |
Table 2: Dehydration Behavior
| Salt Form | Dehydration Pathway | Observations |
| Ondansetron HCl Dihydrate | Two-step: Dihydrate → Hemihydrate → Anhydrate | Forms an unstable hemihydrate as an intermediate.[1][2] |
| Ondansetron HBr Dihydrate | One-step: Dihydrate → Anhydrate | Does not form a hemihydrate intermediate despite being isomorphous with the HCl dihydrate.[1] |
| Ondansetron HI Dihydrate | Not explicitly detailed in the same manner, but noted for its higher stability. | --- |
Table 3: Stability Under Varying Relative Humidity (RH)
| Salt Form | Stability at Low RH | Stability at High RH | Overall Humidity Stability |
| Ondansetron HCl Dihydrate | Unstable; forms anhydrate or hemihydrate.[1] | Stable | Less stable than HI dihydrate. |
| Ondansetron HBr Dihydrate | Unstable; forms anhydrate.[1] | Anhydrate B form is unstable and converts to dihydrate.[1] | Less stable than HI dihydrate. |
| Ondansetron HI Dihydrate | Stable | Stable | More stable than HCl and HBr dihydrates.[1] |
Source:[1]
Experimental Protocols
The following sections detail the methodologies used to generate the comparative stability data.
Synthesis of Ondansetron Salts
-
Ondansetron HBr salt: Ondansetron HCl dihydrate was dissolved in methanol (B129727) containing an equimolar amount of sodium hydroxide. Subsequently, an equimolar amount of hydrobromide in methanol solution was added. The solvent was removed under dry N₂ gas. Acetone/water (9:1) was added, and the mixture was stirred overnight. The resulting powder was filtered and recrystallized using ethanol/H₂O.[1]
-
Ondansetron HI salt: Ondansetron HCl dihydrate was dissolved in methanol with an equimolar amount of sodium hydroxide. An equimolar quantity of hydroiodide in methanol was then added, and the solvent was removed under dry N₂ gas. The residue was recrystallized from 2-propanol/water (1:1).[1]
X-Ray Crystallography
Single-crystal X-ray diffraction was used to determine the crystal structures of the ondansetron salt dihydrates. This technique provides detailed information about the arrangement of atoms and molecules in the crystal lattice, which is fundamental to understanding the physical properties of the different salt forms.
Thermal Analysis
The dehydration behavior of the ondansetron salts was investigated using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods measure changes in the physical and chemical properties of a substance as a function of temperature, allowing for the characterization of dehydration and other thermal events.
Stability under Varying Humidity
The hygroscopicity and stability of the different salt forms under various relative humidity (RH) conditions were assessed. This typically involves storing the samples in controlled humidity chambers and analyzing them at specific time points using techniques like X-ray Powder Diffraction (XRPD) to detect any changes in the crystal form.
Visualizations
Experimental Workflow for Comparative Stability Analysis
Caption: Workflow for the synthesis, characterization, and comparative stability assessment of ondansetron salt forms.
Degradation Pathway of Ondansetron (General)
Caption: General stress degradation pathways for the ondansetron molecule.
Conclusion
The choice of the salt form for ondansetron has a significant impact on its solid-state stability. The available data strongly suggests that the ondansetron HI dihydrate is the most stable of the three salts with respect to humidity .[1] The isomorphous HCl and HBr salts exhibit less stability at low relative humidity and show different dehydration mechanisms.[1] For drug development professionals, this indicates that the HI salt may offer advantages in terms of handling, storage, and formulation, particularly in environments with uncontrolled humidity. Further studies are warranted to fully characterize the degradation kinetics and pathways of the HBr and HI salts to provide a complete comparative stability profile.
References
Spectinomycin vs. Streptomycin: A Comparative Guide to Mechanisms of Resistance in E. coli
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the mechanisms of resistance to spectinomycin (B156147) and streptomycin (B1217042) in Escherichia coli. Understanding these mechanisms is crucial for the development of novel antimicrobial strategies and for the effective use of these antibiotics in research and clinical settings. This document outlines the key molecular bases of resistance, presents quantitative data on the levels of resistance conferred by different mechanisms, and provides detailed experimental protocols for their identification.
Mechanisms of Action
Both spectinomycin and streptomycin are aminoglycoside antibiotics that inhibit protein synthesis by binding to the bacterial 30S ribosomal subunit. However, they bind to different sites and have distinct effects on translation.
-
Spectinomycin: This aminocyclitol antibiotic binds to the 30S ribosomal subunit and interferes with the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby arresting protein elongation.[1]
-
Streptomycin: This antibiotic binds to the 30S ribosomal subunit, distorting the A-site. This interference with the decoding process leads to misreading of the mRNA, resulting in the production of non-functional proteins and eventual cell death.[2]
Comparative Analysis of Resistance Mechanisms
Resistance to spectinomycin and streptomycin in E. coli primarily arises from three main strategies: target site modification, enzymatic inactivation of the antibiotic, and reduced intracellular antibiotic concentration.
Target Site Modification
Alterations in the antibiotic's binding site on the ribosome are a common mechanism of resistance.
Spectinomycin:
-
16S rRNA Mutations: Single nucleotide substitutions in the 16S rRNA component of the 30S ribosomal subunit are a primary cause of spectinomycin resistance. A C1192U substitution in the helix 34 region of the 16S rRNA confers high-level resistance.[3] A C1066U mutation results in a lower level of resistance.[3][4]
-
Ribosomal Protein S5 Mutations: Mutations in the rpsE gene, which encodes the ribosomal protein S5, can also lead to spectinomycin resistance by altering the antibiotic's binding site.[5][6]
Streptomycin:
-
Ribosomal Protein S12 Mutations: Spontaneous mutations in the rpsL gene, encoding the 30S ribosomal subunit protein S12, are a frequent cause of high-level streptomycin resistance.[7][8] These mutations can be categorized as restrictive, which increase the accuracy of translation, or non-restrictive.[7]
-
16S rRNA Mutations: Mutations within the 16S rRNA gene (rrs), particularly in the highly conserved 530 loop, can also confer resistance to streptomycin.[9]
Enzymatic Inactivation
Bacteria can acquire genes that encode enzymes capable of chemically modifying and inactivating the antibiotic.
Spectinomycin:
-
Adenylylation: The most common enzymatic modification of spectinomycin is adenylylation, catalyzed by aminoglycoside nucleotidyltransferases (ANTs). The ANT(3'')(9) enzyme, often encoded by the aadA gene cassette found on plasmids and integrons, can inactivate both spectinomycin and streptomycin.[6][10]
Streptomycin:
-
Adenylylation: Similar to spectinomycin, streptomycin can be adenylylated by enzymes such as those encoded by the aadA gene, leading to low-level resistance.[11]
-
Phosphorylation: Streptomycin can also be inactivated by phosphorylation, a reaction catalyzed by aminoglycoside phosphotransfertransferases (APHs). The strA and strB genes, often found together, encode for enzymes that confer high-level resistance to streptomycin through phosphorylation.[11][12]
Reduced Intracellular Concentration
Decreasing the accumulation of the antibiotic inside the bacterial cell can also lead to resistance.
Spectinomycin:
-
Efflux Pumps: While less common, the loss of the MdfA multidrug efflux pump has been shown to provide a growth advantage in the presence of spectinomycin, suggesting a complex interplay between efflux systems and this antibiotic.[5]
Streptomycin:
-
Decreased Uptake: Chromosomal mutations that alter the composition of the cell envelope can lead to a decreased rate of streptomycin uptake, thereby contributing to resistance.[13]
Quantitative Data Summary
The level of resistance, as measured by the Minimum Inhibitory Concentration (MIC), varies depending on the underlying mechanism. The following table summarizes typical MIC values observed in E. coli for different resistance mechanisms.
| Antibiotic | Resistance Mechanism | Genetic Determinant/Mutation | Typical MIC (µg/mL) | Reference(s) |
| Spectinomycin | Wild-Type | - | 2 - 16 | [1] |
| 16S rRNA Mutation | C1192U | >80 | [3] | |
| 16S rRNA Mutation | C1066U | 15 | [4] | |
| Enzymatic Inactivation | aadA | >256 | [1] | |
| Streptomycin | Wild-Type | - | ≤8 | [6] |
| Enzymatic Inactivation | aadA (MIC₅₀) | 16 | [14] | |
| Enzymatic Inactivation | strA-strB (MIC₅₀) | 128 | [14] | |
| rpsL Mutation | Various | >200 | [7] | |
| 16S rRNA Mutation | 524G→C | >200 | [7] | |
| 16S rRNA Mutation | 526C→T, 522C→T, 523A→C | 100 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments to identify and characterize resistance mechanisms to spectinomycin and streptomycin in E. coli.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.
Materials:
-
E. coli isolate of interest
-
Spectinomycin or Streptomycin powder (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile pipette tips and multichannel pipettes
Procedure:
-
Prepare Antibiotic Stock Solution: Prepare a concentrated stock solution of the antibiotic in sterile deionized water and sterilize by filtration (0.22 µm filter). Store at -20°C.
-
Prepare Bacterial Inoculum: From a fresh agar (B569324) plate (18-24 hours growth), suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Prepare Antibiotic Dilutions: Perform a two-fold serial dilution of the antibiotic in CAMHB in the 96-well plate to cover a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Identification of Resistance Genes by PCR
Polymerase Chain Reaction (PCR) is used to detect the presence of specific resistance genes.
Materials:
-
Bacterial genomic DNA extract
-
Gene-specific primers (e.g., for aadA, strA, strB)
-
Taq DNA polymerase and dNTPs
-
PCR buffer
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
DNA Extraction: Extract genomic DNA from the E. coli isolate.
-
PCR Amplification: Set up a PCR reaction with the extracted DNA, specific primers for the target resistance gene(s), and PCR master mix.
-
Thermocycling: Perform PCR using an appropriate thermocycling program with annealing temperatures optimized for the specific primers.
-
Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis to visualize the amplified DNA fragments. The presence of a band of the expected size indicates the presence of the resistance gene.
Identification of Target Site Mutations by Sequencing
Sanger sequencing is used to identify mutations in ribosomal protein genes (rpsE, rpsL) and the 16S rRNA gene (rrs).
Materials:
-
Bacterial genomic DNA extract
-
Primers flanking the target gene or region
-
PCR reagents
-
DNA sequencing service or equipment
Procedure:
-
PCR Amplification: Amplify the target gene (rpsE, rpsL, or rrs) from the genomic DNA using specific primers.
-
PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.
-
Sequencing: Send the purified PCR product for Sanger sequencing using the same primers used for amplification.
-
Sequence Analysis: Align the obtained sequence with the wild-type sequence of the respective gene from a reference E. coli strain to identify any nucleotide changes.
Visualizing Mechanisms of Resistance
The following diagrams illustrate the key mechanisms of resistance to spectinomycin and streptomycin in E. coli.
Caption: Mechanisms of spectinomycin resistance in E. coli.
Caption: Mechanisms of streptomycin resistance in E. coli.
Conclusion
Resistance to spectinomycin and streptomycin in E. coli is multifaceted, involving alterations to the ribosomal target, enzymatic inactivation of the drug, and modifications to cellular uptake. While both are aminoglycosides targeting the 30S ribosome, the specific genes and mutations conferring resistance are largely distinct, with the notable exception of the aadA gene which can inactivate both antibiotics. A thorough understanding of these mechanisms, supported by robust experimental characterization, is essential for the continued development of effective antimicrobial therapies and for the informed use of these antibiotics in research.
References
- 1. benchchem.com [benchchem.com]
- 2. Mutant sequences in the rpsL gene of Escherichia coli B/r: mechanistic implications for spontaneous and ultraviolet light mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sensitivity and Resistance to Spectinomycin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishing streptomycin epidemiological cut-off values for Salmonella and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Streptomycin Resistance: Selection of Mutations in the 16S rRNA Gene Conferring Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. benchchem.com [benchchem.com]
- 10. Alternate genetic paths of adaptation to spectinomycin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The contribution of common rpsL mutations in Escherichia coli to sensitivity to ribosome targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 13. Genotoxic Agents Produce Stressor-Specific Spectra of Spectinomycin Resistance Mutations Based on Mechanism of Action and Selection in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The genetic background for streptomycin resistance in Escherichia coli influences the distribution of MICs - PubMed [pubmed.ncbi.nlm.nih.gov]
Anhydrous vs. Hydrous Hydrochloride Salts: A Comparative Guide to Intrinsic Dissolution Rates
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the intrinsic dissolution rates of anhydrous and hydrous forms of hydrochloride salts, supported by experimental data and protocols.
The hydration state of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, including solubility and dissolution rate. For hydrochloride salts, a common form for many APIs, the presence or absence of water molecules in the crystal lattice—distinguishing a hydrous from an anhydrous form—can have profound implications for drug development and formulation. This guide provides a comparative analysis of the intrinsic dissolution rates (IDR) of anhydrous versus hydrous hydrochloride salts, offering insights supported by experimental evidence.
Key Findings: Anhydrous Forms Generally Exhibit Faster Dissolution
Experimental evidence consistently indicates that the anhydrous form of a drug generally possesses a higher intrinsic dissolution rate compared to its corresponding hydrous (hydrate) form. This phenomenon is attributed to the lower thermodynamic stability of the anhydrous crystal lattice. In the presence of a solvent, the anhydrous form can more readily release molecules into the solution.
However, a critical factor to consider is the potential for the anhydrous form to convert to the more stable, less soluble hydrous form upon contact with the dissolution medium. This in-situ transformation can lead to a decrease in the dissolution rate over time, eventually matching that of the hydrous form.
Data Summary
Due to the limited availability of direct comparative quantitative data for hydrochloride salts in the literature, a representative table cannot be constructed at this time. However, the general principle observed across various studies is that the intrinsic dissolution rate of the anhydrous form is greater than that of the hydrous form.
| Form | Intrinsic Dissolution Rate (IDR) | General Observation |
| Anhydrous Hydrochloride Salt | Higher | Generally exhibits a faster initial dissolution rate. |
| Hydrous Hydrochloride Salt | Lower | Typically displays a slower and more sustained dissolution profile. |
Experimental Protocol: Determining Intrinsic Dissolution Rate
The intrinsic dissolution rate is a key parameter in characterizing the dissolution behavior of a pure drug substance under standardized conditions. The most common method for its determination is the rotating disk method, also known as Wood's apparatus.
Principle
The rotating disk method measures the rate of dissolution from a constant surface area of a compressed, non-disintegrating disk of the pure drug substance. By maintaining constant hydrodynamic conditions, the dissolution rate is primarily dependent on the intrinsic properties of the drug and the dissolution medium.
Detailed Methodology
-
Compact Preparation:
-
A precise amount of the pure drug substance (anhydrous or hydrous hydrochloride salt) is weighed.
-
The powder is placed into a die, and a punch is used to compress the material under high pressure to form a dense, non-disintegrating compact. The surface of the compact should be smooth and uniform.
-
-
Apparatus Setup:
-
The die containing the compact is attached to a holder on a rotating shaft.
-
A dissolution vessel is filled with a specified volume of a pre-heated (typically 37 °C) and de-gassed dissolution medium. The pH and composition of the medium should be carefully controlled and relevant to the intended physiological environment.
-
-
Dissolution Measurement:
-
The die is lowered into the dissolution medium to a specified depth.
-
The rotation of the disk is initiated at a constant speed (e.g., 100 rpm).
-
Samples of the dissolution medium are withdrawn at predetermined time intervals.
-
The volume of the withdrawn sample is immediately replaced with fresh, pre-heated medium to maintain a constant volume.
-
-
Sample Analysis:
-
The concentration of the dissolved drug in each sample is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
The cumulative amount of drug dissolved per unit area of the compact is plotted against time.
-
The intrinsic dissolution rate (IDR) is calculated from the slope of the initial linear portion of this plot and is typically expressed in units of mg/min/cm².
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for comparing the intrinsic dissolution rates of anhydrous and hydrous hydrochloride salts.
Caption: Workflow for comparing the intrinsic dissolution rates.
Conclusion
The choice between an anhydrous and a hydrous form of a hydrochloride salt has significant implications for drug dissolution and, consequently, bioavailability. The general trend of higher intrinsic dissolution rates for anhydrous forms provides a valuable guiding principle for formulation development. However, the potential for phase transformation during dissolution necessitates a thorough characterization of both forms under physiologically relevant conditions. The experimental protocol outlined in this guide provides a robust framework for conducting such comparative studies, enabling researchers and scientists to make informed decisions in the drug development process.
References
A Comparative Guide to the Thermal Analysis of Hydrochloride Dihydrate vs. Anhydrous Forms
The solid-state form of an active pharmaceutical ingredient (API) is a critical attribute that influences its stability, solubility, and bioavailability. For hydrochloride salts, which are common in pharmaceuticals, the presence or absence of water molecules in the crystal lattice (hydrated vs. anhydrous forms) can significantly alter physicochemical properties. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable thermal analysis techniques used to characterize and differentiate between these solid forms. This guide provides a detailed comparison of the thermal behavior of a generic hydrochloride dihydrate and its corresponding anhydrous form, supported by experimental protocols and data interpretation.
Experimental Protocols
Detailed methodologies are crucial for reproducible thermal analysis. The following protocols for DSC and TGA are representative of standard industry practices for characterizing pharmaceutical hydrates.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, providing information on thermal events like melting and dehydration.
-
Instrumentation: A calibrated Differential Scanning Calorimeter, such as a Mettler Toledo DSC 822 or a TA Instruments model.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan. For volatile events like dehydration, a pinhole is made in the lid to allow the evolving water vapor to escape, preventing pressure buildup.
-
Atmosphere: The sample chamber is purged with dry nitrogen at a flow rate of 30-50 mL/min to provide an inert atmosphere and remove any evolved gases.[1]
-
Temperature Program: The sample is typically heated at a constant rate of 10 °C/min. The temperature range is selected to cover the dehydration and melting events, for example, from 25 °C to 250 °C or higher, depending on the substance's decomposition temperature.[2][3]
-
Calibration: The instrument's temperature and enthalpy scales are calibrated using certified reference materials, such as indium.[1]
Thermogravimetric Analysis (TGA)
TGA measures the change in a sample's mass as a function of temperature, quantifying events like dehydration or decomposition.
-
Instrumentation: A calibrated Thermogravimetric Analyzer, often a simultaneous TGA/DSC instrument like the PerkinElmer Pyris STA 9.[1]
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum crucible.
-
Atmosphere: A dry nitrogen purge (e.g., 20-30 mL/min) is used to maintain an inert environment.[1]
-
Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, over a temperature range sufficient to observe water loss and decomposition (e.g., 25 °C to 350 °C).[1]
-
Calibration: The balance is calibrated using certified weights, and the temperature is verified with appropriate standards.[1]
Comparative Thermal Behavior and Data
The primary distinction between a dihydrate and an anhydrous form lies in the presence of bound water. TGA quantifies this water loss, while DSC measures the energy required for its removal (dehydration) and subsequent phase transitions.
-
This compound: The TGA thermogram will exhibit a distinct, stepwise mass loss at a temperature below the compound's melting or decomposition point.[4] This mass loss corresponds to the release of two moles of water. The DSC curve will show a corresponding endothermic peak for this dehydration event.[5][6] After dehydration, the newly formed anhydrous material may undergo further thermal events, such as melting.[5]
-
Anhydrous Form: The TGA thermogram for a stable anhydrous form will show no significant mass loss until the onset of thermal decomposition.[4] The DSC curve will be characterized by a single, sharp endothermic peak representing the melting of the anhydrous crystal lattice.[4]
The table below summarizes the expected quantitative data from a TGA/DSC analysis of a hypothetical hydrochloride API.
| Thermal Event | This compound Form | Anhydrous Form |
| Dehydration | Onset Temp: ~70-120 °CTGA Weight Loss: Corresponds to 2 moles of H₂O (e.g., if MW of Anhydrous is 350 g/mol , Dihydrate is 386 g/mol , weight loss is (36/386)*100 ≈ 9.3%)DSC Peak: Endotherm | Onset Temp: N/ATGA Weight Loss: < 0.5% (surface water only)DSC Peak: N/A |
| Melting | Onset Temp: >150 °C (This is the melting of the in situ formed anhydrous material) DSC Peak: Endotherm | Onset Temp: >150 °C (Should match the post-dehydration melt of the dihydrate)DSC Peak: Endotherm |
| Decomposition | Onset Temp: >200 °CTGA Weight Loss: Significant, continuous lossDSC Peak: Typically exothermic | Onset Temp: >200 °C (Should be identical to the dihydrate form)TGA Weight Loss: Significant, continuous lossDSC Peak: Typically exothermic |
Visualized Workflow
The logical flow for comparing these two forms using thermal analysis is depicted below.
Caption: Workflow for distinguishing hydrochloride hydrate (B1144303) and anhydrate forms.
Conclusion
The combination of DSC and TGA provides an unambiguous and quantitative method for differentiating between the dihydrate and anhydrous forms of a hydrochloride salt. TGA confirms the presence and stoichiometry of water molecules through a distinct mass loss, while DSC elucidates the energetic processes of dehydration and melting.[3][7] These thermal "fingerprints" are essential for ensuring the correct solid-state form is used in development, manufacturing, and final drug products, thereby guaranteeing product quality and performance.
References
- 1. azom.com [azom.com]
- 2. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Anhydrous vs. Dihydrate Pharmaceuticals: A Comparative Guide to Potency and Performance
For Researchers, Scientists, and Drug Development Professionals
The seemingly subtle difference between an anhydrous and a dihydrate form of a pharmaceutical active pharmaceutical ingredient (API) can have profound implications for a drug's potency, stability, and overall therapeutic efficacy. The presence or absence of water molecules within the crystal lattice structure alters the physicochemical properties of the drug, influencing its dissolution rate, bioavailability, and ultimately, its performance in a clinical setting. This guide provides an objective comparison of anhydrous and dihydrate pharmaceuticals, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions during drug development.
The Foundation: Understanding Anhydrous and Dihydrate Forms
Anhydrous compounds are devoid of water molecules, existing in a completely dry form. In contrast, dihydrate compounds have two water molecules integrated into their crystalline structure.[1] This fundamental difference in composition leads to distinct physical and chemical properties. Generally, anhydrous forms are more reactive with moisture, while dihydrates tend to be more stable due to the presence of bound water molecules.[2] In the pharmaceutical context, these differences can manifest as variations in potency and absorption rates, impacting the drug's therapeutic effect and shelf life.[2]
Impact on Potency: A Tale of Two Forms
The potency of a drug is intrinsically linked to its bioavailability—the rate and extent to which the active ingredient is absorbed and becomes available at the site of action. The transition between an anhydrous and a hydrated form can significantly alter this parameter.
Generally, the anhydrous form of a drug exhibits higher aqueous solubility and a faster dissolution rate compared to its hydrated counterpart.[3][4] This is often attributed to the lower Gibbs free energy of hydrates, making them more thermodynamically stable and less prone to dissolve.[3] A faster dissolution rate can lead to quicker absorption and potentially higher bioavailability, which is a critical factor for drugs where the rate-limiting step for absorption is dissolution.[3]
However, this is not a universal rule. There are notable exceptions where the hydrate (B1144303) form demonstrates superior dissolution properties. For instance, erythromycin (B1671065) dihydrate has a more efficient dissolution rate than its corresponding anhydrous form.[5] Similarly, theophylline (B1681296) monohydrate is more soluble in water than its anhydrous version.[5] These examples underscore the importance of empirical testing for each specific API.
The surrounding environment, particularly relative humidity and temperature, plays a crucial role in the physical stability of these forms. Transitions between anhydrous and hydrate forms can occur during manufacturing, storage, or even at the drug/medium interface during dissolution, potentially affecting the dissolution rate and bioavailability.[5]
Quantitative Comparison of Anhydrous vs. Dihydrate Pharmaceuticals
The following table summarizes key performance data from studies comparing the anhydrous and dihydrate forms of several common pharmaceutical compounds.
| Drug | Form | Intrinsic Dissolution Rate (IDR) | Aqueous Solubility | Bioavailability (AUC) | Key Findings |
| Carbamazepine (B1668303) | Anhydrous (Form III) | Higher initial rate | 1.5-1.6 times that of dihydrate | Higher (in high dose studies) | Anhydrous form III converts to the dihydrate in aqueous media, which can reduce the dissolution rate over time.[6] At low doses, bioavailability differences were not significant.[6] |
| Dihydrate | Lower initial rate | Lower | Lower (in high dose studies) | More thermodynamically stable in aqueous environments.[3] | |
| Theophylline | Anhydrous | Generally higher | 8.75 mg/mL | - | Anhydrous form can convert to the monohydrate during wet granulation, leading to slower dissolution.[7][8] |
| Monohydrate | Generally lower | 2.99 mg/mL | - | Tends to dehydrate at elevated temperatures during manufacturing.[7][8] | |
| Ampicillin | Anhydrous | Higher | Higher | Potentially better in some studies | Incompletely absorbed from the gut. Some studies show better bioavailability, while others indicate identical bioavailability to the trihydrate.[9][10] |
| Trihydrate | Lower | Lower | - | Commercial capsules of both forms have shown identical bioavailability in some studies.[9] | |
| Diclofenac Sodium | Anhydrous | Faster | Higher | - | The anhydrous form can convert to a tetrahydrate when exposed to humidity, which has a slower dissolution rate.[11] |
| Tetrahydrate | Slower | Lower | - | Formation of the hydrate can impact the performance of the final dosage form.[11] |
Experimental Protocols
Accurate assessment of the differences between anhydrous and dihydrate forms relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in this guide.
Intrinsic Dissolution Rate (IDR) Testing
Objective: To determine the rate of dissolution of a pure API under constant surface area, temperature, agitation, pH, and ionic strength.[12][13]
Apparatus: USP rotating disk apparatus or stationary disk system.[12]
Methodology:
-
Sample Preparation: A specific amount of the pure API (anhydrous or dihydrate form) is compressed into a pellet of a known surface area using a die and a hydraulic press.[14]
-
Dissolution Medium: A suitable dissolution medium (e.g., 0.1 N HCl for simulated gastric fluid, phosphate (B84403) buffer for simulated intestinal fluid) is prepared and degassed to remove dissolved air. The medium is maintained at a constant temperature, typically 37°C.[12]
-
Procedure:
-
The compressed pellet is mounted in the holder of the rotating disk apparatus.
-
The holder is lowered into the dissolution vessel containing the pre-warmed medium.
-
The disk is rotated at a constant speed (e.g., 50 or 100 rpm).[12][14]
-
Aliquots of the dissolution medium are withdrawn at predetermined time intervals.[14]
-
The concentration of the dissolved drug in each aliquot is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis: The cumulative amount of drug dissolved per unit area is plotted against time. The slope of the linear portion of the curve represents the intrinsic dissolution rate, typically expressed in mg/min/cm².[13]
In Vivo Bioavailability Study
Objective: To compare the rate and extent of absorption of the anhydrous and dihydrate forms of a drug in a living system.
Study Design: A single-dose, crossover study design is typically employed in healthy adult volunteers.[15][16]
Methodology:
-
Subject Enrollment: A cohort of healthy adult volunteers is selected based on inclusion and exclusion criteria. Informed consent is obtained from all participants.
-
Drug Administration:
-
Subjects are randomly assigned to receive either the anhydrous or the dihydrate formulation in the first study period.
-
The drug is administered orally with a standardized volume of water after an overnight fast.[15]
-
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours). The sampling frequency should be sufficient to characterize the plasma concentration-time profile, including the peak concentration (Cmax) and the total area under the curve (AUC).[15]
-
Washout Period: A washout period of sufficient duration (typically at least five half-lives of the drug) is implemented between the two study periods to ensure complete elimination of the drug from the body.
-
Crossover: After the washout period, subjects who received the anhydrous form in the first period are given the dihydrate form, and vice versa.
-
Sample Analysis: Plasma concentrations of the drug are determined using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for each subject and formulation:
-
AUC (Area Under the Curve): Represents the total extent of drug absorption.
-
Cmax (Maximum Plasma Concentration): Represents the peak exposure to the drug.
-
Tmax (Time to Maximum Concentration): Represents the rate of drug absorption.
-
-
Statistical Analysis: Statistical methods are used to compare the pharmacokinetic parameters between the two formulations to determine if there are any significant differences in bioavailability.
Mandatory Visualizations
Caption: Workflow for comparing anhydrous and dihydrate pharmaceuticals.
References
- 1. pharmtech.com [pharmtech.com]
- 2. testinglab.com [testinglab.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical properties and bioavailability of carbamazepine polymorphs and dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using The Hydrate Rather Than The Anhydrous Form Of Theophylline - 1177 Words | Bartleby [bartleby.com]
- 8. Effect of Hydration Forms and Polymer Grades on Theophylline Controlled-Release Tablet: An Assessment and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpp.com [ijpp.com]
- 10. Ampicillin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. What is intrinsic dissolution rate? [pion-inc.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. 21 CFR § 320.26 - Guidelines on the design of a single-dose in vivo bioavailability or bioequivalence study. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 16. eCFR :: 21 CFR Part 320 Subpart B -- Procedures for Determining the Bioavailability or Bioequivalence of Drug Products [ecfr.gov]
A Comparative Guide to HPLC and Capillary Chromatography for Doxycycline Analysis
In the realm of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality and safety. Doxycycline (B596269), a broad-spectrum tetracycline (B611298) antibiotic, is widely analyzed using various chromatographic techniques. This guide provides an objective comparison of two powerful analytical methods—High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (a form of capillary chromatography)—for the analysis of doxycycline, supported by experimental data from published studies.
This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate analytical method for their specific needs, considering factors such as sensitivity, speed, and sample matrix.
Experimental Methodologies
Detailed experimental protocols are crucial for the reproducibility and validation of analytical methods. Below are representative methodologies for HPLC and Capillary Electrophoresis (CE) tailored for doxycycline analysis, compiled from validated studies.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is a stability-indicating Reversed-Phase HPLC (RP-HPLC) technique for the determination of doxycycline in bulk and capsule dosage forms.[1][2]
-
Instrumentation : A standard HPLC system equipped with a UV detector is used.[1]
-
Column : Perfectsil® Target ODS-3 (5µm, 125 mm x 4.6 mm).[1][2]
-
Mobile Phase : A mixture of 0.01 M oxalic acid and acetonitrile (B52724) (65:35, v/v).[1]
-
Flow Rate : 0.8 mL/min.[1]
-
Detection : UV detection at a wavelength of 350 nm.[3]
-
Temperature : Ambient column temperature (e.g., 25 °C).[4]
-
Sample Preparation : A stock solution of doxycycline is prepared by dissolving the powder in deionized water. For capsule assay, the contents of multiple capsules are mixed, and a portion equivalent to a single dose is dissolved in water with sonication. This solution is then diluted with the mobile phase to the desired concentration.[1]
Capillary Electrophoresis (CE) Protocol
This optimized CE method was developed for the analysis of doxycycline and compared with the European Pharmacopoeia liquid chromatography method.[5][6]
-
Instrumentation : A capillary electrophoresis system with a UV detector.
-
Capillary : Uncoated fused-silica capillary (40 cm total length, 32 cm effective length, 50 µm I.D.).[5]
-
Background Electrolyte (BGE) : A solution of 145 mM sodium carbonate and 1 mM EDTA in an 89:11 (v/v) mixture with methanol, adjusted to pH 10.3.[5]
-
Voltage : 12 kV.[5]
-
Temperature : 15 °C.[5]
-
Detection : UV detection at 350 nm.[7]
-
Sample Preparation : Samples are dissolved in the appropriate solvent and introduced into the capillary system.
Cross-Validation Workflow
A cross-validation study is essential to compare the performance of two different analytical methods. The following diagram illustrates a typical workflow for such a study.
Performance Data Comparison
The performance of an analytical method is evaluated through various validation parameters. The following tables summarize the quantitative data for the HPLC and Capillary Electrophoresis methods described.
Table 1: System Suitability and Performance
| Parameter | HPLC Method | Capillary Electrophoresis Method |
| Linearity Range | 25 - 500 µg/mL[1] | Not explicitly stated, but linearity was validated[5] |
| Correlation Coefficient (r²) | > 0.9999[1] | 0.9995[7] |
| Limit of Detection (LOD) | 5 µg/mL[1][2] | Not explicitly stated, but sensitivity was validated[5] |
| Limit of Quantitation (LOQ) | 25 µg/mL[1][2] | Not explicitly stated, but sensitivity was validated[5] |
Table 2: Accuracy and Precision
| Parameter | HPLC Method | Capillary Electrophoresis Method |
| Accuracy (Recovery %) | 98.42% - 101.68%[1] | 100.3 ± 1.0%[7] |
| Precision (RSD %) | Intra-day: < 1.78% Inter-day: < 1.68%[1] | < 1.9%[7] |
Objective Comparison
Both HPLC and Capillary Electrophoresis are robust techniques for the analysis of doxycycline, each with its own set of advantages and limitations.
-
Versatility and Robustness : HPLC is a widely established and versatile technique, particularly effective for a broad range of compounds, including both polar and nonpolar molecules.[8] Its robustness is demonstrated by its common use in pharmacopoeial methods.[1]
-
Efficiency and Speed : Capillary Electrophoresis generally offers higher separation efficiency, leading to faster analysis times due to the "plug-like" electroosmotic flow profile which minimizes band broadening.[9][10] This high efficiency can be particularly advantageous for resolving complex mixtures or closely related impurities.[10]
-
Solvent Consumption and Cost : A significant advantage of CE is its substantially lower consumption of organic solvents, making it a more environmentally friendly and cost-effective option in the long run.[8][9] HPLC systems, in contrast, require larger volumes of high-purity solvents, contributing to higher operational costs.[8]
-
Sensitivity and Sample Volume : HPLC generally provides lower detection limits and is more suitable for trace analysis.[9] It also accommodates larger sample volumes. CE, on the other hand, requires very small sample volumes, which can be an advantage when the sample is limited, but can also lead to challenges in achieving very low detection limits without pre-concentration steps.[9][10]
-
Application : HPLC is a go-to method for routine quality control and stability testing of pharmaceutical dosage forms due to its high precision and accuracy.[1][2] CE excels in applications requiring high-resolution separation of charged molecules, such as chiral separations or the analysis of proteins and peptides.[8][11]
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. HPLC method development for determination of doxycycline in human seminal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]
- 5. Analysis of doxycycline by capillary electrophoresis. Method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of doxycycline in pharmaceuticals and human urine by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ibisscientific.com [ibisscientific.com]
- 9. HPLC vs Capillary Electrophoresis: Choosing the Right Technique [hplcvials.com]
- 10. Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution [labx.com]
- 11. Doxycycline as a new chiral selector in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing crystal lattice parameters of isomorphous hydrochloride dihydrates
A detailed examination of the crystal lattice parameters of ondansetron (B39145) hydrochloride dihydrate and ondansetron hydrobromide dihydrate reveals a fascinating case of isomorphism, where two distinct compounds adopt nearly identical crystal structures. This guide provides a comparative analysis of their crystallographic data, supported by experimental protocols and visual representations for researchers, scientists, and drug development professionals.
This comparison focuses on the isomorphous pair of ondansetron this compound and ondansetron hydrobromide dihydrate. Ondansetron is a selective serotonin (B10506) 5-HT3 receptor antagonist widely used as an antiemetic, particularly in the context of chemotherapy. Its halide salts, specifically the dihydrates, offer a valuable model for studying the impact of subtle changes in the anion on the overall crystal packing. While the hydroiodide dihydrate of ondansetron also exists, it is not isomorphous with the hydrochloride and hydrobromide salts, highlighting the delicate balance of intermolecular forces that govern crystal formation.[1][2]
Comparative Crystallographic Data
The unit cell parameters for ondansetron this compound and ondansetron hydrobromide dihydrate are presented below. The data clearly illustrates their isomorphous nature, with very similar cell dimensions and the same crystal system and space group.
| Parameter | Ondansetron this compound | Ondansetron Hydrobromide Dihydrate |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| a (Å) | 10.133 | 10.211 |
| b (Å) | 8.498 | 8.544 |
| c (Å) | 22.396 | 22.478 |
| β (°) | 99.14 | 98.78 |
| Volume (ų) | 1904.3 | 1934.8 |
Table 1: Comparison of the crystal lattice parameters of isomorphous ondansetron halide dihydrates.[2]
Experimental Protocol: Determination of Crystal Lattice Parameters
The determination of crystal lattice parameters is a fundamental aspect of solid-state characterization, primarily accomplished through X-ray diffraction (XRD) techniques. The data presented in this guide is typically obtained using single-crystal X-ray diffraction.
Single-Crystal X-ray Diffraction (SCXRD)
This powerful analytical technique provides precise information about the three-dimensional arrangement of atoms within a crystal.
Methodology:
-
Crystal Growth: Single crystals of the this compound of the active pharmaceutical ingredient (API) of suitable size and quality are grown. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization methods.
-
Crystal Mounting: A selected single crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to various orientations. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.
-
Structure Solution and Refinement: The intensities of the diffracted beams are used to determine the arrangement of atoms within the unit cell. This involves solving the "phase problem" and refining a model of the crystal structure until it accurately reproduces the experimental diffraction pattern.
Logical Workflow for Comparing Isomorphous Crystal Structures
The process of identifying and comparing isomorphous crystal structures follows a logical progression, from initial synthesis to detailed structural analysis.
References
The Stability Showdown: Hydrochloride Dihydrate Salts Versus Free Bases in Drug Shelf Life
For researchers, scientists, and drug development professionals, the selection of an appropriate solid-state form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its stability, shelf life, and overall therapeutic efficacy. The choice between a free base and a salt form, particularly a hydrochloride dihydrate, is a common crossroads in pharmaceutical development. This guide provides an objective comparison of these two forms, delving into their impact on shelf life with supporting data and detailed experimental protocols.
The conversion of a free base, which is the API in its unreacted state, into a salt form is a widely employed strategy to enhance its physicochemical properties. Hydrochloride salts are the most common choice for basic drugs, accounting for about 60% of all basic drug salt forms.[1] The addition of hydrochloric acid can significantly improve solubility, dissolution rate, and, in many cases, stability. The incorporation of water molecules to form a hydrate, such as a dihydrate, can further influence the crystalline structure and stability profile of the compound.
Key Differences in Stability and Shelf Life
Generally, the hydrochloride salt form of a drug is expected to exhibit superior stability compared to its free base counterpart. This is primarily due to the protonation of functional groups, such as amines, in the salt form. This protonation reduces the nucleophilicity of these groups, making them less susceptible to degradation reactions like oxidation and certain cyclizations.[2] Furthermore, the formation of a stable crystal lattice in a salt, often including water molecules in a hydrate, can provide a physical barrier to degradation and reduce hygroscopicity compared to the amorphous or less crystalline free base form.[2]
However, this is not a universal rule. In some instances, the free base may demonstrate greater stability, particularly if the salt form is prone to disproportionation back to the free base in the presence of certain excipients or environmental conditions like high humidity. The presence of water in a dihydrate can also, in some cases, facilitate hydrolytic degradation pathways if the API itself is susceptible to hydrolysis.
Comparative Stability Data: A Representative Case
While specific, head-to-head, long-term stability data comparing a this compound and a free base for the same API is not always readily available in published literature, we can look at representative data based on established principles of peptide and small molecule chemistry to illustrate the expected differences. The following table summarizes the anticipated stability profile of a hypothetical basic drug in both its free base and this compound forms.
| Parameter | This compound | Free Base | Rationale |
| Appearance | White to off-white crystalline solid | White to off-white powder | Salt formation and hydration often lead to a more defined and stable crystalline structure. |
| Purity (Initial) | ≥ 99% | ≥ 99% | Both forms can typically be synthesized to high purity. |
| Purity after 12 months at 25°C/60% RH | > 98% | < 97% | The free base is generally more susceptible to degradation over time under standard storage conditions.[2] |
| Purity after 6 months at 40°C/75% RH | > 97% | < 95% | Accelerated stability conditions often highlight the lower stability of the free base form.[2] |
| Major Degradation Products | Hydrolytic and oxidative products | Oxidative products, cyclization byproducts (if applicable) | The free base may have more degradation pathways available due to the presence of unprotonated reactive groups.[2] |
| Hygroscopicity (Weight gain at 80% RH) | < 1% | > 3% | The stable crystalline lattice of the hydrated salt is often less hygroscopic than the free base.[2] |
This data is representative and intended to illustrate general trends. Actual stability will be specific to the molecule .
Experimental Protocols
To generate the comparative stability data presented above, a series of well-defined experiments are conducted according to International Council for Harmonisation (ICH) guidelines.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is a validated quantitative analytical procedure that can accurately and precisely measure the active ingredient and its degradation products without interference from each other or from excipients.
Objective: To develop and validate a method for the simultaneous quantification of the API and its degradation products.
Methodology:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is often employed to separate compounds with a range of polarities. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). The gradient would be programmed to increase the proportion of the organic solvent over the course of the analysis.
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the API and its major degradants have significant absorbance (e.g., 240 nm).
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.
Forced Degradation Studies
Forced degradation studies are conducted to identify the likely degradation products and to demonstrate the specificity of the stability-indicating method.
Objective: To intentionally degrade the API to generate its potential degradation products.
Methodology: The API (both free base and this compound) is subjected to a variety of stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Samples are taken at appropriate time points and analyzed by the stability-indicating HPLC method.
Formal Stability Studies
Objective: To determine the shelf life of the API under defined storage conditions.
Methodology:
-
Long-Term Stability: Samples of the this compound and free base are stored at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated Stability: Samples are stored at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[3]
-
Sampling Time Points: For long-term studies, samples are typically analyzed at 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, time points are typically 0, 1, 3, and 6 months.
-
Analysis: At each time point, samples are analyzed for appearance, purity (by the stability-indicating HPLC method), and water content (for the dihydrate).
Visualizing the Process
The following diagrams illustrate the logical flow of selecting a stable form of an API and the typical workflow for a comparative stability study.
Caption: API form selection and stability assessment workflow.
References
A Comparative Guide to the Co-crystal Approach for Modifying Physicochemical Properties of Hydrochloride Salts
The hydrochloride (HCl) salt form is one of the most frequently utilized strategies to enhance the solubility and bioavailability of weakly basic active pharmaceutical ingredients (APIs). However, this approach can sometimes lead to suboptimal physicochemical properties, such as high hygroscopicity, poor stability, or undesirable crystal habits, which can complicate downstream processing and formulation. The formation of pharmaceutical co-crystals presents a robust alternative for fine-tuning these properties without altering the chemical structure of the API itself. This guide provides a comparative analysis of the co-crystal approach versus the traditional HCl salt form, supported by experimental data and detailed methodologies.
Conceptual Framework: From Salt to Co-crystal
An API hydrochloride is an ionic salt, where the API is protonated and paired with a chloride counterion. A co-crystal, by contrast, is a multi-component crystalline solid where the API and a benign coformer molecule are held together in a stoichiometric ratio by non-ionic interactions, primarily hydrogen bonding. The formation of a new crystal lattice with a carefully selected coformer allows for the targeted modification of the solid-state properties of the API.
Safety Operating Guide
Navigating the Safe Disposal of Hydrochloride Dihydrate: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. The disposal of chemical waste, such as hydrochloride dihydrate compounds, requires a meticulous and informed approach to protect both laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance with safety regulations and fostering a culture of responsible chemical management.
This compound is a salt form of a substance that also contains water molecules within its crystal structure. The specific hazards and disposal procedures can vary significantly depending on the parent compound. Therefore, the Safety Data Sheet (SDS) for the specific this compound being used is the primary source of information and must be consulted before initiating any disposal protocol.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). As a general rule, these compounds should be treated as hazardous waste. All handling should occur in a designated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contamination: Prevent the chemical from coming into contact with skin, eyes, or clothing. In case of accidental contact, immediately rinse the affected area with copious amounts of water and seek medical attention.[1]
-
Spill Management: In the event of a spill, the spilled material and any cleanup supplies must be treated as hazardous waste and disposed of accordingly.
Step-by-Step Disposal Workflow
The following procedure outlines the general process for the collection and disposal of this compound waste from a laboratory setting.
-
Waste Identification and Characterization:
-
Consult the Safety Data Sheet (SDS) for the specific this compound to understand its hazards (e.g., toxicity, reactivity, environmental hazards).
-
Determine if the waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA) by the Environmental Protection Agency (EPA). Most chemical wastes in a laboratory setting should be managed as hazardous waste.[2]
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof container made of a material compatible with the chemical. For instance, acids and bases should not be stored in metal containers.[3]
-
The container must have a secure, tight-fitting lid.
-
Immediately label the waste container with a hazardous waste tag.[1][2] The label must include:
-
The full chemical name: "Waste [Name of this compound]"
-
The date when the first waste was added to the container.[1][2]
-
The specific hazards associated with the chemical (e.g., "Toxic," "Corrosive," "Reactive").[2]
-
The name and contact information of the principal investigator or laboratory supervisor.[2]
-
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[1][4] This area should be at or near the point of waste generation and under the control of laboratory personnel.
-
Keep the container closed at all times except when adding waste.[1][5]
-
Segregate incompatible wastes to prevent dangerous reactions. For example, store acids and bases separately.[4][6]
-
-
Arranging for Disposal:
-
Once the container is full, or in accordance with your institution's waste pickup schedule, contact your organization's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][2]
-
Do not dispose of this compound waste down the drain or in the regular trash.[2][7] Sewer disposal is only permissible with written approval from the EHS department for specific, non-hazardous chemicals.[2][7]
-
-
Empty Container Disposal:
-
A container that has held a hazardous this compound should be triple-rinsed with a suitable solvent.[5][6][8]
-
The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[5][8]
-
After triple-rinsing and allowing the container to air-dry, deface the original label and it may then be disposed of as regular trash, depending on institutional policies.[6][8]
-
Quantitative Data Summary
The following table summarizes key quantitative limits and parameters often associated with hazardous waste management in a laboratory setting. These are general guidelines and may vary based on local regulations and institutional policies.
| Parameter | Guideline | Source |
| Hazardous Waste Accumulation Limit | Do not store more than 55 gallons of hazardous waste in a satellite accumulation area. | [8] |
| Acute Hazardous Waste Limit | Do not store more than one quart of acute hazardous waste. | [8] |
| Container Fill Level | Fill containers to no more than 90% of their capacity. | [3] |
| pH Range for Drain Disposal (with permission) | Between 5.5 and 10.5 for dilute aqueous solutions. | [7][9] |
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process from initial waste generation to final disposal.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound waste, fostering a secure and environmentally responsible research environment. Always prioritize consulting the specific Safety Data Sheet and your institution's Environmental Health and Safety guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. vumc.org [vumc.org]
- 9. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Essential Safety and Handling Protocols for Hydrochloride Dihydrate Compounds
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safety during the handling of chemical compounds is paramount. Hydrochloride dihydrate salts, a common form of many active pharmaceutical ingredients and research chemicals, require careful management. While the specific hazards can vary significantly depending on the molecule to which the hydrochloride and dihydrate are attached, a foundational approach to personal protective equipment (PPE), handling, and disposal is critical.
It is imperative to always consult the Safety Data Sheet (SDS) for the specific this compound compound you are handling to understand its unique hazard profile. The information provided here serves as a general guideline.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. For this compound compounds, which are typically crystalline solids, the primary risks include inhalation of dust, skin contact, and eye exposure. In solution, the risks are associated with splashes and the properties of the solvent used.
| Equipment | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[1][2][3][4] A face shield may be required for splash hazards.[1] | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][3] | Prevents direct skin contact and potential absorption. Glove compatibility should be verified for the specific compound and any solvents used.[5] |
| Body Protection | A laboratory coat is standard. For compounds with higher toxicity or risk of significant spillage, a chemical-resistant apron or coveralls may be necessary.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a fume hood. If dust is generated, a NIOSH-approved respirator with appropriate particulate filters is recommended.[1] | Prevents inhalation of fine dust particles. |
| Foot Protection | Closed-toe shoes are mandatory in a laboratory setting.[1] | Protects feet from spills and falling objects. |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal ensures both safety and compliance.
Experimental Protocols: Safe Handling Procedures
-
Preparation and Engineering Controls :
-
Handling the Solid Compound :
-
Preparing Solutions :
-
When dissolving the this compound salt, be aware of any potential exothermic reactions.
-
If diluting, always add the more concentrated solution to the less concentrated one (e.g., acid to water), though for dissolving a solid, this is less of a concern.[5]
-
-
General Hygiene :
Disposal Plan
The disposal of this compound waste depends on its hazard classification and the regulations of your institution and local authorities.
-
Waste Characterization : Determine if the waste is hazardous based on the SDS and local regulations. Some hydrochloride dihydrates are classified as non-hazardous, while others may be toxic or environmentally harmful.[2][6]
-
Solid Waste Disposal :
-
Solution Waste Disposal :
-
The disposal of solutions is dictated by the hazards of both the this compound and the solvent.
-
Aqueous solutions of some non-hazardous hydrochloride dihydrates may be suitable for drain disposal after neutralization, but this must be confirmed with your institution's EHS guidelines.
-
Solutions in hazardous solvents must be collected in a compatible, sealed, and properly labeled hazardous waste container.[6]
-
-
Decontamination of Empty Containers :
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for safely handling a this compound compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
